2-Acetamido-3-methoxypropanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596465 | |
| Record name | N-Acetyl-O-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98632-99-6 | |
| Record name | N-Acetyl-O-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2R)-2-acetamido-3-methoxypropanoic acid
Prepared by: Gemini, Senior Application Scientist
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (2R)-2-acetamido-3-methoxypropanoic acid, a molecule of significant interest in pharmaceutical development, particularly as a key intermediate and related substance to the antiepileptic drug, Lacosamide. This document synthesizes available data to offer field-proven insights into its identity, synthesis, characterization, and handling.
Chemical Identity and Molecular Structure
(2R)-2-acetamido-3-methoxypropanoic acid is a derivative of the D-isomeric form of the amino acid serine. The formal nomenclature and key identifiers for this compound are crucial for accurate documentation and research.[1][2]
Systematic IUPAC Name: (2R)-2-acetamido-3-methoxypropanoic acid.[2]
Synonyms: N-acetyl-O-methyl-D-serine, (R)-2-Acetylamino-3-methoxy-propionic acid, Lacosamide Impurity 33.[2]
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 196601-67-9 | |
| Molecular Formula | C₆H₁₁NO₄ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| InChI Key | SDNGNSKFWTZCJG-RXMQYKEDSA-N | [1] |
The molecular structure consists of a propanoic acid backbone with an acetamido group at the chiral center on carbon-2 (in the R configuration) and a methoxy ether linkage at carbon-3.
Caption: 2D structure of (2R)-2-acetamido-3-methoxypropanoic acid.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its handling, formulation, and behavior in biological systems. While experimentally determined data for this specific molecule is not widely published, computational predictions provide valuable estimates.
Table of Computed Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | -1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 75.6 Ų | [2] |
| Exact Mass | 161.06880783 Da | [2] |
Note: These properties are computationally derived and should be confirmed by experimental analysis.
Solubility and Appearance: Based on its structural similarity to N-acetylated amino acids, it is predicted to be a solid at room temperature and likely soluble in water and polar organic solvents such as methanol and ethanol. A supplier data sheet indicates that it should be stored in a refrigerator at 2-8°C.[3]
Synthesis and Manufacturing
The primary route for synthesizing (2R)-2-acetamido-3-methoxypropanoic acid with high enantiomeric purity is through the asymmetric hydrogenation of its unsaturated precursor, Z-2-acetamido-3-methoxyacrylic acid. This method is crucial for controlling the stereochemistry at the C-2 position, which is a critical parameter for its use as a chiral building block in pharmaceutical synthesis.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is adapted from patent literature describing the synthesis of N-acetyl-O-methyl-D-serine.[4]
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is placed within a stainless steel high-pressure vessel.
-
Charging the Reactor: The substrate, Z-2-acetamido-3-methoxyacrylic acid (1 g), is added to the glass reactor. The catalyst, (-)-1,2-bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate (1 mg, 0.1% w/w), and methanol (5 mL) are then added. The entire charging process is conducted under an inert nitrogen atmosphere.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas by pressurizing to 10 barg and then releasing the pressure (repeated twice). The final hydrogen pressure is adjusted to 10 barg.
-
Reaction Conditions: The reaction mixture is stirred at 45°C for 20 hours.
-
Work-up and Analysis: After the reaction period, the vessel is purged with helium. The reaction mixture is then analyzed by chemical and chiral HPLC to determine conversion and enantiomeric excess. This process has been reported to yield N-acetyl-O-methyl-D-serine with 99.8% purity and an enantiomeric excess of 99.6%.[4]
Causality in Experimental Design:
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the rhodium catalyst, which would deactivate it.
-
Chiral Catalyst: The specific chiral phosphine ligand, (S,S)-Ph-BPE, is essential for directing the hydrogenation to produce the desired (R)-enantiomer with high selectivity.
-
Solvent: Methanol is chosen as a solvent due to its ability to dissolve the reactants and its compatibility with the hydrogenation conditions.
-
Pressure and Temperature: The elevated pressure of hydrogen increases its concentration in the solution, driving the reaction forward. The temperature of 45°C provides sufficient thermal energy to overcome the activation energy barrier without promoting side reactions or catalyst degradation.
Caption: Asymmetric hydrogenation synthesis pathway.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
Acetamido CH₃: A singlet around δ 2.0 ppm.
-
Methoxy CH₃: A singlet around δ 3.3-3.4 ppm.
-
CH₂ Group: Two diastereotopic protons that would likely appear as a multiplet (dd or AB quartet) between δ 3.5 and 4.0 ppm.
-
α-Proton (CH): A multiplet (dd) around δ 4.5 ppm, coupled to the CH₂ protons and the NH proton.
-
Amide NH: A doublet around δ 7.5-8.5 ppm, coupling with the α-proton.
-
Carboxylic Acid OH: A broad singlet, with a chemical shift that is highly dependent on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework.
-
Acetamido CH₃: A signal around δ 23 ppm.
-
Methoxy CH₃: A signal around δ 59 ppm.
-
α-Carbon (CH): A signal around δ 55-60 ppm.
-
CH₂ Carbon: A signal around δ 70-75 ppm.
-
Acetamido C=O: A signal around δ 172 ppm.
-
Carboxylic Acid C=O: A signal around δ 175 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid and Amide): Strong, distinct bands in the 1640-1760 cm⁻¹ region.
-
N-H Bend (Amide II): A band around 1550 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1050-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound would be expected to be observed as its protonated molecule [M+H]⁺ at m/z 162.0761 and its sodium adduct [M+Na]⁺ at m/z 184.0580 in positive ion mode. Fragmentation would likely involve the loss of water, acetic acid, or the methoxymethyl group.
Chromatographic Analysis (HPLC)
As an impurity in the synthesis of Lacosamide, High-Performance Liquid Chromatography (HPLC) is the primary method for its detection and quantification. A stability-indicating RP-HPLC method would be crucial.
Illustrative HPLC Method Parameters (for Lacosamide and related impurities):
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at acidic pH) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a low wavelength, such as 210 nm, where the amide and carboxyl groups absorb.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, for example, at 30°C to ensure reproducibility.
Caption: A typical HPLC workflow for analysis.
Reactivity, Stability, and Storage
Stability: N-acetylated amino acids are generally stable compounds. However, the presence of ester and amide functional groups suggests potential degradation pathways under certain conditions. Forced degradation studies on the parent drug, Lacosamide, indicate instability under acidic, alkaline, and oxidative conditions.[5] It is reasonable to infer that (2R)-2-acetamido-3-methoxypropanoic acid would exhibit similar liabilities.
-
Acid/Base Hydrolysis: The amide and the carboxylic acid functional groups can undergo hydrolysis under strong acidic or basic conditions, leading to the formation of O-methyl-D-serine and acetic acid.
-
Oxidation: The molecule may be susceptible to oxidation, although specific pathways are not defined without experimental data.
-
Thermal Stability: As a solid, it is expected to be relatively stable at ambient temperatures. However, for long-term storage, refrigeration (2-8°C) is recommended to minimize any potential degradation.[3]
Storage and Handling: The compound should be stored in a well-sealed container in a refrigerator. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this chemical.
Role in Drug Development and Research
The primary significance of (2R)-2-acetamido-3-methoxypropanoic acid in drug development is its role as a key starting material or a process-related impurity in the synthesis of Lacosamide.[2] Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an antiepileptic drug, and its synthesis from D-serine involves the formation of N-acetyl-O-methyl-D-serine as an intermediate.[1]
The control of this and other related substances is critical to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, having a well-characterized reference standard of (2R)-2-acetamido-3-methoxypropanoic acid is essential for:
-
Developing and validating analytical methods for impurity profiling of Lacosamide.
-
Monitoring the quality of Lacosamide batches during manufacturing.
-
Understanding and controlling the synthetic process to minimize impurity formation.
Its structural similarity to other N-acetylated amino acids also makes it a compound of interest for research into the biological roles of these molecules.
Conclusion
(2R)-2-acetamido-3-methoxypropanoic acid is a chiral molecule of high importance in the pharmaceutical industry, particularly in the context of the anticonvulsant drug Lacosamide. While much of its characterization is derived from its role as a synthetic intermediate, its fundamental chemical properties are governed by its N-acetylated amino acid structure. This guide provides a framework for understanding its synthesis, analysis, and handling. Further experimental investigation is warranted to fully elucidate its physicochemical properties and reactivity profile, which will undoubtedly aid in the continued development of robust and efficient manufacturing processes for related pharmaceuticals.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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University of Wisconsin. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). N-ACETYL-O-METHYL-D-SERINE. PubChem. Retrieved January 22, 2026, from [Link]
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Ramisetti, N. R., Kuntam, V. B., & Mukkanti, K. (2012). Stability-indicating liquid chromatographic method for quantification of new anti-epileptic drug lacosamide in bulk and pharmaceutical formulation. ResearchGate. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931). Retrieved January 22, 2026, from [Link]
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He, F., & Hakansson, K. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(8), 1377–1386. [Link]
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National Center for Biotechnology Information. (n.d.). (2R)-2-acetamido-3-methoxypropanoic acid. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
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Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 22, 2026, from [Link]
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Darwish, I. A., Wani, T. A., Khalil, N. Y., & El-Gendy, A. E. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. [Link]
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Kim, D. W., Kim, D. A., Lee, S. K., & Park, J. S. (2019). Preparation, Characterization, and Stability Evaluation of Taste-Masking Lacosamide Microparticles. Pharmaceutics, 11(4), 154. [Link]
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Zaikin, V. G., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]
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Pharmaffiliates. (n.d.). N-Acetyl-O-methyl-D-serine. Retrieved January 22, 2026, from [Link]
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Zhang, L., et al. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. AKJournals. [Link]
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European Medicines Agency. (2016). Lacosamide Accord. Retrieved January 22, 2026, from [Link]
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N-acetyl-O-methyl-D-serine synthesis and significance
An In-Depth Technical Guide to the Synthesis and Significance of N-acetyl-O-methyl-D-serine
Authored by: A Senior Application Scientist
Foreword
In the landscape of pharmaceutical development, the journey from a simple chiral building block to a life-altering therapeutic is one of precision, ingenuity, and a deep understanding of molecular behavior. N-acetyl-O-methyl-D-serine, a seemingly modest amino acid derivative, exemplifies this journey. It stands as a critical nexus in the synthesis of Lacosamide, an important antiepileptic drug. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the synthesis of N-acetyl-O-methyl-D-serine, the causal logic behind the synthetic strategies, and the profound neurobiological significance of its D-serine core. We will explore not just the "how" of its creation, but the "why" of its importance, grounded in its role as a key intermediate for a vital therapeutic agent.
Core Molecular Identity and Physicochemical Properties
N-acetyl-O-methyl-D-serine, systematically named (2R)-2-acetamido-3-methoxypropanoic acid, is a chiral, non-natural amino acid derivative.[1] Its structure is characterized by three key modifications to the natural D-serine backbone: a stereochemically defined alpha-carbon of the R-configuration, an acetyl group protecting the amine (N-acetylation), and a methyl ether at the beta-hydroxyl position (O-methylation). These modifications render it an ideal and stable precursor in multi-step pharmaceutical syntheses.[2]
Table 1: Physicochemical Properties of N-acetyl-O-methyl-D-serine
| Property | Value | Reference(s) |
| CAS Number | 196601-67-9 | [3] |
| Molecular Formula | C₆H₁₁NO₄ | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| IUPAC Name | (2R)-2-acetamido-3-methoxypropanoic acid | [1] |
| Synonyms | (R)-2-(Acetylamino)-3-methoxypropionic acid, D-Serine, N-acetyl-O-methyl- | [3] |
| Appearance | White to off-white crystalline powder | [5] |
| Chirality | (R)-configuration | [4] |
Synthesis of N-acetyl-O-methyl-D-serine: A Strategic Approach
The synthesis of N-acetyl-O-methyl-D-serine is primarily driven by its role as the penultimate precursor to Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide).[2][6] The synthetic design must therefore be efficient, stereoretentive, and scalable. The most direct and industrially relevant approach involves the N-acetylation of O-methyl-D-serine.
2.1. Retrosynthetic Analysis & Strategic Considerations
A logical retrosynthetic breakdown reveals the core strategy. N-acetyl-O-methyl-D-serine is disconnected at the amide bond, leading back to O-methyl-D-serine and an acetyl source. O-methyl-D-serine, in turn, can be derived from the chiral pool (D-serine) or synthesized from achiral precursors followed by an enantioselective step.
Causality Behind Experimental Choices:
-
Starting Material: Beginning with a pre-methylated D-serine derivative (e.g., O-methyl-D-serine) is often preferred over methylating N-acetyl-D-serine. This is because the acidity of the N-H proton in the acetylated compound can compete with the hydroxyl proton during methylation, potentially leading to side products or requiring more complex protection-deprotection schemes.
-
Reagent Selection: Acetic anhydride is an ideal acetylating agent for this transformation. It is highly reactive, the acetic acid byproduct is easily removed, and the reaction can be driven to completion under mild conditions, thus preserving the sensitive chiral center from racemization.[2]
2.2. Visualizing the Synthetic Workflow
The following diagram illustrates a common and effective synthetic pathway starting from D-serine, highlighting the key transformations leading to the target molecule and its subsequent conversion to Lacosamide.
Caption: General synthetic pathway from D-Serine to Lacosamide.
2.3. Detailed Experimental Protocol: N-Acetylation of O-Methyl-D-Serine
This protocol is adapted from established industrial processes described in patent literature and represents a reliable method for obtaining N-acetyl-O-methyl-D-serine.[2]
Materials & Reagents:
-
O-methyl-D-serine (or a salt form like trifluoroacetate)
-
Acetic Anhydride
-
Ethyl Acetate (or other suitable aprotic solvent)
-
Nitrogen (inert gas)
-
Standard laboratory glassware (round-bottom flask, stir bar, etc.)
-
Cooling bath (ice-water)
Step-by-Step Methodology:
-
Vessel Preparation: A four-necked round-bottom flask is charged with ethyl acetate (approx. 10 mL per 1 g of starting material) and the starting material, O-methyl-D-serine salt (1.0 eq). The suspension is stirred under a nitrogen atmosphere to ensure an inert environment, preventing side reactions with atmospheric moisture.
-
Initial Cooling: The reaction mixture is cooled to a temperature of 0-5°C using an ice-water bath. This cooling is critical to control the exothermicity of the acylation reaction and to minimize any potential for side reactions or degradation.
-
Reagent Addition: Acetic anhydride (approx. 1.05-1.1 eq) is added slowly to the cooled, stirring suspension. The slight molar excess of acetic anhydride ensures the reaction proceeds to completion.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature (approx. 25°C) and is stirred for an extended period, typically 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Crystallization and Isolation: Upon completion, the reaction mixture is cooled again to 0-5°C and stirred for 1-2 hours. This promotes the crystallization of the product, N-acetyl-O-methyl-D-serine, which typically has lower solubility in the solvent than the reactants or byproducts at reduced temperatures.
-
Filtration and Washing: The precipitated solid is collected by vacuum filtration. The filter cake is washed with a small amount of cold ethyl acetate to remove any residual acetic acid and unreacted acetic anhydride.
-
Drying: The final product is dried under vacuum to yield N-acetyl-O-methyl-D-serine as a crystalline solid.
Self-Validation and Quality Control:
-
Purity Analysis: The purity of the final compound should be assessed by HPLC and chiral HPLC to confirm the absence of impurities and to ensure the enantiomeric excess is >99%.[2]
-
Structural Confirmation: The identity of the compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological and Pharmacological Significance
The significance of N-acetyl-O-methyl-D-serine is not derived from its own direct biological activity, but rather from two interconnected pillars: its role as a key pharmaceutical intermediate and the profound neurobiological function of its D-serine core.
3.1. Primary Significance: A Crucial Intermediate for Lacosamide
The principal application of N-acetyl-O-methyl-D-serine is its function as the immediate precursor to the anticonvulsant drug Lacosamide.[2][3] In the final step of the synthesis, the carboxylic acid of N-acetyl-O-methyl-D-serine is activated and coupled with benzylamine to form the corresponding amide, yielding Lacosamide.[2] Lacosamide exerts its therapeutic effect through a novel dual mechanism of action: it selectively enhances the slow inactivation of voltage-gated sodium channels and modulates the collapsing response mediator protein 2 (CRMP-2), which helps to stabilize hyperexcitable neuronal membranes.[5][7]
3.2. Foundational Significance: The D-Serine Core and the NMDA Receptor
To understand why a D-serine derivative is the foundation for a neurologically active drug, one must examine the role of D-serine in the central nervous system. D-serine is the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8][9]
Mechanism of NMDA Receptor Activation: For the NMDA receptor channel to open, two conditions must be met simultaneously, making it a "coincidence detector":[10]
-
Ligand Binding: Both the primary neurotransmitter, glutamate, and a co-agonist (either glycine or D-serine) must bind to their respective sites on the receptor complex.
-
Depolarization: The neuron must be sufficiently depolarized to expel a magnesium ion (Mg²⁺) that blocks the channel pore at resting membrane potential.
The binding of D-serine to the glycine-binding site is essential for NMDA receptor function. Dysregulation of D-serine levels and NMDA receptor activity is implicated in various neurological and psychiatric conditions, including schizophrenia and depression.[9][11][12]
Caption: D-Serine as a required co-agonist for NMDA receptor activation.
The use of a D-serine scaffold for Lacosamide, while not directly targeting the NMDA receptor's co-agonist site in its final form, leverages a chiral starting material that is intrinsically linked to CNS function. This highlights a common strategy in drug development: utilizing biologically relevant chiral molecules as foundational frameworks for building new therapeutics. The N-acetyl and O-methyl groups serve to chemically protect and modify the D-serine core, enabling its transformation into a molecule with a completely different mechanism of action.
Conclusion
N-acetyl-O-methyl-D-serine is a molecule of significant utility, bridging fundamental neurobiology with practical pharmaceutical manufacturing. While it does not possess known intrinsic pharmacological activity, its identity is inextricably linked to the function of D-serine at the NMDA receptor and its indispensable role in the synthesis of Lacosamide. The synthetic pathways to this intermediate are designed for stereochemical fidelity and efficiency, reflecting the rigorous demands of modern drug production. For researchers and developers, understanding the synthesis and contextual significance of N-acetyl-O-methyl-D-serine is a case study in the elegant and strategic chemistry that underpins the creation of vital medicines for neurological disorders.
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An In-depth Technical Guide to the Physicochemical Properties of 2-acetamido-3-methoxypropanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
2-acetamido-3-methoxypropanoic acid, also known by synonyms such as N-Acetyl-O-methylserine, is a derivative of the amino acid serine.[1][2][3] Its structural features—a carboxylic acid, an amide, and an ether—confer a unique combination of physicochemical properties that make it a molecule of significant interest, particularly as a chiral building block in pharmaceutical synthesis.[2][4] Notably, the (2R) enantiomer is a key intermediate in the manufacturing of the anticonvulsant drug Lacosamide.[2][4] This guide provides a comprehensive analysis of the core physicochemical properties of 2-acetamido-3-methoxypropanoic acid, details authoritative experimental protocols for their determination, and discusses the implications of these properties for research, development, and drug manufacturing applications. All data is presented to support scientists and researchers in leveraging this compound to its full potential.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. Ambiguity in nomenclature or structure can lead to erroneous data interpretation. 2-acetamido-3-methoxypropanoic acid is most accurately described as a propanoic acid backbone featuring an acetamido group at the C-2 position and a methoxy group at the C-3 position.[2]
The presence of a chiral center at the C-2 carbon means the molecule exists as two distinct enantiomers, (2R) and (2S), as well as a racemic mixture.[1][2] The specific stereochemistry is critical as it dictates biological activity in pharmaceutical applications.[2][4]
Table 1: Compound Identification and Core Physicochemical Properties
| Identifier Type | Value | Source(s) |
| IUPAC Name | 2-acetamido-3-methoxypropanoic acid | PubChem[1] |
| Common Synonyms | N-Acetyl-O-methylserine, N-acetyl-O-methyl-D,L-serine | PubChem[1] |
| CAS Number | 98632-99-6 (for the racemate) | PubChem[1] |
| 196601-67-9 (for the R-enantiomer) | PubChem[2][3] | |
| Molecular Formula | C₆H₁₁NO₄ | PubChem[1][2][3] |
| Molecular Weight | 161.16 g/mol | PubChem[1][2][3] |
| Exact Mass | 161.06880783 Da | PubChem[1][2][3] |
| XLogP3 (Predicted) | -1.0 | PubChem[2][3] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Topological Polar Surface Area | 75.6 Ų | PubChem[2][3] |
Note: The predicted XLogP3 value of -1.0 suggests the compound is hydrophilic, a key factor influencing its solubility and pharmacokinetic profile.
Core Physicochemical Properties
The bulk properties of a compound dictate its behavior in various environments, from reaction vessels to biological systems. These properties are a direct consequence of the molecule's structure.
Physical State and Appearance
At standard temperature and pressure, 2-acetamido-3-methoxypropanoic acid is expected to be a white crystalline powder. This solid-state is typical for small, polar organic molecules with hydrogen bonding capabilities, which promote an ordered crystal lattice.
Melting and Boiling Points
-
Boiling Point: A predicted boiling point for a structurally similar compound is 543.5±50.0 °C. However, like many multifunctional amino acid derivatives, 2-acetamido-3-methoxypropanoic acid is likely to decompose at temperatures below its boiling point. Thermogravimetric Analysis (TGA) would be the appropriate technique to determine its thermal stability.
Solubility Profile
The presence of a carboxylic acid, an amide, and an ether group suggests a complex solubility profile. The predicted XLogP3 of -1.0 indicates good aqueous solubility.[2][3] The molecule can act as both a hydrogen bond donor (from the carboxylic acid and amide N-H) and acceptor (from the carbonyls, ether oxygen, and hydroxyl oxygen), facilitating interaction with polar solvents like water.[2]
Conversely, its solubility in non-polar organic solvents is expected to be limited. This differential solubility is fundamental to designing effective extraction and purification protocols. An experimental determination following OECD Guideline 105 is the standard for regulatory and development purposes.[6][7][8]
Acidity (pKa)
The primary acidic functional group is the carboxylic acid (-COOH). The pKa value is a critical parameter as it dictates the molecule's charge state at a given pH, which in turn governs its solubility, membrane permeability, and receptor-binding interactions. A predicted pKa for a similar acetamidopropanoic acid structure is approximately 3.13. This value suggests that at physiological pH (~7.4), the carboxylic acid group will be fully deprotonated and negatively charged (-COO⁻), significantly enhancing its water solubility. Potentiometric titration is the gold-standard method for the experimental determination of pKa.[9][10][11][12]
Experimental Protocols for Property Determination
To ensure scientific integrity, physicochemical properties must be determined using validated, reproducible methods. The following section outlines the standard, authoritative protocols for key properties.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of 2-acetamido-3-methoxypropanoic acid involves confirming its identity and purity before measuring its bulk properties.
Caption: Fig. 1: Workflow for Physicochemical Characterization.
Protocol: Determination of pKa via Potentiometric Titration
This protocol is based on established methods for determining the dissociation constant of weak acids.[9][10][11][12]
Causality: Potentiometric titration is chosen for its high precision and direct measurement of pH changes upon the addition of a titrant.[10][12] This allows for the precise identification of the half-equivalence point, where pH equals the pKa.[9]
Self-Validation: The protocol includes calibration with at least three standard buffers (e.g., pH 4, 7, and 10) to ensure the accuracy of the pH electrode.[9] The resulting sigmoidal titration curve provides a clear inflection point, which serves as an internal validation of the acid-base transition.[10]
Methodology:
-
Preparation:
-
Calibrate the potentiometer and combined pH electrode using standard aqueous buffers.[9]
-
Prepare a stock solution of 2-acetamido-3-methoxypropanoic acid (e.g., 10 mM) in deionized, carbonate-free water. A minimum concentration of 10⁻⁴ M is required to detect a significant change in the titration curve.[9][12]
-
Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.[9][11]
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl to the sample solution.[9][11]
-
-
Titration Process:
-
Place a known volume (e.g., 50 mL) of the sample solution into a temperature-controlled reaction vessel on a magnetic stirrer.
-
Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the measurement.[9][11]
-
Immerse the calibrated pH electrode into the solution.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[9][11]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[9]
-
Caption: Fig. 2: Protocol for pKa determination.
Applications and Significance
The physicochemical properties of 2-acetamido-3-methoxypropanoic acid are directly relevant to its primary application as a pharmaceutical intermediate.[2][4]
-
Chirality: The defined stereocenter at C-2 is the most critical feature. The synthesis of enantiomerically pure drugs like Lacosamide requires starting materials with high chiral integrity, which is why chiral pool synthesis from D-serine is a common strategy.[2][4]
-
Solubility: Its hydrophilicity (predicted XLogP3 of -1.0) is advantageous for aqueous-based reactions and simplifies workup procedures by allowing for extraction of non-polar impurities with an organic solvent.[2][3]
-
Acidity: The acidic nature (pKa ≈ 3.1) allows for easy conversion to a salt form (carboxylate) by adjusting the pH. This can be exploited to modulate solubility during reaction, extraction, and purification steps. For example, the compound can be made water-soluble by raising the pH and then precipitated out by lowering the pH.
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Navigating the Therapeutic Potential of 2-Acetamido-3-methoxypropanoic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the biological activities associated with 2-acetamido-3-methoxypropanoic acid and its derivatives. While the parent compound, (2R)-2-acetamido-3-methoxypropanoic acid, is primarily recognized as a critical chiral intermediate in the synthesis of the anticonvulsant drug Lacosamide, this guide extends the inquiry to the broader therapeutic potential of its derivatives. Recognizing the limited direct research on a wide array of these derivatives, we will extrapolate from the well-documented activities of structurally related compounds to illuminate promising avenues for future drug development. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics, particularly in the fields of neurology and neuroprotection.
The Central Role of (2R)-2-Acetamido-3-methoxypropanoic Acid: A Chiral Keystone
The significance of (2R)-2-acetamido-3-methoxypropanoic acid in pharmaceutical science is intrinsically linked to its role as a stereospecific building block for the synthesis of Lacosamide. Its rigid chiral structure is paramount for the enantiomerically pure production of this antiepileptic drug, ensuring the desired therapeutic effect while minimizing off-target activities. The primary utility of the parent compound, therefore, lies in its synthetic value rather than its inherent biological activity.
Lacosamide: A Case Study in the Biological Activity of a Key Derivative
Lacosamide stands as the most prominent example of a therapeutic agent derived from 2-acetamido-3-methoxypropanoic acid. Its biological activity is multifaceted, offering a unique dual mechanism of action that distinguishes it from many other antiepileptic drugs.
Dual Mechanism of Action of Lacosamide
Lacosamide exerts its anticonvulsant effects through two primary pathways:
-
Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels (VGSCs): Unlike traditional sodium channel blockers that primarily affect fast inactivation, lacosamide selectively enhances the slow inactivation of VGSCs.[1][2] This leads to a stabilization of hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting normal neuronal function.[3][4] This selective action on slow inactivation is a key differentiator and is believed to contribute to its efficacy and tolerability profile.[1]
-
Modulation of Collapsin Response Mediator Protein 2 (CRMP2): Lacosamide has been shown to bind to CRMP2, a phosphoprotein involved in neuronal differentiation and axonal outgrowth.[5][6] While the precise contribution of CRMP2 modulation to lacosamide's antiepileptic effects is still under investigation, it is hypothesized that this interaction may play a role in preventing the aberrant neuronal connectivity associated with epileptogenesis, potentially offering disease-modifying effects.[5][7]
Exploring Broader Biological Activities: Insights from Structurally Related Compounds
While direct research on a diverse library of 2-acetamido-3-methoxypropanoic acid derivatives is nascent, the biological activities of structurally analogous compounds provide a fertile ground for hypothesis-driven research.
Neuroprotective Potential: Lessons from a Salidroside Analog
A noteworthy example is 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, which has demonstrated significant neuroprotective properties in models of cerebral ischemia.[8][9][10]
Mechanism of Neuroprotection:
This compound appears to exert its neuroprotective effects through multiple pathways:
-
Regulation of Energy Homeostasis: It enhances glucose uptake and accelerates the recovery of energy metabolism in ischemic brain tissue.[8]
-
Modulation of Apoptotic Pathways: It has been shown to restore the balance of pro- and anti-apoptotic proteins and inhibit the activation of caspase-3.[11]
-
Signaling Pathway Activation: The neuroprotection is mediated by the calpain1/PKA/CREB pathway, leading to an increased expression of the neuronal glucose transporter 3 (GLUT3).[12]
Anticonvulsant Activity in N-Acetylated Amino Acid Derivatives
The N-acetylated amino acid scaffold is a recurring motif in compounds with anticonvulsant properties. Structure-activity relationship (SAR) studies on related series of compounds have indicated that modifications to the amino acid side chain and the nature of the amide substituent can significantly impact potency and neurotoxicity.[13][14][15] This suggests that systematic derivatization of the 2-acetamido-3-methoxypropanoic acid core could yield novel anticonvulsant agents.
Methodologies for Evaluating Biological Activity
The following are standard, validated protocols for assessing the anticonvulsant and neuroprotective activities of novel compounds.
In Vivo Anticonvulsant Screening
4.1.1. Maximal Electroshock Seizure (MES) Test
This model is used to identify compounds that prevent the spread of seizures, analogous to generalized tonic-clonic seizures in humans.[16][17]
-
Procedure:
-
Administer the test compound to rodents at various doses.
-
At the time of peak effect, apply a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) via corneal electrodes.[16][18]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered a positive result.[16]
-
Calculate the median effective dose (ED50).
-
4.1.2. Subcutaneous Pentylenetetrazol (s.c. PTZ) Test
This test is employed to identify compounds that can raise the seizure threshold, modeling clonic seizures.[19][20]
-
Procedure:
-
Administer the test compound to rodents.
-
At the time of peak effect, inject a subcutaneous dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg in CF-1 mice).[19]
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for a defined duration (e.g., 3-5 seconds).[19]
-
The absence of such seizures indicates protection.
-
Determine the ED50.
-
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model
The OGD model simulates ischemic conditions in vitro and is a valuable tool for screening compounds for neuroprotective effects.[21][22][23]
-
Procedure:
-
Culture neuronal cells (e.g., primary cortical neurons or cell lines like HT22) to confluence.
-
Replace the normal culture medium with a glucose-free medium.
-
Place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death in control cultures.[22]
-
After the OGD period, reintroduce normal, oxygenated, glucose-containing medium (reperfusion).
-
Assess cell viability using methods such as MTT assay, LDH release assay, or live/dead cell staining.[11]
-
Compare the viability of cells treated with the test compound to untreated controls.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for Lacosamide and the neuroprotective salidroside analog. This data serves as a benchmark for future studies on novel derivatives of 2-acetamido-3-methoxypropanoic acid.
| Compound | Assay | Species | Endpoint | Value | Reference |
| Lacosamide | MES Test | Rat | ED50 (oral) | 2.5 mg/kg | [14] |
| Lacosamide | CRMP2 Binding | Xenopus oocytes | Affinity (Kd) | ~5 µM | [6] |
| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside | OGD-R in HT22 cells | Mouse | Cell Viability (at 200 µM) | Restored to ~76% | [11] |
| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside | OGD-R in HT22 cells | Mouse | Cell Viability (at 400 µM) | Restored to ~79% | [11] |
Future Directions and Conclusion
The established role of (2R)-2-acetamido-3-methoxypropanoic acid as a chiral precursor to the successful antiepileptic drug Lacosamide underscores the therapeutic potential embedded in this chemical scaffold. While direct evidence for the biological activity of a broad range of its derivatives remains to be elucidated, the potent neuroprotective and anticonvulsant activities of structurally related compounds provide compelling rationale for further investigation.
Future research should focus on the systematic synthesis and screening of novel derivatives of 2-acetamido-3-methoxypropanoic acid. By exploring modifications at the carboxylic acid, the acetamido group, and the methoxy position, it may be possible to develop new chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles for the treatment of a range of neurological disorders. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such endeavors.
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The Strategic Role of (2R)-2-acetamido-3-methoxypropanoic Acid in Modern Chiral Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a pivotal chiral building block in contemporary organic and medicinal chemistry. Its structural features, derived from the naturally occurring amino acid D-serine, provide a stereochemically defined scaffold for the synthesis of complex, high-value molecules. This technical guide offers a comprehensive exploration of the role of (2R)-2-acetamido-3-methoxypropanoic acid in chiral synthesis, with a particular focus on its application as a key intermediate in the production of pharmaceuticals. We will delve into its synthesis, primarily through the chiral pool approach and asymmetric hydrogenation, providing detailed experimental insights and comparative data. Furthermore, this guide will elucidate the fundamental principles of chiral building blocks and their strategic importance in accelerating drug discovery and development.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules.[1] This means that enantiomers, the two mirror-image forms of a chiral drug, can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).
The U.S. Food and Drug Administration (FDA) has recognized the critical importance of stereochemistry in drug development, issuing guidelines that encourage the development of single-enantiomer drugs. This has driven a significant demand for efficient and reliable methods to produce enantiomerically pure compounds. Chiral building blocks, which are enantiomerically pure molecules incorporated into a larger synthetic scheme, represent a powerful strategy to achieve this goal.[2] By starting with a molecule of known absolute stereochemistry, chemists can transfer that chirality to the final product, often with a high degree of control.
(2R)-2-acetamido-3-methoxypropanoic acid stands out as a valuable chiral building block due to its derivation from the readily available and inexpensive D-serine.[3][4] Its primary and most notable application is as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[5] The stereochemical integrity of this building block is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient (API).[3]
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of (2R)-2-acetamido-3-methoxypropanoic acid is essential for its effective use in synthesis.
| Identifier Type | Identifier |
| IUPAC Name | (2R)-2-acetamido-3-methoxypropanoic acid[5] |
| Common Name | N-acetyl-O-methyl-D-serine[5] |
| CAS Number | 196601-67-9[5] |
| Molecular Formula | C6H11NO4[5] |
| Molecular Weight | 161.16 g/mol [5] |
| InChIKey | SDNGNSKFWTZCJG-RXMQYKEDSA-N[5] |
| Property | Value |
| Exact Mass | 161.06880783 Da[5] |
| XLogP3 | -1[5] |
| Hydrogen Bond Donor Count | 2[5] |
| Hydrogen Bond Acceptor Count | 4[5] |
| Rotatable Bond Count | 4[5] |
| Topological Polar Surface Area | 75.6 Ų[5] |
Synthetic Routes to (2R)-2-acetamido-3-methoxypropanoic acid
The synthesis of enantiomerically pure (2R)-2-acetamido-3-methoxypropanoic acid is predominantly achieved through two strategic approaches: the chiral pool synthesis starting from D-serine and the asymmetric hydrogenation of a prochiral precursor.
Chiral Pool Synthesis from D-Serine
The chiral pool approach leverages the inherent chirality of naturally occurring molecules.[4] D-serine, being an inexpensive and enantiomerically pure amino acid, is an ideal starting material. The general strategy involves a multi-step sequence of protection, methylation, and deprotection/acetylation, which preserves the stereochemistry at the C2 position.
Generalized Workflow for Chiral Pool Synthesis:
Caption: A generalized workflow for the chiral pool synthesis of (2R)-2-acetamido-3-methoxypropanoic acid from D-serine.
Detailed Experimental Protocol (Laboratory Scale):
While industrial-scale protocols are often proprietary, the following represents a well-established laboratory procedure.
Step 1: Protection of D-Serine
The initial step involves the protection of both the amino and carboxyl functional groups of D-serine to prevent unwanted side reactions in the subsequent methylation step. A common strategy is the formation of a methyl ester and N-Boc protection.
-
Protocol: D-serine is suspended in methanol and cooled to 0°C. Thionyl chloride is added dropwise to facilitate the esterification of the carboxylic acid. After the reaction is complete, the solvent is removed under reduced pressure. The resulting methyl ester is then dissolved in a suitable solvent like dichloromethane, and di-tert-butyl dicarbonate (Boc-anhydride) is added in the presence of a base such as triethylamine to protect the amino group.
Step 2: O-Methylation
With the amino and carboxyl groups protected, the hydroxyl group is selectively methylated.
-
Protocol: The protected D-serine derivative is dissolved in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A methylating agent, for example, methyl iodide, is added along with a mild base like silver(I) oxide or sodium hydride. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for completion.
Step 3: Deprotection and N-Acetylation
The final steps involve the removal of the protecting groups and the introduction of the acetyl group.
-
Protocol: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. The resulting amine salt is neutralized, and N-acetylation is carried out using acetic anhydride in the presence of a base like triethylamine or pyridine. Finally, the methyl ester is hydrolyzed to the carboxylic acid, for instance, by using lithium hydroxide in a mixture of THF and water, to yield the final product.
Causality and Self-Validation: The choice of protecting groups is critical. The Boc group is favored for its stability under the basic conditions of O-methylation and its facile removal under acidic conditions that do not compromise the stereocenter. The ester protection is also readily reversed. The progress of each step can be rigorously monitored by standard analytical techniques such as TLC, NMR, and mass spectrometry, ensuring the integrity of the intermediates and the final product. The preservation of the chiral center is validated by polarimetry and chiral HPLC analysis of the final product.
Asymmetric Hydrogenation
An alternative and highly efficient route to (2R)-2-acetamido-3-methoxypropanoic acid is the asymmetric hydrogenation of a prochiral enamide precursor, (Z)-2-acetamido-3-methoxyacrylic acid. This method relies on a chiral catalyst to deliver hydrogen to one face of the double bond preferentially, thereby creating the desired stereocenter with high enantioselectivity.
Reaction Scheme:
(Z)-2-acetamido-3-methoxyacrylic acid + H₂ --(Chiral Rhodium Catalyst)--> (2R)-2-acetamido-3-methoxypropanoic acid
Detailed Experimental Protocol:
-
Protocol: The substrate, (Z)-2-acetamido-3-methoxyacrylic acid, and a chiral rhodium catalyst, such as one derived from a chiral bisphosphine ligand like DuanPhos, are dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The reactor is purged with hydrogen and then pressurized to the desired level. The reaction is stirred at a specific temperature until the uptake of hydrogen ceases. The catalyst is then removed, and the product is isolated and purified. High enantiomeric excesses, often exceeding 99%, have been reported for this type of transformation.[6]
Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation:
The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied. A widely accepted mechanism involves the coordination of the enamide to the chiral rhodium catalyst to form two diastereomeric complexes. The minor, less stable diastereomer is often the more reactive one, leading to the major enantiomer of the product.
Caption: A simplified mechanistic cycle for rhodium-catalyzed asymmetric hydrogenation of enamides.
Causality and Self-Validation: The choice of the chiral ligand is the most critical factor in determining the enantioselectivity of the reaction. The ligand creates a chiral environment around the rhodium center, which differentiates the two faces of the prochiral substrate. The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to maximize both the reaction rate and the enantioselectivity. The enantiomeric excess of the product is a direct measure of the effectiveness of the chiral catalyst and is readily determined by chiral HPLC or GC.
Comparative Analysis of Synthetic Routes
Both the chiral pool synthesis and asymmetric hydrogenation are viable and effective methods for producing (2R)-2-acetamido-3-methoxypropanoic acid. The choice between them often depends on factors such as the scale of the synthesis, cost of reagents and catalysts, and the desired throughput.
| Synthetic Route | Starting Material | Key Transformation | Typical Yield | Typical Enantiomeric Excess | Advantages | Disadvantages |
| Chiral Pool Synthesis | D-Serine | Preservation of existing chirality | Good to High | >99% | Readily available and inexpensive starting material; well-established chemistry. | Multi-step process; may require protection/deprotection steps. |
| Asymmetric Hydrogenation | (Z)-2-acetamido-3-methoxyacrylic acid | Creation of a new stereocenter | High | >99% | Highly efficient and atom-economical; fewer synthetic steps. | Requires a specialized chiral catalyst which can be expensive; high-pressure equipment may be needed. |
Role as a Chiral Auxiliary or Ligand: An Area for Exploration
While the primary role of (2R)-2-acetamido-3-methoxypropanoic acid is firmly established as a chiral building block, its potential application as a chiral auxiliary or ligand is less explored in the current literature.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. N-acylated oxazolidinones, which can be derived from amino acids, are a well-known class of chiral auxiliaries. It is conceivable that a derivative of (2R)-2-acetamido-3-methoxypropanoic acid, such as an oxazolidinone, could function as a chiral auxiliary. However, specific examples of its use in this capacity are not readily found in published research.
Chiral Ligands: Chiral ligands coordinate to a metal center to form a chiral catalyst for asymmetric reactions. Amino acid-derived ligands are widely used in asymmetric catalysis. While there are examples of N-acetylated amino acids being used as ligands, the specific use of (2R)-2-acetamido-3-methoxypropanoic acid as a ligand in mainstream asymmetric catalysis is not well-documented. Further research in this area could uncover novel applications for this versatile chiral molecule.
Conclusion
(2R)-2-acetamido-3-methoxypropanoic acid is a quintessential example of a valuable chiral building block in modern drug development. Its efficient synthesis, either from the chiral pool of D-serine or through highly enantioselective asymmetric hydrogenation, provides a reliable source of this key intermediate. The stereochemical fidelity of this molecule is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients, such as Lacosamide.
For researchers and drug development professionals, a deep understanding of the synthetic routes to and the strategic application of such chiral building blocks is paramount. The choice of synthesis methodology will depend on a careful evaluation of factors including cost, scale, and available expertise. While its role as a chiral building block is well-defined, the potential for (2R)-2-acetamido-3-methoxypropanoic acid and its derivatives to be employed as chiral auxiliaries or ligands presents an exciting avenue for future research and innovation in the field of asymmetric synthesis.
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N-Acetyl-O-methyl-D-serine: A Comprehensive Technical Guide for Pharmaceutical Intermediates
Introduction: The Strategic Importance of N-Acetyl-O-methyl-D-serine in Pharmaceutical Synthesis
N-Acetyl-O-methyl-D-serine is a chiral building block of significant interest in the pharmaceutical industry, primarily owing to its crucial role as a key intermediate in the synthesis of the antiepileptic drug, Lacosamide.[1][2][3] The incorporation of the D-serine backbone, with its specific stereochemistry, is a critical feature for the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of N-acetyl-O-methyl-D-serine, offering practical insights and detailed protocols for researchers, scientists, and professionals in drug development.
The molecular structure of N-acetyl-O-methyl-D-serine features a fully protected D-serine core, with the amine and hydroxyl groups masked by acetyl and methyl groups, respectively. This protection strategy is pivotal in directing the reactivity of the molecule in subsequent synthetic steps, preventing unwanted side reactions and ensuring high yields and purity of the desired product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-acetyl-O-methyl-D-serine is essential for its effective handling, purification, and use in synthesis.
| Property | Value | Source/Comment |
| IUPAC Name | (2R)-2-(acetylamino)-3-methoxypropanoic acid | [3] |
| CAS Number | 196601-67-9 | |
| Molecular Formula | C₆H₁₁NO₄ | Inferred from structure |
| Molecular Weight | 161.16 g/mol | Inferred from structure |
| Appearance | White to off-white crystalline powder | [4] (for N-Acetyl-DL-serine) |
| Solubility | Predicted to be soluble in water and polar organic solvents.[5] Sparingly soluble in water and slightly soluble in acetonitrile and ethanol (for Lacosamide).[6] Soluble in water (for N-dichloroacetyl-DL-serine).[7] | The presence of polar functional groups suggests solubility in polar solvents. |
| Melting Point | Not explicitly found for the D-isomer. The melting point for DL-serine is 240°C, while L-serine melts at 222°C.[2] | The melting point is expected to be a sharp, defined range for the pure enantiomer. |
| Chirality | Contains one chiral center at the α-carbon. | Inherent to the D-serine starting material. |
Synthesis of N-Acetyl-O-methyl-D-serine: A Stepwise Approach
The synthesis of N-acetyl-O-methyl-D-serine is typically achieved through a two-step process starting from D-serine. This involves the protection of the amino group via N-acetylation, followed by the protection of the hydroxyl group through O-methylation.
Step 1: N-Acetylation of D-Serine
The initial step involves the selective acetylation of the amino group of D-serine. Acetic anhydride is a commonly used and efficient reagent for this transformation.[8]
Reaction:
D-Serine + Acetic Anhydride → N-Acetyl-D-serine
Causality Behind Experimental Choices:
-
Reagent: Acetic anhydride is a cost-effective and highly reactive acetylating agent.
-
Solvent: The reaction is often carried out in an aqueous medium or a mixture of water and an organic solvent. The pH of the reaction is typically controlled to favor N-acetylation over O-acetylation.[9]
-
Temperature: The reaction is usually performed at a controlled temperature, often at or below room temperature, to minimize side reactions.
Potential Side Reactions:
A potential side reaction is the formation of the N,N-diacetyl derivative, especially if a large excess of acetic anhydride is used under forcing conditions.[10] O-acetylation of the hydroxyl group can also occur, though it is generally less favored under controlled pH.
Step 2: O-Methylation of N-Acetyl-D-serine
Following N-acetylation, the hydroxyl group of N-acetyl-D-serine is methylated. A common method for this is the use of a methylating agent such as methyl iodide in the presence of a base like silver oxide.[11]
Reaction:
N-Acetyl-D-serine + Methyl Iodide (in the presence of a base) → N-Acetyl-O-methyl-D-serine
Causality Behind Experimental Choices:
-
Methylating Agent: Methyl iodide is a reactive electrophile suitable for SN2 reactions with alkoxides.
-
Base: Silver oxide is often used as a mild base to deprotonate the hydroxyl group, forming a silver alkoxide intermediate which then reacts with methyl iodide.[11] This method is known as the Purdie methylation.[11] Other bases can also be employed.
-
Solvent: A polar aprotic solvent is typically used to facilitate the SN2 reaction.
Potential Side Reactions:
Esterification of the carboxylic acid group can occur as a side reaction. Careful control of reaction conditions is necessary to maximize the yield of the desired O-methylated product.
Experimental Protocols
Protocol 1: N-Acetylation of D-Serine
-
Dissolve D-serine in an appropriate aqueous solvent system.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while maintaining the pH in a slightly basic range by the controlled addition of a base (e.g., sodium bicarbonate).
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to precipitate the N-acetyl-D-serine product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: O-Methylation of N-Acetyl-D-serine
-
Suspend N-acetyl-D-serine in a suitable aprotic solvent.
-
Add silver oxide to the suspension.
-
Add methyl iodide to the mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the silver salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of N-acetyl-O-methyl-D-serine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in a suitable deuterated solvent like DMSO-d₆):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Acetyl CH₃ | ~2.0 | Singlet | 3H |
| Methoxy CH₃ | ~3.3 | Singlet | 3H |
| β-CH₂ | ~3.6-3.8 | Multiplet | 2H |
| α-CH | ~4.4-4.6 | Multiplet | 1H |
| NH | ~8.1-8.3 | Doublet | 1H |
| COOH | ~12.5 | Broad Singlet | 1H |
Predicted ¹³C NMR Data (in a suitable deuterated solvent like DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| Acetyl CH₃ | ~23 |
| α-C | ~53 |
| Methoxy CH₃ | ~59 |
| β-C | ~72 |
| Acetyl C=O | ~170 |
| Carboxyl C=O | ~172 |
High-Performance Liquid Chromatography (HPLC) for Chiral Purity Analysis
Ensuring the enantiomeric purity of N-acetyl-O-methyl-D-serine is critical, as the stereochemistry is vital for the efficacy of the final drug product. Chiral HPLC is the method of choice for this analysis.[14][15][16]
Method 1: Chiral Stationary Phase (CSP) HPLC
This direct method utilizes a column with a chiral stationary phase to separate the enantiomers.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[4][16]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) for normal phase, or an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) for reversed-phase.[4]
-
Detection: UV detection is commonly used.
Method 2: Pre-column Derivatization Followed by Reversed-Phase HPLC
This indirect method involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral C18 column.
-
Derivatizing Agent: A common reagent is o-phthalaldehyde (OPA) in combination with a chiral thiol such as N-acetyl-L-cysteine (NAC).[15]
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detection: Fluorescence detection is often employed for OPA-derivatized compounds.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of N-acetyl-O-methyl-D-serine. Electrospray ionization (ESI) is a suitable technique for this analysis. The expected [M+H]⁺ ion would be at m/z 162.07, and the [M+Na]⁺ ion at m/z 184.05.
Workflow Diagrams
Synthesis Workflow
Caption: Synthetic pathway for N-acetyl-O-methyl-D-serine.
Analytical Workflow
Caption: Analytical workflow for N-acetyl-O-methyl-D-serine.
Conclusion and Future Perspectives
N-acetyl-O-methyl-D-serine stands as a testament to the importance of chiral intermediates in modern pharmaceutical synthesis. Its role in the production of Lacosamide underscores the necessity for robust and well-characterized synthetic routes to ensure the quality and efficacy of the final drug product. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, purification, and analysis of this key intermediate.
Future research may focus on the development of more sustainable and atom-economical synthetic methods, potentially exploring enzymatic approaches for the selective acetylation and methylation steps. Furthermore, while its primary application is in Lacosamide synthesis, the potential of N-acetyl-O-methyl-D-serine as a building block for other novel therapeutics remains an area ripe for exploration. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-defined intermediates like N-acetyl-O-methyl-D-serine will undoubtedly increase.
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Pharmaffiliates. (n.d.). N-Acetyl-O-methyl-D-serine. Retrieved from [Link]
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PubMed Central. (n.d.). Separation and detection of D-/L-serine by conventional HPLC. Retrieved from [Link]
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PubMed Central. (n.d.). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Retrieved from [Link]
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Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
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Chemical Society Reviews. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931). Retrieved from [Link]
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Veeprho. (n.d.). Lacosamide N-Acetyl-O-Methyl-D Serine | CAS 196601-67-9. Retrieved from [Link]
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University of Calgary. (n.d.). Ch25: Alkylation of Carboyhydrates. Retrieved from [Link]
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NLM Dataset Catalog. (n.d.). Contents: 1H and 13C NMR spectra of all target compounds and representative intermediates. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (2025). A newly discovered post-translational modification – the acetylation of serine and threonine residues. Retrieved from [Link]
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PubMed. (n.d.). Enzymatic O-methylation of N-acetylserotonin to Melatonin. Retrieved from [Link]
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Redalyc. (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Results for "1D NMR Spectroscopy". Retrieved from [Link]
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Taylor & Francis. (n.d.). N-Acetylserotonin – Knowledge and References. Retrieved from [Link]
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PubMed Central. (n.d.). 100% complete assignment of non-labile 1H, 13C, and 15N signals for calcium-loaded calbindin D9k P43G. Retrieved from [Link]
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Taylor & Francis. (n.d.). O-acetyl-l-serine – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). O-Acetylserine. Retrieved from [Link]
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Spectroscopic data of N-acetyl-O-methyl-D-serine
An In-Depth Technical Guide to the Spectroscopic Characterization of N-acetyl-O-methyl-D-serine
Authored by: A Senior Application Scientist
Abstract
N-acetyl-O-methyl-D-serine is a modified amino acid derivative with significant potential in peptidomimetics and as a chiral building block in pharmaceutical synthesis. Its precise structure, stereochemistry, and purity are critical for its function and downstream applications. This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous characterization of this molecule. We delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Circular Dichroism (CD), offering field-proven insights and detailed protocols tailored for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating analytical workflow from sample preparation to final structural confirmation.
Introduction: The Analytical Imperative
The functional efficacy of a molecule like N-acetyl-O-methyl-D-serine is intrinsically linked to its precise chemical structure. The presence of an N-acetyl group, an O-methyl ether, and a specific D-configuration at the alpha-carbon necessitates a multi-faceted analytical approach. Simple verification of molecular weight is insufficient; one must confirm the exact arrangement of atoms, the integrity of each functional group, and the absolute stereochemistry. This guide outlines a robust workflow that integrates several spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle. By following these protocols, researchers can ensure the identity, purity, and stereochemical integrity of their material, a cornerstone of reliable and reproducible science.
Molecular Structure and Key Features
Before delving into the analytical techniques, it is crucial to understand the molecule's structure. N-acetyl-O-methyl-D-serine (Molecular Formula: C₆H₁₁NO₄, Molecular Weight: 161.16 g/mol ) possesses several key features that give rise to distinct spectroscopic signatures:
-
Chiral Center : The alpha-carbon (C2) is a stereocenter with a D-configuration.
-
Amide Group : The N-acetyl moiety provides a characteristic secondary amide linkage.
-
Carboxylic Acid : A terminal carboxyl group.
-
Ether Linkage : The O-methyl group on the side chain.
These groups are the primary targets for spectroscopic interrogation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
Expertise & Experience: The "Why" of NMR Strategy
For N-acetyl-O-methyl-D-serine, a combination of 1D (¹H, ¹³C) and 2D (e.g., HMBC) experiments is not merely confirmatory; it is essential for unambiguous assignment.
-
¹H NMR : Provides the initial overview of proton environments. The integration of signals reveals the relative number of protons, and coupling patterns (multiplicity) indicate adjacent non-equivalent protons.
-
¹³C NMR : Reveals the number of unique carbon environments. Its proton-decoupled acquisition results in sharp singlets for each carbon, simplifying the spectrum.
-
2D NMR (HMBC) : Heteronuclear Multiple Bond Correlation is the key to assembling the molecular skeleton. It detects long-range (typically 2-3 bond) couplings between protons and carbons. This is how we definitively connect the acetyl group to the nitrogen, the O-methyl group to the side-chain oxygen, and confirm the overall backbone.
The choice of a deuterated solvent is critical. Deuterated water (D₂O) is a common choice for polar molecules like amino acid derivatives. However, the labile amide (N-H) and carboxylic acid (O-H) protons will exchange with deuterium and become invisible in the ¹H NMR spectrum. Using a solvent like DMSO-d₆ allows for the observation of these protons, providing more complete structural information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of N-acetyl-O-methyl-D-serine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (500 MHz or higher is recommended for better signal dispersion).
-
1D NMR Acquisition :
-
Acquire a standard ¹H NMR spectrum (16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (1024-2048 scans).
-
-
2D NMR Acquisition :
-
Acquire a gradient-selected HMBC spectrum to map long-range H-C correlations. Set the long-range coupling delay (typically ~8 Hz) to optimize for 2-3 bond couplings.
-
-
Data Processing : Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Data Presentation: Expected NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for N-acetyl-O-methyl-D-serine in DMSO-d₆. These predictions are based on known values for similar structures, such as N-acetyl-D-serine, and established principles of chemical shift effects.[1][2]
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Acetyl-CH ₃ | ~1.85 | s | 3H | ~22.5 |
| Acetyl-C =O | - | - | - | ~169.5 |
| NH | ~8.10 | d | 1H | - |
| α-H | ~4.40 | m | 1H | ~54.0 |
| β-H ₂ | ~3.60 | m | 2H | ~71.0 |
| O-C H₃ | ~3.25 | s | 3H | ~58.5 |
| C OOH | ~12.5 (broad) | s | 1H | ~172.0 |
Note: s=singlet, d=doublet, m=multiplet. Chemical shifts are approximate and can vary with concentration and temperature.
Visualization: Key HMBC Correlations
This diagram illustrates the crucial 2- and 3-bond correlations that would be observed in an HMBC spectrum, confirming the molecular structure.
Caption: Key HMBC correlations for structural confirmation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, while tandem MS (MS/MS) reveals fragmentation patterns that offer further structural proof.
Expertise & Experience: Choosing the Right MS Approach
For a polar, non-volatile molecule like N-acetyl-O-methyl-D-serine, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight. The analysis is often coupled with liquid chromatography (LC) to ensure the sample's purity.
Fragmentation analysis (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragments are characteristic of the molecule's structure. For N-acetyl-O-methyl-D-serine, we expect to see losses corresponding to water, the methoxy group, and cleavage of the amide bond, which corroborates the structure determined by NMR.[3]
Experimental Protocol: LC-MS
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water/acetonitrile (50:50).
-
Instrumentation : Use an LC-MS system equipped with an ESI source. A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.
-
LC Method :
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) to elute the compound.
-
-
MS Method :
-
Acquire data in positive ion mode.
-
Scan range: m/z 50-500.
-
For MS/MS, set the precursor ion to the calculated m/z of [M+H]⁺ (162.0761) and apply varying collision energies.
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z (High-Res) | Description |
| [M+H]⁺ | 162.0761 | Protonated molecular ion |
| [M+Na]⁺ | 184.0580 | Sodium adduct |
| [M-H₂O+H]⁺ | 144.0655 | Loss of water |
| [M-CH₃OH+H]⁺ | 130.0504 | Loss of methanol from side chain |
Visualization: Primary Fragmentation Pathway
This diagram shows the expected fragmentation of the protonated molecular ion in an MS/MS experiment.
Caption: Integrated workflow for complete structural verification.
Conclusion
The comprehensive characterization of N-acetyl-O-methyl-D-serine is a critical step in its application for research and development. The integrated use of NMR spectroscopy to define the covalent structure, mass spectrometry to confirm molecular weight and composition, IR spectroscopy to verify functional groups, and circular dichroism to establish absolute stereochemistry provides an unassailable body of evidence. This guide provides the necessary protocols and interpretive framework to empower scientists to perform this characterization with confidence and scientific rigor.
References
-
Title: Solid-state vibrational circular dichroism studies of L- and D-serine Source: PubMed, Analytical Biochemistry URL: [Link]
-
Title: Circular dichroism spectra of native and cofactor... Source: ResearchGate URL: [Link]
-
Title: Solid-state vibrational circular dichroism studies of L- and D-serine Source: ResearchGate URL: [Link]
-
Title: Vibrational circular dichroism in amino acids and peptides. 3. Solution- and solid-phase spectra of alanine and serine Source: Journal of the American Chemical Society URL: [Link]
-
Title: N-Acetyl-d-serine Source: PubChem, NIH URL: [Link]
-
Title: N-ACETYL-O-METHYL-D-SERINE Source: Global Substance Registration System (GSRS) URL: [Link]
-
Title: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931) Source: Human Metabolome Database URL: [Link]
-
Title: Absorption, rotatory dispersion, and circular dichroism studies on some hydroxy and amino acids Source: Journal of the American Chemical Society URL: [Link]
-
Title: Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry Source: ACS Publications, Analytical Chemistry URL: [Link]
-
Title: IR spectrum obtained with N-acetyl d-glucosamine. Representation of the baselines adopted. Source: ResearchGate URL: [Link]
Sources
The Structural Elucidation of (2R)-2-acetamido-3-methoxypropanoic acid: A Comprehensive Technical Guide
Introduction: The Significance of a Chiral Building Block
(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a pivotal chiral intermediate in contemporary pharmaceutical synthesis.[1] Its structural integrity, particularly its stereochemistry, is of paramount importance as it directly influences the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning employed in the complete structural elucidation of this molecule, tailored for researchers, scientists, and professionals in drug development. Our focus is not merely on the procedural steps but on the underlying scientific principles that validate the structure and stereochemistry of this critical compound.
Physicochemical Properties and Molecular Identity
A foundational understanding of the molecule's basic properties is the first step in its characterization.
| Identifier Type | Identifier |
| IUPAC Name | (2R)-2-acetamido-3-methoxypropanoic acid |
| Common Name | N-acetyl-O-methyl-D-serine |
| CAS Number | 196601-67-9 |
| Molecular Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol |
| Monoisotopic Mass | 161.06880783 Da |
Data sourced from PubChem CID 10558933.[1]
The Elucidation Workflow: A Multi-Technique Approach
The definitive confirmation of the structure of (2R)-2-acetamido-3-methoxypropanoic acid necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: A logical workflow for the structural elucidation of (2R)-2-acetamido-3-methoxypropanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | Broad singlet | 1H | - | Exchangeable proton |
| -NH- | Doublet | 1H | J(NH, Hα) | Amide proton |
| Hα | Multiplet | 1H | J(Hα, Hβ), J(Hα, NH) | Chiral center proton |
| Hβ | Multiplet | 2H | J(Hβ, Hα) | Methylene protons |
| -OCH₃ | Singlet | 3H | - | Methoxy protons |
| -COCH₃ | Singlet | 3H | - | Acetyl protons |
Interpretation and Causality:
-
The singlets for the methoxy and acetyl protons are highly characteristic and confirm the presence of these groups. Their integration value of 3H each is a key identifier.
-
The Hα proton , being adjacent to the chiral center, the electron-withdrawing amide, and the methoxy-bearing methylene group, will appear as a multiplet. Its coupling to both the amide proton and the Hβ protons provides direct evidence of the core amino acid structure.
-
The amide proton's splitting into a doublet is due to its coupling with the Hα proton, confirming their adjacency.
-
The carboxylic acid proton is often broad and may exchange with residual water in the solvent, sometimes leading to its disappearance or a broad signal.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (COOH and NH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse can be used for rapid acquisition. For quantitative analysis, a 90° pulse with a longer relaxation delay is necessary.
-
Spectral Width: Typically 0-12 ppm for a standard proton spectrum.
-
Relaxation Delay: 1-5 seconds, depending on the need for quantitative integration.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Chemical Shift (ppm, predicted) |
| -C OOH | ~175 |
| -C O-NH- | ~170 |
| C α | ~55 |
| C β | ~70 |
| -OC H₃ | ~59 |
| -COC H₃ | ~23 |
Interpretation and Causality:
-
The two carbonyl carbons of the carboxylic acid and the amide group will appear at the downfield end of the spectrum (>170 ppm) due to the strong deshielding effect of the oxygen atoms.
-
The Cα carbon , being attached to the nitrogen atom, will be in the range of 50-60 ppm.
-
The Cβ carbon , attached to the methoxy group's oxygen, will also be significantly downfield.
-
The carbons of the methoxy and acetyl methyl groups will be the most upfield signals.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Expected Mass Spectrometric Data:
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 162.07. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
-
Key Fragmentation Pathways: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic losses.
Caption: Predicted ESI-MS/MS fragmentation pathways for (2R)-2-acetamido-3-methoxypropanoic acid.
Interpretation and Causality:
-
The loss of water (-18 Da) and methanol (-32 Da) are common fragmentation pathways for molecules containing hydroxyl and methoxy groups, respectively.
-
The loss of carbon monoxide (-28 Da) from the carboxylic acid group is also a possibility.
-
A characteristic fragment at m/z 43 corresponds to the acetyl group as an acylium ion.
-
Cleavage of the Cα-carboxyl bond can lead to a stable iminium ion. The fragmentation of protonated amides of acylated amino acids can also proceed through cyclization to form a five-membered imidazolium ring, which then collapses.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument for high-resolution measurements.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Scan: Select the [M+H]⁺ ion (m/z 162.07) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Data Analysis: Correlate the observed fragment ions with the expected fragmentation pathways to confirm the molecular structure.
Chiral High-Performance Liquid Chromatography (HPLC): Confirmation of Stereochemistry
The "(2R)" designation is a critical component of the molecule's identity. Chiral HPLC is the gold standard for confirming the enantiomeric purity of the compound.
Methodology:
There are two primary approaches for the chiral separation of amino acid derivatives:
-
Direct Separation using a Chiral Stationary Phase (CSP): This is the preferred method as it avoids derivatization.
-
Indirect Separation via Diastereomer Formation: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Experimental Protocol: Chiral HPLC (Direct Method)
-
Column: A chiral stationary phase based on a macrocyclic glycopeptide like teicoplanin (e.g., CHIROBIOTIC T) is often effective for the separation of N-acetylated amino acids.[2][3] Alternatively, crown-ether based CSPs are also well-suited for separating amino acid enantiomers.
-
Mobile Phase: A typical mobile phase for this type of separation would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) where the amide bond absorbs is standard.
-
Validation: The method is validated by injecting a racemic mixture of N-acetyl-O-methyl-serine to demonstrate the separation of the (2R) and (2S) enantiomers. The retention time of the sample should match that of the authentic (2R)-enantiomer standard.
Confirmatory Spectroscopic and Analytical Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl stretch |
| N-H (Amide) | ~3300 | Amide N-H stretch |
| C-H (Aliphatic) | 3000-2850 | C-H stretching vibrations |
| C=O (Carboxylic Acid) | ~1710 | Carbonyl stretch |
| C=O (Amide I) | ~1650 | Amide carbonyl stretch |
| N-H (Amide II) | ~1550 | N-H bend |
| C-O (Ether) | ~1100 | C-O stretch |
Interpretation: The presence of strong, broad absorption for the O-H and distinct carbonyl peaks for the carboxylic acid and amide are key confirmatory features. Infrared spectra can provide detailed information on the conformational behavior of N-acetylated amino acids.[4]
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N, O) in the compound, which can be used to verify the empirical formula.
Theoretical Elemental Composition for C₆H₁₁NO₄:
| Element | Percentage |
| Carbon (C) | 44.72% |
| Hydrogen (H) | 6.88% |
| Nitrogen (N) | 8.69% |
| Oxygen (O) | 39.71% |
Methodology:
The analysis is typically performed using a CHN analyzer, where the sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified. Oxygen content is often determined separately by pyrolysis. The experimental results should be within ±0.4% of the theoretical values to be considered a good match.
Conclusion: A Self-Validating Structural Confirmation
The structural elucidation of (2R)-2-acetamido-3-methoxypropanoic acid is a process of accumulating and correlating evidence from a suite of orthogonal analytical techniques. NMR spectroscopy defines the atomic connectivity, mass spectrometry confirms the molecular weight and provides fragmentation clues, and chiral HPLC verifies the critical stereochemistry. FT-IR and elemental analysis offer robust confirmation of the functional groups and elemental composition, respectively. This multi-faceted approach ensures a high degree of confidence in the final structural assignment, a necessity for a compound of such pharmaceutical importance.
References
-
D'Acquarica, I., Gasparrini, F., & Zappia, G. (2011). A tandem mass spectrometric study of a series of secondary amides of acetylglycine and hippuric acid utilizing electrospray ionization (ESI) was conducted. Rapid Communications in Mass Spectrometry, 25(9), 1119-1129. [Link]
-
Boeckx, B., et al. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. The Journal of Physical Chemistry A, 116(9), 2343-2353. [Link]
-
PubChem. (n.d.). Compound Summary for CID 10558933, (2R)-2-acetamido-3-methoxypropanoic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
University of Manchester. (n.d.). Elemental Analysis tool. [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]
-
Lee, W., & Lee, G. H. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-235. [Link]
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Safety and handling of N-acetyl-O-methyl-D-serine in the lab
An In-Depth Technical Guide to the Safe Laboratory Handling of N-acetyl-O-methyl-D-serine
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and management of N-acetyl-O-methyl-D-serine in a laboratory environment. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide is constructed upon a foundation of scientific prudence, extrapolating safety protocols from structurally and functionally related analogs. The core principle of this guide is to treat the compound with a conservative level of caution, ensuring the highest standards of safety for all personnel.
Compound Identification and Inferred Hazard Analysis
N-acetyl-O-methyl-D-serine is a modified amino acid derivative. Its safe handling requires a thorough understanding of its chemical identity and a risk assessment informed by its constituent parts: the D-serine core, the N-acetyl group, and the O-methyl group.
| Identifier | Information | Source |
| IUPAC Name | (R)-2-acetamido-3-methoxypropanoic acid | |
| CAS Number | 196601-67-9 | [1] |
| Molecular Formula | C₆H₁₁NO₄ | [2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Known Storage | 2-8°C, Refrigerator | [1] |
Structural Analogs and Potential Hazards
A logical hazard assessment must be derived from compounds that share its core structure.
-
D-Serine Moiety : D-Serine is a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[3][4] While essential for neurotransmission, high doses of D-serine (>500 mg/kg) have been shown to induce dose-dependent and reversible nephrotoxicity (kidney damage) in rats.[5][6] This effect has not been reported in other species, including mice or humans, at clinically relevant doses.[5][6] The presence of the D-serine backbone necessitates handling the compound with care to avoid accidental ingestion or inhalation.
-
N-acetyl-DL-serine : The N-acetylated racemic form of serine is generally considered to have a low hazard profile and is not classified as hazardous under the US OSHA Hazard Communication Standard.[7] However, it is classified as a combustible solid, and standard personal protective equipment (PPE) such as gloves and eye protection is recommended. Toxicology studies on N-acetyl-L-serine found no evidence of mutagenicity or acute toxicity in animal models.[8] The N-acetylation may mitigate some of the biological activity of the D-serine core, but this cannot be assumed.
-
O-methylation : The O-methyl group is a common chemical modification. While it alters the polarity and reactivity of the hydroxyl group on the serine side chain, it does not inherently suggest a specific hazard without further data.
Laboratory Safety Protocols
Adherence to the following engineering controls, personal protective equipment, and handling procedures is mandatory to minimize exposure risk.
Engineering Controls
-
Chemical Fume Hood : All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of fine particulates.
-
Ventilated Enclosures : If a fume hood is not feasible for weighing, a ventilated balance enclosure must be used.
-
Eye Wash and Safety Shower : A fully functional and easily accessible eye wash station and safety shower must be present in the laboratory.
Personal Protective Equipment (PPE)
Proper PPE creates a critical barrier between the researcher and the chemical.[11] The following table details the required PPE for handling N-acetyl-O-methyl-D-serine.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Inspect for tears before each use. Provides primary protection against skin contact.[9] |
| Eyes/Face | Safety glasses with side shields or goggles | Essential for protecting against splashes and airborne particles.[7][9] A face shield should be worn over goggles during procedures with a high risk of splashing.[9] |
| Body | Laboratory coat | A standard, buttoned lab coat is mandatory to protect skin and personal clothing from contamination.[9] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. A formal risk assessment should determine the specific type (e.g., N95).[9] |
Standard Operating Procedures (SOPs)
A systematic workflow is essential for safety and experimental integrity. The following diagram illustrates the recommended handling workflow.
Caption: Figure 1: Standard Handling Workflow
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Confirm the label matches the order.
-
Store the container tightly sealed in a designated refrigerator at 2-8°C.[1]
-
The storage area should be clearly labeled and separate from incompatible materials, such as strong oxidizing agents.[12]
Weighing and Solution Preparation
-
Preparation : Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Lay down absorbent bench paper.
-
Don PPE : Wear all PPE as specified in the table above.
-
Equilibration : Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Transfer : Using a clean spatula, carefully transfer the desired amount of solid N-acetyl-O-methyl-D-serine to a tared weigh boat or directly into the receiving vessel. Avoid generating dust.
-
Dissolution : Add the solvent to the solid within the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the hood.
-
Cleanup : Tightly seal the stock container and return it to 2-8°C storage. Clean the spatula and work surface. Dispose of any contaminated disposables (e.g., weigh boats, wipes) as chemical waste.
Spill Management
Prompt and correct response to a spill is critical.
Caption: Figure 2: Spill Response Decision Tree
Small Spill (Solid Powder):
-
Evacuate the immediate area to prevent further dispersal.
-
Wearing full PPE, including respiratory protection, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep the material into a designated chemical waste container, avoiding dust generation.[7]
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
Seal the waste container and label it for disposal.
Large Spill:
-
Evacuate the laboratory immediately and secure the area.
-
Alert your supervisor and the institutional Environmental Health & Safety (EH&S) department.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Waste Disposal
-
All solid waste, contaminated consumables (gloves, wipes, pipette tips), and solutions containing N-acetyl-O-methyl-D-serine must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all institutional, local, and national regulations for chemical waste disposal.[13] Do not pour waste down the drain.[13]
Emergency and First Aid Procedures
In case of any exposure, immediate action is required.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the compound name and any available information to the medical personnel.[10] |
Conclusion
The safe handling of N-acetyl-O-methyl-D-serine is predicated on a conservative approach that acknowledges the lack of specific toxicological data while respecting the known biological activity of its D-serine core. By adhering to the engineering controls, PPE requirements, and detailed standard operating procedures outlined in this guide, researchers can effectively minimize exposure risks. The foundational principles are to prevent inhalation, ingestion, and skin/eye contact through consistent and diligent use of fume hoods and appropriate personal protective equipment.
References
-
Title: Toxicology studies with N-acetyl-L-serine Source: PubMed URL: [Link]
-
Title: N-Acetyl-O-formyl-L-serine methyl ester Source: PubChem URL: [Link]
-
Title: N-Acetyl-O-methyl-D-serine Source: Pharmaffiliates URL: [Link]
-
Title: N-ACETYL-O-METHYL-D-SERINE Source: GSRS URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]
-
Title: D-Serine is a key determinant of glutamate toxicity in amyotrophic lateral sclerosis Source: PMC URL: [Link]
-
Title: Personal Protective Equipment Source: US EPA URL: [Link]
-
Title: Safety Data Sheet: D-Serine Source: Carl ROTH URL: [Link]
-
Title: PPE and Safety for Chemical Handling Source: ACS Material URL: [Link]
-
Title: N-Acetyl-O-Methyl-D-Serine Source: Molsyns.com URL: [Link]
- Title: Synthesis method of O-methyl-D-serine Source: Google Patents URL
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Title: D-Serine: A Cross Species Review of Safety Source: Frontiers in Psychiatry URL: [Link]
-
Title: D-Serine: A Cross Species Review of Safety Source: PubMed URL: [Link]
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Methodological & Application
Protecting Group Strategies in the Synthesis of 2-Acetamido-3-methoxypropanoic Acid: An Application Note
Introduction: The Significance of 2-Acetamido-3-methoxypropanoic Acid
2-Acetamido-3-methoxypropanoic acid, a derivative of the amino acid serine, is a pivotal chiral building block in contemporary pharmaceutical synthesis. Its stereospecific forms, particularly (2R)-2-acetamido-3-methoxypropanoic acid (also known as N-acetyl-O-methyl-D-serine), are of paramount importance as key intermediates in the manufacturing of various active pharmaceutical ingredients (APIs). A notable example is its role in the synthesis of the anticonvulsant medication Lacosamide, where the precise stereochemistry is critical for its therapeutic efficacy.[1][2] The synthesis of this molecule necessitates a strategic approach to protect its reactive functional groups—the amine and the carboxylic acid—to prevent unwanted side reactions and ensure high yields of the desired product.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of protecting group strategies in the synthesis of 2-acetamido-3-methoxypropanoic acid.
Core Principles of Protecting Group Strategy
The successful synthesis of complex molecules like 2-acetamido-3-methoxypropanoic acid hinges on the judicious selection and application of protecting groups. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable under the reaction conditions required for subsequent synthetic steps.
-
Selectively removable in high yield without affecting other functional groups in the molecule.[3]
The concept of orthogonality is central to multi-step synthesis. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group while others remain protected.[3][6][7] This principle is fundamental in preventing undesirable side reactions and streamlining the synthetic pathway.[7][8]
Protecting the Amine Functionality
The nucleophilic nature of the amine group in the serine backbone requires protection to prevent it from reacting with electrophiles intended for other parts of the molecule. Several protecting groups are commonly employed for this purpose.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[9][10][]
-
Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9][12]
-
Deprotection: Removal of the Boc group is achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol.[9][13][14][15]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[10][16]
-
Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Deprotection: A key advantage of the Cbz group is its removal by catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst), a mild method that does not affect most other functional groups.[15][17][18] Transfer hydrogenation is also an effective deprotection method.[19]
Acetyl (Ac) Group
For the final target molecule, 2-acetamido-3-methoxypropanoic acid, the amine is ultimately present as an acetamide. Therefore, direct N-acetylation can be considered a final step rather than a temporary protection. However, in a multi-step synthesis where the amine needs to be deprotected and subsequently acetylated, other protecting groups would be used first. If the acetyl group were to be used as a temporary protecting group, its removal requires harsh conditions.[20]
-
Protection: N-acetylation is achieved using acetic anhydride or acetyl chloride, often in the presence of a base.
-
Deprotection: The acetyl group is robust and its removal typically requires harsh conditions, such as strong acid or base at elevated temperatures, which may not be compatible with sensitive substrates.[21][22]
Protecting the Carboxylic Acid Functionality
The carboxylic acid group must be protected to prevent it from acting as a nucleophile or an acid in subsequent reactions. Esterification is the most common strategy for carboxyl protection.[23]
Methyl Ester (OMe)
Methyl esters are a straightforward and economical choice for protecting carboxylic acids.[24]
-
Protection: Methyl esters can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane.[25] While diazomethane is effective, its toxicity is a significant drawback.[26]
-
Deprotection: Saponification, the hydrolysis of the ester using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture, is the standard method for deprotection.[26][27][28] Care must be taken to avoid epimerization at the adjacent chiral center under harsh basic conditions.[27]
Benzyl Ester (OBn)
Benzyl esters offer a significant advantage in that they can be cleaved under mild, neutral conditions.
-
Protection: Benzyl esters are typically prepared by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst or via reaction with benzyl bromide and a base.
-
Deprotection: Similar to the Cbz group, benzyl esters are readily cleaved by catalytic hydrogenation to yield the carboxylic acid and toluene as a byproduct.[29][30] This makes the benzyl ester an excellent orthogonal partner to acid-labile (e.g., Boc) or base-labile protecting groups.
Comparative Analysis of Protecting Group Strategies
The choice of protecting groups is dictated by the overall synthetic route and the compatibility of their introduction and removal with other functional groups present in the molecule.
| Protecting Group | Functionality | Protection Conditions | Deprotection Conditions | Orthogonality & Remarks |
| Boc | Amine | Boc₂O, Base (e.g., NaOH, DMAP)[9][12] | Strong Acid (e.g., TFA, HCl)[9][13][14] | Orthogonal to Cbz, OBn, and base-labile groups. Widely used and reliable.[3] |
| Cbz (Z) | Amine | Cbz-Cl, Base | Catalytic Hydrogenation (H₂/Pd-C)[17][18] | Orthogonal to Boc and acid/base-labile groups. Deprotection is clean. |
| Methyl Ester | Carboxylic Acid | MeOH, Acid Catalyst (e.g., SOCl₂, TMSCl)[25] | Base (e.g., LiOH, NaOH)[26][28] | Orthogonal to Cbz and OBn. Risk of epimerization during basic deprotection.[27] |
| Benzyl Ester | Carboxylic Acid | Benzyl Alcohol, Acid Catalyst or Benzyl Bromide, Base | Catalytic Hydrogenation (H₂/Pd-C)[29][30] | Orthogonal to Boc and base-labile groups. Excellent choice for mild deprotection. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key protection and deprotection reactions in the synthesis of 2-acetamido-3-methoxypropanoic acid, starting from O-methyl-D-serine.
Protocol 1: N-Boc Protection of O-Methyl-D-Serine
This protocol describes the protection of the amine group of O-methyl-D-serine using di-tert-butyl dicarbonate.
Materials:
-
O-Methyl-D-serine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve O-Methyl-D-serine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add NaOH (1.1 eq) and stir until the starting material is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Carboxyl Protection as a Methyl Ester
This protocol details the esterification of N-Boc-O-methyl-D-serine.
Materials:
-
N-Boc-O-methyl-D-serine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
Procedure:
-
Suspend N-Boc-O-methyl-D-serine (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) or TMSCl (1.2 eq) dropwise while maintaining the temperature at 0 °C.[25]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, the methyl ester hydrochloride salt (if TMSCl/MeOH is used and the Boc group is cleaved) or the N-Boc protected methyl ester (with SOCl₂/MeOH), can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection of the N-Boc Group
This protocol describes the removal of the Boc protecting group.
Materials:
-
N-Boc protected amino acid ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add TFA (5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.[9]
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
Protocol 4: N-Acetylation
This protocol details the final acetylation of the amine.
Materials:
-
O-methyl-D-serine methyl ester (or the corresponding free acid)
-
Acetic anhydride
-
Triethylamine (TEA) or Sodium bicarbonate
-
Dichloromethane (DCM) or an aqueous system
Procedure:
-
Dissolve the amino acid ester (1.0 eq) in DCM and cool to 0 °C.
-
Add TEA (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[20]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the N-acetylated product.
Protocol 5: Saponification of the Methyl Ester
This protocol describes the deprotection of the methyl ester to yield the final carboxylic acid.
Materials:
-
N-acetyl-O-methyl-D-serine methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of methanol (or THF) and water.
-
Cool the solution to 0 °C.
-
Add a solution of LiOH (1.1 eq) in water dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-acetamido-3-methoxypropanoic acid.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Orthogonal synthetic routes to 2-acetamido-3-methoxypropanoic acid.
Caption: Workflow comparison of two common protecting group strategies.
Conclusion
The synthesis of 2-acetamido-3-methoxypropanoic acid is a well-defined process where the strategic use of protecting groups is essential for achieving high yields and purity. The choice between different protecting groups, such as Boc versus Cbz for the amine and methyl versus benzyl esters for the carboxylic acid, will depend on the specific requirements of the synthetic route, including scalability, cost, and the presence of other sensitive functionalities. By understanding the principles of orthogonality and following robust, well-documented protocols, researchers can confidently navigate the synthesis of this important pharmaceutical intermediate.
References
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- Benchchem. (n.d.). Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.
- LookChem. (n.d.). What is Deprotection of Acetyl Groups.
- PMC. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- PubChem. (n.d.). 2-Acetamido-3-methoxypropanoic acid.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress.
- PubMed. (n.d.). Protecting Groups in Peptide Synthesis. NIH.
- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.
- PMC. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. NIH.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. RSC Publishing.
- Benchchem. (n.d.). An In-depth Technical Guide on (2R)-2-acetamido-3-methoxypropanoic acid: Synthesis, Characterization, and Significance.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- PubChem. (n.d.). (2R)-2-acetamido-3-methoxypropanoic acid.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- BOC Sciences Amino Acid. (n.d.). BOC-amino acids.
- ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Benchchem. (n.d.). Technical Support Center: Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group.
- Common Organic Chemistry. (n.d.). Acetyl Protection - Common Conditions.
- PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. NIH.
- ResearchGate. (n.d.). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks.
- ACS Publications. (n.d.). A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine.
- Canadian Science Publishing. (n.d.). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters.
- Taylor & Francis Online. (n.d.). Full article: Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent.
- ACS Publications. (n.d.). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry.
- Common Organic Chemistry. (n.d.). Acetyl Deprotection - Basic Conditions.
- NIH. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- ResearchGate. (2013). Can anyone suggest a better way to cleave methyl ester of amino acids?.
- Google Patents. (n.d.). EP0523461B1 - Process for the saponification of aminoacid-/peptide esters.
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Application Note & Protocols: Selective O-Methylation of N-Acetyl-D-Serine Derivatives
Abstract: This document provides a comprehensive technical guide for the selective O-methylation of the primary hydroxyl group in N-acetyl-D-serine. The direct methylation of N-acetyl-D-serine is challenging due to the competing reactivity of its carboxylic acid function. Therefore, this guide focuses on robust protocols for the O-methylation of a carboxyl-protected starting material, N-acetyl-D-serine methyl ester. We present and compare three effective methodologies: acid-catalyzed methylation with Trimethylsilyldiazomethane (TMS-CHN₂), the Mitsunobu reaction, and a classic approach using Silver (I) Oxide with Methyl Iodide. Each protocol is detailed with mechanistic insights, step-by-step instructions, and expert commentary on causality and experimental choices, designed for researchers in synthetic chemistry and drug development.
Introduction and Strategic Overview
O-methylated amino acids are crucial building blocks in medicinal chemistry and peptide synthesis. N-Acetyl-O-methyl-D-serine, for instance, is a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1][2] The primary synthetic challenge in its preparation is the selective methylation of the serine side-chain hydroxyl group in the presence of the more acidic carboxylic acid and the amide moiety.
A direct approach on N-acetyl-D-serine would lead preferentially to methyl ester formation. Consequently, a successful O-methylation strategy necessitates the prior protection of the carboxylic acid, typically as a methyl ester, yielding N-acetyl-D-serine methyl ester as the effective starting material for the protocols described herein.[1][3] This guide evaluates three distinct and reliable methods to achieve this transformation, each with unique advantages regarding reaction conditions, scalability, and byproduct profiles.
Overall Synthetic Workflow
The logical pathway from the parent amino acid to the target O-methylated product involves two key stages: protection followed by methylation. This ensures high selectivity and yield for the desired transformation.
Caption: General workflow for preparing N-acetyl-O-methyl-D-serine.
Reagent Selection and Mechanistic Rationale
The choice of methylating agent is critical and depends on factors such as substrate compatibility, desired reaction conditions (temperature, pH), and safety considerations. We will explore three field-proven reagents.
Trimethylsilyldiazomethane (TMS-CHN₂)
Trimethylsilyldiazomethane is a commercially available and significantly safer alternative to the highly toxic and explosive diazomethane.[4] While it readily methylates carboxylic acids, its reaction with less acidic alcohols requires the presence of a strong acid catalyst, such as fluoroboric acid (HBF₄).[5][6] The catalyst protonates the alcohol, making it a better nucleophile to attack the TMS-CHN₂, or protonates the reagent itself to generate a highly reactive methyldiazonium species. This method is known for its high yields and clean reaction profiles.[7]
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups, including ethers, under exceptionally mild, neutral conditions.[8][9] The reaction proceeds via the formation of an alkoxyphosphonium salt by reacting the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] This intermediate activates the hydroxyl group, turning it into an excellent leaving group for subsequent Sₙ2 displacement by a nucleophile—in this case, methanol. While highly reliable, a key consideration is the chromatographic separation of the product from stoichiometric amounts of triphenylphosphine oxide and hydrazide byproducts.[12]
Silver (I) Oxide and Methyl Iodide (Purdie Methylation)
This method is a variation of the classical Williamson ether synthesis. Instead of a strong base like sodium hydride, which could induce side reactions, it employs silver(I) oxide (Ag₂O).[2] Ag₂O acts as a mild base to deprotonate the alcohol and as a halide scavenger, driving the reaction forward by precipitating silver iodide.[13] This technique, often called Purdie methylation, is particularly effective for sensitive substrates like carbohydrates and their derivatives and offers a good alternative when strongly basic or acidic conditions must be avoided.[13][14]
Comparative Analysis of Methylation Methods
The selection of an appropriate protocol often involves a trade-off between various experimental parameters. The following table summarizes the key characteristics of the three detailed methods.
| Feature | Method 1: TMS-CHN₂ / HBF₄ | Method 2: Mitsunobu Reaction | Method 3: Ag₂O / MeI |
| Key Reagents | TMS-CHN₂, HBF₄ | PPh₃, DEAD/DIAD, MeOH | Ag₂O, MeI |
| Conditions | Mild (0 °C to RT) | Mild (0 °C to RT) | Moderate (RT to reflux) |
| Selectivity | Excellent for O- vs. N-methylation | Excellent for O- vs. N-methylation | Excellent for O- vs. N-methylation |
| Key Advantages | High yields, safer than CH₂N₂ | Neutral conditions, broad scope | Avoids strong bases, simple workup |
| Key Disadvantages | Requires strong acid catalyst, TMS-CHN₂ is toxic | Stoichiometric byproducts complicate purification | Ag₂O is expensive, MeI is toxic |
| Safety Profile | TMS-CHN₂ is toxic and must be handled in a fume hood. HBF₄ is corrosive. | DEAD is shock-sensitive. PPh₃ is an irritant. | MeI is a carcinogen and potent alkylating agent. |
Experimental Protocols
Starting Material: All protocols assume the use of N-acetyl-D-serine methyl ester , which can be prepared from N-acetyl-D-serine using standard esterification procedures (e.g., thionyl chloride in methanol).[1]
Protocol 1: O-Methylation using TMS-CHN₂ and HBF₄
This protocol is adapted from methodologies for methylating non-acidic alcohols using an acid catalyst.[5][15]
Materials:
-
N-acetyl-D-serine methyl ester (1.0 eq)
-
Trimethylsilyldiazomethane (2.0 M in hexanes, 1.5 eq)
-
Fluoroboric acid (42% aqueous solution, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-acetyl-D-serine methyl ester (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the fluoroboric acid solution (0.1 eq) dropwise with vigorous stirring.
-
Slowly add the trimethylsilyldiazomethane solution (1.5 eq) dropwise over 15-20 minutes. A yellow color may persist, and gas evolution (N₂) will be observed.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully add a few drops of acetic acid to quench any excess TMS-CHN₂ until the yellow color disappears.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-acetyl-O-methyl-D-serine methyl ester.
Protocol 2: O-Methylation via the Mitsunobu Reaction
This protocol leverages the classic Mitsunobu conditions for ether formation.[9][10]
Materials:
-
N-acetyl-D-serine methyl ester (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Methanol (MeOH, anhydrous, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-acetyl-D-serine methyl ester (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous methanol (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 30 minutes. The solution may turn from a pale yellow to a deep orange/red color before fading.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
Purification:
-
The primary challenge is removing the triphenylphosphine oxide (TPPO) and the hydrazide byproduct.
-
Redissolve the crude residue in a minimal amount of ethyl acetate. Add hexanes to precipitate the bulk of the TPPO. Filter the solid and wash with a cold ethyl acetate/hexanes mixture.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel. The less polar byproducts will elute before the desired O-methylated product.
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Step-by-step synthesis of Lacosamide from N-acetyl-O-methyl-D-serine
An In-Depth Guide to the Stereoselective Synthesis of Lacosamide from N-acetyl-O-methyl-D-serine
Authored by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) is a significant second-generation antiepileptic drug used for the treatment of partial-onset seizures.[1][2] Its therapeutic efficacy is critically dependent on its (R)-enantiomer, making stereoselective synthesis a paramount concern in its production. This application note provides a detailed, step-by-step protocol for the synthesis of Lacosamide starting from the chiral precursor, N-acetyl-O-methyl-D-serine. The described methodology leverages a mixed anhydride activation, a robust and well-established technique in peptide chemistry, to ensure high yield and preservation of stereochemical integrity. This guide offers field-proven insights into the causality behind experimental choices, validation checkpoints, and a comprehensive discussion of the underlying chemical principles.
Introduction: The Rationale for a Stereoselective Approach
Lacosamide's mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes without affecting normal neuronal function.[1] The specific stereochemistry of the (R)-enantiomer is essential for this activity. Consequently, synthetic routes that begin with a chiral pool starting material like D-serine are often favored over racemic syntheses that would necessitate a challenging and costly chiral resolution step later in the process.[3]
The pathway detailed herein begins with N-acetyl-O-methyl-D-serine, a derivative of the naturally occurring amino acid D-serine. D-serine itself is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, highlighting the biological relevance of this chiral building block.[4][5] This method offers an efficient and scalable approach to forming the critical benzylamide bond that characterizes the Lacosamide molecule.
Overall Synthetic Workflow
The synthesis is a direct and efficient one-step conversion involving the activation of a carboxylic acid and subsequent amidation. The process begins with the formation of a mixed carbonic anhydride intermediate from N-acetyl-O-methyl-D-serine. This highly reactive species is then subjected to nucleophilic attack by benzylamine to yield the final product, Lacosamide.
Caption: High-level workflow for Lacosamide synthesis.
Detailed Protocols and Mechanistic Insights
This section provides a granular, step-by-step protocol. The quantities listed are based on established literature and can be scaled accordingly.[6][7]
Materials and Reagents
| Reagent | Molecular Wt. | Molar Equiv. | Quantity (for 25g scale) | Purpose |
| N-acetyl-O-methyl-D-serine | 161.16 g/mol | 1.0 | 25 g | Starting Material |
| Ethyl Acetate | - | - | 1250 mL | Solvent |
| N-Methylmorpholine (NMM) | 101.15 g/mol | ~1.05 | 16.5 g | Organic Base |
| Isobutyl Chloroformate | 136.58 g/mol | ~1.05 | 22.3 g | Activating Agent |
| Benzylamine | 107.15 g/mol | ~1.05 | 17.5 g | Nucleophile/Amine Source |
| 1N Hydrochloric Acid (HCl) | - | - | 100 mL | Quenching/Neutralization |
Step-by-Step Synthesis Protocol
-
Vessel Preparation: Charge a 2 L, four-necked round-bottom flask, equipped with a mechanical stirrer, thermometer, and nitrogen inlet, with 1250 mL of ethyl acetate and 25 g of N-acetyl-O-methyl-D-serine.[6][7]
-
Initial Cooling: Begin stirring the suspension and purge the vessel with nitrogen. Cool the reaction mass to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Expert Insight: Maintaining a low temperature is critical during the activation step. The formation of the mixed anhydride is highly exothermic. Failure to control the temperature can lead to side reactions, such as the formation of isobutyl N-benzylcarbamate and racemization of the chiral center, which would compromise the purity and efficacy of the final product.[8]
-
-
Base Addition: Once the target temperature is reached, add 16.5 g of N-methylmorpholine (NMM).
-
Causality: NMM acts as a non-nucleophilic base to neutralize the HCl that is generated during the formation of the mixed anhydride. Its use is preferred over other bases like triethylamine in some applications to minimize racemization.
-
-
Activation: Slowly add 22.3 g of isobutyl chloroformate dropwise to the reaction mass, ensuring the temperature does not rise above -15°C. Stir the mixture for 30 minutes at this temperature after the addition is complete.[6][7]
-
Mechanism: The carboxylate of N-acetyl-O-methyl-D-serine, deprotonated by NMM, attacks the electrophilic carbonyl carbon of isobutyl chloroformate. This displaces the chloride ion and forms the highly reactive mixed carbonic anhydride intermediate in-situ. This activation step is crucial for the subsequent amidation to occur under mild conditions.
-
Caption: Formation of the mixed anhydride intermediate.
-
Amidation: Slowly add 17.5 g of benzylamine to the reaction mass, again maintaining a low temperature. After the addition, continue stirring for an additional 30 minutes.[6][7]
-
Mechanism: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the mixed anhydride. The attack preferentially occurs at the carbonyl derived from the starting material due to electronic effects, leading to the formation of the desired amide bond and releasing carbon dioxide and isobutanol as byproducts.
-
-
Warming and Completion: Allow the temperature of the reaction mass to rise to 25-30°C and stir for 1 hour to ensure the reaction goes to completion.[6]
-
Quenching and Work-up: Quench the reaction by adding 100 mL of 1N HCl to neutralize any remaining base (NMM) and unreacted benzylamine. Transfer the entire mixture to a separating funnel.
-
Extraction and Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Lacosamide. The crude product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate, to achieve high chemical and chiral purity.[9]
Quality Control and Validation
Throughout the synthesis, it is imperative to monitor the reaction's progress and the purity of the intermediates and final product.
-
Thin-Layer Chromatography (TLC): A simple and effective method to monitor the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product and quantify any process-related impurities.[10][11]
-
Chiral HPLC: This is a critical analytical technique to confirm the enantiomeric purity of the Lacosamide. The goal is to ensure the absence or minimal presence of the unwanted (S)-enantiomer. A chiral purity of >99.5% is often required for pharmaceutical applications.[9]
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): Used to confirm the chemical structure of the synthesized Lacosamide.
Conclusion
The synthesis of Lacosamide from N-acetyl-O-methyl-D-serine via a mixed anhydride intermediate represents a robust, scalable, and stereochemically reliable method. The protocol's success hinges on careful control of reaction parameters, particularly temperature, to activate the carboxylic acid effectively while preventing racemization and side-product formation. This application note provides the detailed methodology and scientific rationale necessary for researchers and drug development professionals to successfully implement this synthesis, ensuring the production of high-purity (R)-Lacosamide.
References
- Process for the preparation of lacosamide.
-
New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research. [Link]
- A process for the preparation of lacosamide.
-
Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. [Link]
- Process for the preparation of lacosamide.
- Process for the preparation of lacosamide.
-
Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. PubMed. [Link]
-
Lacosamide Impurities and Related Compound. Veeprho. [Link]
-
Improved Method for Lacosamide Synthesis with Chemoenzymatic Method. Chemical Research in Chinese Universities. [Link]
-
PROCESS FOR THE SYNTHESIS OF LACOSAMIDE. WIPO Patentscope. [Link]
-
Lacosamide - Wikipedia. Wikipedia. [Link]
-
PROCESS FOR THE PREPARATION OF LACOSAMIDE. European Patent Office. [Link]
- Process for the preparation of Lacosamide including resolution of O-methyl-DL-serine.
-
Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. The Journal of Organic Chemistry. [Link]
-
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. [Link]
-
The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction. Frontiers in Psychiatry. [Link]
-
d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences. [Link]
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- 4. Frontiers | The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction [frontiersin.org]
- 5. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 7. WO2011095995A1 - A process for the preparation of lacosamide - Google Patents [patents.google.com]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Asymmetric Synthesis of the Lacosamide Intermediate (2R)-2-acetamido-3-methoxypropanoic acid
These application notes provide a detailed guide for the asymmetric synthesis of (2R)-2-acetamido-3-methoxypropanoic acid, a crucial chiral intermediate in the production of the antiepileptic drug Lacosamide. The stereochemistry at the C2 position is paramount for the therapeutic efficacy of Lacosamide, necessitating a robust and highly stereoselective synthetic strategy. This document outlines several field-proven methods, offering insights into the rationale behind procedural choices and providing comprehensive, step-by-step protocols for researchers and drug development professionals.
Introduction: The Significance of Chirality in Lacosamide
Lacosamide, marketed under the trade name Vimpat®, is an anticonvulsant medication used for the treatment of partial-onset seizures. Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes. The therapeutic activity of Lacosamide is almost exclusively attributed to the (R)-enantiomer. The (S)-enantiomer is significantly less active and can contribute to an undesirable side-effect profile. Consequently, the development of efficient and scalable asymmetric syntheses to access the key intermediate, (2R)-2-acetamido-3-methoxypropanoic acid, with high enantiopurity is of critical importance in pharmaceutical manufacturing.
This guide explores three distinct and effective strategies for achieving high enantioselectivity in the synthesis of this intermediate:
-
Enzymatic Kinetic Resolution (EKR): Leveraging the stereospecificity of enzymes to separate a racemic mixture.
-
Asymmetric Hydrogenation: Employing chiral catalysts to stereoselectively reduce a prochiral precursor.
-
Chiral Auxiliary-Mediated Synthesis: Utilizing a covalently attached chiral molecule to direct a stereoselective transformation.
Each of these methods offers unique advantages and is suited for different scales and laboratory capabilities.
Method 1: Enzymatic Kinetic Resolution of Racemic N-acetyl-O-methyl-D,L-serine
Enzymatic kinetic resolution is a powerful technique that exploits the ability of enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much faster rate than the other. For the synthesis of the Lacosamide intermediate, lipases are commonly employed to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the desired acid.
Rationale and Mechanistic Insight
This method begins with the racemic N-acetyl-O-methyl-D,L-serine methyl ester. A lipase, such as Candida antarctica lipase B (CAL-B), is used to selectively hydrolyze the (S)-ester to its corresponding carboxylic acid. The desired (R)-ester remains unreacted. The significant difference in the hydrolysis rates allows for the effective separation of the two enantiomers. The unreacted (R)-ester can then be isolated and subsequently hydrolyzed under basic conditions to yield the final product, (2R)-2-acetamido-3-methoxypropanoic acid, with high enantiomeric excess (e.e.).
Experimental Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol
Materials:
-
N-acetyl-O-methyl-D,L-serine methyl ester
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Lithium hydroxide (1 M)
-
Hydrochloric acid (1 M)
Procedure:
-
Enzymatic Resolution:
-
Suspend N-acetyl-O-methyl-D,L-serine methyl ester (10 g, 57.1 mmol) in 200 mL of 0.1 M potassium phosphate buffer (pH 7.5).
-
Add immobilized Candida antarctica lipase B (1 g).
-
Stir the mixture at 30 °C and monitor the reaction progress by periodically measuring the pH. Maintain the pH at 7.5 by the controlled addition of 1 M NaOH.
-
The reaction is complete when approximately 50% of the ester has been hydrolyzed (approx. 28.5 mL of 1 M NaOH consumed).
-
Filter off the immobilized enzyme (it can be washed, dried, and reused).
-
-
Separation:
-
Cool the reaction mixture to 10 °C and acidify to pH 2 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the unreacted (R)-ester.
-
-
Hydrolysis:
-
Dissolve the crude (R)-ester in a mixture of THF (50 mL) and water (25 mL).
-
Add 1 M LiOH dropwise at 0 °C until the ester is completely consumed (as monitored by TLC).
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the aqueous layer with dichloromethane (2 x 25 mL).
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield (2R)-2-acetamido-3-methoxypropanoic acid.
-
Expected Results
| Parameter | Typical Value |
| Yield | 40-45% (theoretical max. 50%) |
| Enantiomeric Excess (e.e.) | >99% |
| Purity (HPLC) | >98% |
Method 2: Asymmetric Hydrogenation of a Prochiral Enamide Precursor
Asymmetric hydrogenation is a highly efficient method for establishing stereocenters. This approach involves the reduction of a prochiral olefin using hydrogen gas in the presence of a chiral transition metal catalyst. For the Lacosamide intermediate, an acetamidoacrylate derivative serves as an excellent substrate.
Rationale and Mechanistic Insight
The key to this strategy is the synthesis of a prochiral enamide precursor, methyl 2-acetamido-3-methoxypropenoate. This substrate is then subjected to hydrogenation using a chiral rhodium or ruthenium catalyst, such as one complexed with a DuPhos or DIPAMP ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the double bond, leading to the formation of the desired (R)-enantiomer with high selectivity. The choice of ligand and reaction conditions is critical for achieving high enantioselectivity.
Experimental Workflow Diagram
Application Notes and Protocols for the Enzymatic Synthesis of N-acetyl-O-methyl-D-serine
Abstract
This technical guide provides a comprehensive methodology for the synthesis of N-acetyl-O-methyl-D-serine, a non-canonical amino acid with potential applications in drug development and neuroscience research. The protocol leverages a robust chemo-enzymatic pathway, initiating with the chemical N-acetylation of D-serine, followed by a highly specific enzymatic O-methylation step. This approach combines the efficiency of chemical synthesis for the initial modification with the unparalleled selectivity of biocatalysis for the final methylation, ensuring high yield and stereochemical purity of the target compound. Detailed experimental procedures, characterization techniques, and the underlying scientific rationale are presented to enable researchers to successfully synthesize and validate this valuable molecule.
Introduction: The Significance of N-acetyl-O-methyl-D-serine
N-acetyl-O-methyl-D-serine is a derivative of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a vital role in synaptic plasticity and neurotransmission.[1] The incorporation of N-acetyl and O-methyl modifications can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Peptides containing D-amino acids are of significant interest in pharmaceutical development due to their increased resistance to proteolytic degradation.[2] The modifications on N-acetyl-O-methyl-D-serine may therefore offer advantages in developing novel therapeutics with improved pharmacokinetic profiles.
Enzymatic synthesis of such non-canonical amino acids (ncAAs) offers several advantages over purely chemical routes, including milder reaction conditions, reduced environmental impact, and exceptional stereoselectivity, which is often challenging to achieve chemically.[3] This guide details a practical and efficient chemo-enzymatic strategy for the production of N-acetyl-O-methyl-D-serine.
Proposed Chemo-Enzymatic Synthesis Pathway
The synthesis of N-acetyl-O-methyl-D-serine is proposed as a two-step process. The first step involves the chemical N-acetylation of D-serine to produce N-acetyl-D-serine. The second, key step is the enzymatic O-methylation of N-acetyl-D-serine using an O-methyltransferase.
Figure 1: Proposed chemo-enzymatic workflow for the synthesis of N-acetyl-O-methyl-D-serine.
Materials and Methods
Materials
-
D-Serine (CAS: 312-84-5)
-
Acetic Anhydride (CAS: 108-24-7)
-
Triethylamine (CAS: 121-44-8)
-
Dichloromethane (CAS: 75-09-2)
-
N-acetylserotonin O-methyltransferase (ASMT), recombinant (e.g., from human, bovine, or plant sources)[4][5]
-
S-adenosylmethionine (SAM) (CAS: 29908-03-0)
-
Tris-HCl buffer
-
EDTA
-
Dithiothreitol (DTT)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solvents for HPLC (e.g., acetonitrile, water, formic acid)
-
Deuterated solvents for NMR (e.g., D₂O)
Equipment
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
pH meter
-
Incubator/shaker
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or fluorescence detector[6][7]
-
Nuclear Magnetic Resonance (NMR) spectrometer[8]
-
Mass Spectrometer (MS)
Experimental Protocols
PART 1: Chemical Synthesis of N-acetyl-D-serine
This protocol is adapted from established methods for the N-acetylation of amino acids.[9]
-
Dissolution: Suspend D-serine (e.g., 10 mmol) in dichloromethane.
-
Base Addition: Add triethylamine (e.g., 12 mmol) to the suspension and stir until the D-serine dissolves.
-
Acetylation: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add acetic anhydride (e.g., 11 mmol) dropwise while maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude N-acetyl-D-serine.
-
Purification (Optional): The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
-
Characterization: Confirm the identity and purity of N-acetyl-D-serine using NMR and MS.
PART 2: Enzymatic Synthesis of N-acetyl-O-methyl-D-serine
This protocol utilizes N-acetylserotonin O-methyltransferase (ASMT) for the specific methylation of the hydroxyl group of N-acetyl-D-serine.[5][10]
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
N-acetyl-D-serine (e.g., 10 mM)
-
S-adenosylmethionine (SAM) (e.g., 15 mM)
-
Recombinant ASMT (e.g., 0.1-1 mg/mL)
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 12-24 hours.
-
Reaction Monitoring: Monitor the formation of N-acetyl-O-methyl-D-serine by taking aliquots at different time points and analyzing them by HPLC.
-
Enzyme Inactivation: Terminate the reaction by heating the mixture to 95°C for 5 minutes or by adding a quenching solvent like acetonitrile.
-
Purification: Centrifuge the reaction mixture to pellet the denatured enzyme. The supernatant containing the product can be purified using preparative HPLC or ion-exchange chromatography.
-
Characterization: Confirm the structure and purity of the final product, N-acetyl-O-methyl-D-serine, using HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Analytical Characterization
A summary of key analytical parameters is provided below.
| Technique | Purpose | Expected Observations |
| HPLC | Monitor reaction progress and determine product purity. | A new peak with a different retention time from the starting materials will appear. Purity can be assessed by the peak area percentage.[11] |
| Mass Spectrometry (MS) | Confirm the molecular weight of the product. | The observed mass should correspond to the calculated mass of N-acetyl-O-methyl-D-serine (C₆H₁₁NO₄, MW: 161.16 g/mol ).[12] |
| ¹H NMR | Elucidate the chemical structure. | Expect to see a singlet corresponding to the newly introduced O-methyl group, in addition to signals for the acetyl methyl group and the serine backbone protons.[9] |
| ¹³C NMR | Confirm the carbon skeleton. | A new resonance corresponding to the O-methyl carbon will be present. |
Discussion and Key Considerations
-
Enzyme Selection: While ASMT is a promising candidate due to its action on N-acetylated substrates, other O-methyltransferases with broad substrate specificity could also be explored.[10] Enzyme engineering may further enhance activity towards N-acetyl-D-serine.[3]
-
Stereoselectivity: The use of D-serine as the starting material and the inherent stereoselectivity of the enzyme are expected to yield the D-enantiomer of the final product. Chiral HPLC can be employed to confirm the enantiomeric purity.
-
Optimization: The reaction conditions for the enzymatic step, including pH, temperature, substrate concentrations, and enzyme loading, can be optimized to maximize the yield and reaction rate.
-
SAM Regeneration: For larger-scale synthesis, implementing a SAM regeneration system can be economically beneficial.
Conclusion
The chemo-enzymatic approach detailed in this application note presents a viable and efficient method for the synthesis of N-acetyl-O-methyl-D-serine. By combining a straightforward chemical N-acetylation with a specific enzymatic O-methylation, this protocol offers a clear pathway to obtaining this valuable non-canonical amino acid for further research and development.
References
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ResearchGate. (n.d.). Non-canonical amino acids (ncAAs) and their synthesis by the pyridoxal... Retrieved from [Link]
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National Institutes of Health. (n.d.). Engineering enzymes for noncanonical amino acid synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Noncanonical Amino Acids in Biocatalysis. Retrieved from [Link]
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ACS Publications. (2024). Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. Retrieved from [Link]
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ACS Publications. (n.d.). Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. Retrieved from [Link]
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Wikipedia. (n.d.). Acetylserotonin O-methyltransferase. Retrieved from [Link]
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National Institutes of Health. (n.d.). Assigning methyl resonances for protein solution-state NMR studies. Retrieved from [Link]
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PubMed. (n.d.). Cloning and functional characterization of the Arabidopsis N-acetylserotonin O-methyltransferase responsible for melatonin synthesis. Retrieved from [Link]
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Agilent. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]
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NMR-BIO. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link]
- Google Patents. (n.d.). WO2011095995A1 - A process for the preparation of lacosamide.
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National Institutes of Health. (n.d.). Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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NMR-BIO. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved from [Link]
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IJPPS. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
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Taylor & Francis. (n.d.). Acetylserotonin O-methyltransferase – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). N-acetylserotonin O-methyltransferase-like protein. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Retrieved from [Link]
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PubMed Central. (n.d.). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). (A) 1H NMR spectrum with vertical scale adjusted to fit entire methyl.... Retrieved from [Link]
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Organic Syntheses. (n.d.). 18 - Organic Syntheses Procedure. Retrieved from [Link]
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MDPI. (n.d.). Advances in Enzymatic Synthesis of D-Amino Acids. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Preparation of (2R)-2-acetamido-3-methoxypropanoic acid
Abstract
(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a pivotal chiral building block in contemporary pharmaceutical synthesis.[1][2] Its paramount significance is demonstrated by its role as a key intermediate in the manufacturing of the anticonvulsant medication, Lacosamide.[2] The stereochemical integrity of this molecule is critical, as the biological activity of the final active pharmaceutical ingredient (API) is intrinsically linked to its specific enantiomeric form.[1] This guide provides a comprehensive technical overview of the large-scale preparation of (2R)-2-acetamido-3-methoxypropanoic acid, detailing two primary synthetic strategies: chiral pool synthesis originating from D-serine and asymmetric hydrogenation of a prochiral precursor. The protocols are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure reproducibility, high yield, and enantiomeric purity.
Introduction: The Imperative of Chirality in Drug Development
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms within a molecule can profoundly influence its biological activity.[1] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different physiological effects.[1] The use of enantiomerically pure starting materials or chiral intermediates like (2R)-2-acetamido-3-methoxypropanoic acid is a cornerstone of modern drug development.[1] This practice ensures the synthesis of a stereochemically pure final product, maximizing therapeutic efficacy while minimizing potential off-target effects.[1] (2R)-2-acetamido-3-methoxypropanoic acid, a derivative of the amino acid D-serine, serves as a prime example of such a crucial chiral intermediate.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of the target compound is essential for process development, purification, and characterization.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-acetamido-3-methoxypropanoic acid | [3][4] |
| Common Name | N-acetyl-O-methyl-D-serine | [3][4] |
| CAS Number | 196601-67-9 | [3][4] |
| Molecular Formula | C6H11NO4 | [3][4] |
| Molecular Weight | 161.16 g/mol | [3][4] |
| Appearance | White crystalline solid | [5] |
Strategic Approaches to Synthesis
Two principal strategies dominate the landscape for the large-scale synthesis of (2R)-2-acetamido-3-methoxypropanoic acid. The selection of a particular route is often dictated by factors including the cost and availability of starting materials, desired scale of production, and stringent requirements for enantiomeric purity.
Strategy 1: Chiral Pool Synthesis from D-Serine
The chiral pool synthesis approach leverages readily available, inexpensive, and enantiomerically pure natural products as foundational starting materials.[6][] D-serine is an exemplary precursor for this strategy, as its inherent chirality is preserved throughout the synthetic sequence.[8][9] This pathway involves a multi-step process that requires careful protection and deprotection of the functional groups to achieve selective methylation of the hydroxyl group.
Causality of Experimental Choices:
-
Protection of Amino and Carboxyl Groups: The amine and carboxylic acid functionalities of D-serine are more nucleophilic and reactive, respectively, than the hydroxyl group. Therefore, they must be protected to prevent side reactions during the O-methylation step.[10] The choice of protecting groups is critical; they must be stable to the methylation conditions and selectively removable without affecting the newly formed methyl ether.
-
O-Methylation: The hydroxyl group of the protected D-serine is then methylated. The choice of methylating agent and base is crucial to ensure high yield and prevent racemization.
-
Deprotection and N-Acetylation: Subsequent removal of the protecting groups followed by N-acetylation of the free amine yields the final product. Acetic anhydride is a common and effective reagent for this final step.[11]
Strategy 2: Asymmetric Hydrogenation
Asymmetric hydrogenation represents a more direct and atom-economical approach, starting from a prochiral olefin. This method relies on a chiral catalyst to induce stereoselectivity, leading to the desired enantiomer in high excess.
Causality of Experimental Choices:
-
Prochiral Substrate: The synthesis begins with Z-2-acetamido-3-methoxyacrylic acid. This substrate contains a carbon-carbon double bond that can be hydrogenated to create the chiral center at the C2 position.
-
Chiral Catalyst: The crux of this strategy is the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands.[12][13] The catalyst forms a transient complex with the substrate, and the steric and electronic properties of the chiral ligand direct the delivery of hydrogen from one face of the double bond, resulting in the preferential formation of the (R)-enantiomer. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical for achieving high enantiomeric excess (e.e.).[12]
Detailed Protocols for Large-Scale Preparation
The following protocols are intended for researchers and drug development professionals with experience in organic synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Chiral Pool Synthesis from D-Serine
This protocol is a multi-step process. For clarity, it is presented in three main stages.
This stage focuses on protecting the amine and acid functionalities, followed by methylation of the hydroxyl group. A variety of protecting group strategies can be employed; this protocol outlines a common approach.
Experimental Workflow for Chiral Pool Synthesis
Caption: Generalized workflow for chiral pool synthesis.
Step-by-Step Protocol:
-
Protection of D-Serine:
-
To a suspension of D-serine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). This forms the methyl ester.
-
After completion, remove the solvent under reduced pressure. The resulting D-serine methyl ester hydrochloride is then dissolved in a suitable solvent like dichloromethane.
-
Add a non-nucleophilic base such as triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) to protect the amino group. Stir at room temperature until completion.
-
-
O-Methylation:
-
To a solution of the fully protected N-Boc-D-serine methyl ester in an anhydrous aprotic solvent like THF at 0 °C, add a strong base such as sodium hydride (1.2 eq) portion-wise.
-
After cessation of hydrogen evolution, add a methylating agent like methyl iodide (1.5 eq) dropwise. Allow the reaction to proceed at room temperature until the starting material is consumed.
-
Rationale: The use of a strong, non-nucleophilic base like NaH is to deprotonate the hydroxyl group, forming a nucleophilic alkoxide which then reacts with the methylating agent in an SN2 reaction.[14] Anhydrous conditions are crucial to prevent quenching of the base.
-
-
Deprotection:
-
The crude O-methylated intermediate is then subjected to saponification using a base like lithium hydroxide in a THF/water mixture to cleave the methyl ester.
-
Following saponification, the Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane. This yields O-methyl-D-serine.
-
This stage is the final chemical transformation to yield the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reactor, suspend O-methyl-D-serine (or its salt, such as the trifluoroacetate salt) (1.0 eq) in an appropriate solvent like ethyl acetate (approx. 10 volumes).[5]
-
Addition of Reagents: Cool the suspension to 0-5 °C. Add acetic anhydride (1.5-2.0 eq) dropwise, maintaining the internal temperature below 10 °C.[5] If starting from a salt of the amine, a base like triethylamine may be required to liberate the free amine.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature (e.g., 25 °C) and stir for an extended period (e.g., 20 hours) until the reaction is deemed complete by in-process control.[5]
-
Isolation: Upon completion, cool the reaction mixture to 0-5 °C to induce crystallization. Filter the solid product and wash the filter cake with cold ethyl acetate to remove residual impurities.[5]
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 60 °C) to a constant weight.[5]
In-Process Controls and Troubleshooting for N-Acetylation:
| Parameter/Issue | Monitoring/Solution | Rationale |
| Reaction Completion | TLC or HPLC analysis of aliquots. | To ensure full conversion of the starting material and avoid unnecessary impurities in the final product. |
| Low Yield | Ensure anhydrous conditions. Verify the quality of acetic anhydride. Increase reaction time if necessary. | Acetic anhydride can be hydrolyzed by moisture, reducing its effectiveness.[15] Steric hindrance or reduced nucleophilicity of the amine can slow the reaction.[16] |
| Impure Product | Optimize crystallization conditions (solvent, temperature). Consider a recrystallization step if necessary. | To remove unreacted starting materials or by-products. |
Protocol 2: Asymmetric Hydrogenation
This protocol offers a more direct route but requires specialized equipment for handling hydrogen gas under pressure and access to a specific chiral catalyst.
Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for asymmetric hydrogenation.
Step-by-Step Protocol:
-
Reactor Charging: In a high-pressure reactor, charge the substrate, Z-2-acetamido-3-methoxyacrylic acid (1.0 eq), and the chiral catalyst (e.g., (-)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, typically 0.1% w/w).[17]
-
Solvent Addition: Add a suitable solvent, such as methanol (approx. 5 volumes).[17]
-
Inerting: Seal the reactor and purge with an inert gas, such as nitrogen, followed by purging with hydrogen gas.[17]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 barg) and heat to the reaction temperature (e.g., 45 °C).[17]
-
Reaction Monitoring: Maintain the reaction under these conditions with stirring for a specified duration (e.g., 20 hours).[17] The reaction progress can be monitored by taking samples (if the reactor setup allows) and analyzing for substrate conversion by HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor, vent the hydrogen pressure, and purge with nitrogen. The reaction mixture can then be filtered to remove the catalyst, and the solvent removed under reduced pressure. The crude product can be purified by crystallization.
Quantitative Data for Asymmetric Hydrogenation:
| Parameter | Value | Reference |
| Substrate | Z-2-Acetamido-3-methoxyacrylic acid | [17] |
| Catalyst | (S,S)-Ph-BPE-Rh | [17] |
| Catalyst Loading | 0.1% w/w | [17] |
| Solvent | Methanol | [17] |
| Hydrogen Pressure | 10 barg | [17] |
| Temperature | 45 °C | [17] |
| Reaction Time | 20 hours | [17] |
| Chemical Purity | >98% | [17] |
| Enantiomeric Excess | >99% | [17] |
Analytical and Quality Control
Rigorous analytical testing is imperative to ensure the final product meets the required specifications for purity and stereochemical integrity.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method can be used to determine the chemical purity of the final product and to monitor the disappearance of starting materials.
-
Chiral HPLC: This is the most critical analytical technique for determining the enantiomeric purity (enantiomeric excess) of the final product. This can be achieved either by using a chiral stationary phase (CSP) column or by pre-column derivatization of the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[18][19]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of (2R)-2-acetamido-3-methoxypropanoic acid. The spectra should be consistent with the expected structure, showing characteristic peaks for the acetyl, methoxy, and backbone protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Self-Validating System and Troubleshooting
A robust manufacturing process should be a self-validating system. This involves establishing clear in-process controls and acceptance criteria at each critical step.
Logical Relationship of a Self-Validating System
Caption: Logic for a self-validating protocol.
Common Troubleshooting Scenarios:
-
Incomplete Reaction: If an in-process control shows incomplete conversion, potential causes include impure reagents, incorrect temperature, or insufficient reaction time. The process parameters should be re-evaluated before proceeding.
-
Low Enantiomeric Excess (Asymmetric Hydrogenation): This could be due to a deactivated or poisoned catalyst, or incorrect reaction conditions. The catalyst quality and the reaction setup should be thoroughly checked.
-
Purification Difficulties: If the product is difficult to purify, it may indicate the presence of closely related impurities. A review of the reaction conditions to minimize side-product formation is warranted. Re-crystallization from a different solvent system may also be effective.
Conclusion
The large-scale preparation of (2R)-2-acetamido-3-methoxypropanoic acid can be successfully achieved through either a chiral pool synthesis approach starting from D-serine or via asymmetric hydrogenation. The chiral pool method is robust and utilizes an inexpensive starting material, but it is a multi-step process requiring careful control of protecting groups. In contrast, asymmetric hydrogenation offers a more direct and efficient route with high enantioselectivity, making it highly attractive for pharmaceutical manufacturing. The choice of synthetic strategy will depend on specific manufacturing capabilities and economic considerations. In all cases, stringent in-process controls and rigorous analytical characterization are essential to ensure the production of a high-quality, enantiomerically pure product suitable for use in drug development.
References
-
AK Lectures. Acylation and Esterification of Amino Acids. [Link]
-
Yoshifuji, S., et al. (1993). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (13), 1545-1550. [Link]
- Google Patents. (2011).
-
University of Zurich. (2015). Asymmetric Hydrogenation. [Link]
-
Asymmetric Synthesis. Chiral Pool Synthesis. [Link]
-
Noyori, R., et al. (2002). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society, 124(22), 6394–6408. [Link]
-
Oláh, E., et al. (2013). Separation and detection of D-/L-serine by conventional HPLC. Journal of Planar Chromatography – Modern TLC, 26(1), 58-62. [Link]
-
ResearchGate. (2016). Acetylation of amines with acetic anhydride. [Link]
-
Undheim, K., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 554–574. [Link]
-
MDPI. (2018). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]
-
PubChem. (2R)-2-acetamido-3-methoxypropanoic acid. [Link]
-
PubChem. 2-Acetamido-3-methoxypropanoic acid. [Link]
-
JOCPR. (2023). Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. [Link]
-
Chemistry LibreTexts. (2014). Biological Methylating Reagents. [Link]
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Application of 2-acetamido-3-methoxypropanoic acid in Functionalized Amino Acid Preparation: A Technical Guide for Advanced Synthesis
Introduction: Unlocking the Potential of a Versatile Chiral Building Block
2-Acetamido-3-methoxypropanoic acid, a derivative of the non-essential amino acid serine, has emerged as a pivotal chiral building block in the synthesis of complex functionalized amino acids and peptidomimetics. Its strategic placement of an N-acetyl group and a C-terminal methoxy ether provides a unique combination of stability and latent reactivity, making it an invaluable tool for researchers in drug discovery and peptide chemistry. This guide provides an in-depth exploration of the applications of 2-acetamido-3-methoxypropanoic acid, complete with detailed protocols and expert insights to empower scientists in their synthetic endeavors. The primary significance of the (2R)-enantiomer, (2R)-2-acetamido-3-methoxypropanoic acid, lies in its role as a key intermediate in the production of the anticonvulsant drug Lacosamide[1].
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 2-acetamido-3-methoxypropanoic acid is fundamental to its effective application in synthesis.
| Identifier Type | Identifier |
| IUPAC Name | 2-acetamido-3-methoxypropanoic acid |
| Common Name | N-acetyl-O-methylserine |
| CAS Number | 98632-99-6 (racemic), 196601-67-9 ((R)-enantiomer)[2] |
| Molecular Formula | C6H11NO4[2] |
| Property | Value |
| Molecular Weight | 161.16 g/mol [2] |
| XLogP3 | -1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 75.6 Ų |
Core Applications and Synthetic Strategies
The utility of 2-acetamido-3-methoxypropanoic acid stems from its capacity to serve as a scaffold for the introduction of diverse functionalities. The primary sites for modification are the carboxylic acid, the N-acetyl group, and the O-methyl ether.
Diagram: Synthetic Pathways from 2-acetamido-3-methoxypropanoic acid
Caption: Synthetic transformations of 2-acetamido-3-methoxypropanoic acid.
Protocol 1: Amide Bond Formation for the Synthesis of Functionalized Amino Acid Amides
A primary application of 2-acetamido-3-methoxypropanoic acid is in the synthesis of N-acylated amino amides, exemplified by the synthesis of Lacosamide and its analogs. The carboxylic acid moiety is activated for coupling with a primary or secondary amine. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an efficient coupling reagent for this transformation, particularly in its ability to be used in protic solvents[3].
Rationale for Reagent Selection:
-
DMTMM: This triazine-based coupling reagent offers high efficiency and low racemization, especially for N-protected amino acids. It obviates the need for pre-activation of the carboxylic acid and the byproducts are water-soluble, simplifying purification[3][4].
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA): A non-nucleophilic base is required to neutralize the carboxylic acid and any acid formed during the reaction, facilitating the coupling process.
Detailed Experimental Protocol:
Reaction: (2R)-2-acetamido-3-methoxypropanoic acid + Benzylamine → (R)-N-benzyl-2-acetamido-3-methoxypropionamide
-
Reaction Setup: To a solution of (2R)-2-acetamido-3-methoxypropanoic acid (1.0 eq) in an appropriate solvent (e.g., methanol, ethyl acetate, or THF, 0.1-0.5 M) at room temperature, add the desired amine (e.g., benzylamine, 1.05 eq).
-
Reagent Addition: Add N-methylmorpholine (NMM) (1.1 eq) to the reaction mixture. In a separate flask, dissolve DMTMM (1.1 eq) in the same solvent and add it portion-wise to the reaction mixture over 10-15 minutes. A patent for the preparation of Lacosamide describes a similar coupling using isobutyl chloroformate and N-methylmorpholine[1].
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Protocol 2: N-Deacetylation to Access the Free Amine
Removal of the N-acetyl group provides access to the free amine of 2-amino-3-methoxypropanoic acid, which can then be functionalized with a variety of acyl groups to generate novel N-acyl amino acid derivatives. This deprotection can be achieved under acidic or basic conditions, though acidic conditions are often preferred to minimize the risk of epimerization. A mild and chemoselective method for N-deacetylation utilizes Schwartz's reagent, which is compatible with many common protecting groups[5][6].
Rationale for Reagent Selection:
-
Aqueous HCl: A common and effective method for amide hydrolysis. The concentration and temperature can be adjusted to control the reaction rate.
-
Schwartz's Reagent (Zirconocene Chloride Hydride): Offers a milder, neutral condition for N-deacetylation, which can be advantageous when other acid- or base-labile functional groups are present in the molecule[5][6].
Detailed Experimental Protocol (Acidic Hydrolysis):
-
Reaction Setup: Suspend 2-acetamido-3-methoxypropanoic acid (1.0 eq) in a mixture of water and a co-solvent if necessary (e.g., dioxane).
-
Reagent Addition: Add concentrated hydrochloric acid (e.g., 6 M HCl) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid carefully with a base (e.g., NaOH solution or an ion-exchange resin).
-
Concentrate the mixture under reduced pressure to obtain the crude 2-amino-3-methoxypropanoic acid, which can be used in the next step without further purification or purified by recrystallization.
-
Protocol 3: O-Demethylation for Side-Chain Functionalization
Cleavage of the methyl ether on the side chain unmasks a hydroxyl group, transforming the molecule into N-acetylserine. This opens up possibilities for further functionalization at the side chain, such as esterification or introduction of other functional groups. Boron tribromide (BBr3) is a powerful reagent for the cleavage of aryl and alkyl ethers[7][8].
Rationale for Reagent Selection:
-
Boron Tribromide (BBr3): A strong Lewis acid that is highly effective for cleaving ethers, particularly methyl ethers. The reaction proceeds under anhydrous conditions[4][7][8].
Detailed Experimental Protocol:
Reaction: 2-acetamido-3-methoxypropanoic acid → N-acetylserine
-
Reaction Setup: Dissolve 2-acetamido-3-methoxypropanoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of boron tribromide (BBr3) in DCM (1.0 M solution, 2-3 eq) dropwise to the cooled reaction mixture.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate with methanol several times to remove boron residues.
-
The resulting crude N-acetylserine can be purified by recrystallization or chromatography.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
While less common than its Fmoc- or Boc-protected counterparts, N-acetyl-O-methylserine can be incorporated into peptide sequences. The N-acetyl group can serve as a permanent N-terminal cap. Alternatively, if the goal is to incorporate the residue internally, the N-acetyl group would need to be removed post-synthesis, which can be challenging on a solid support without compromising the integrity of the peptide or resin linkage. A more common strategy is to perform N-terminal acetylation as the final step of SPPS[9].
Diagram: N-Terminal Acetylation in SPPS
Caption: Workflow for N-terminal acetylation in solid-phase peptide synthesis.
Protocol for N-Terminal Acetylation on Solid Support:
-
Resin Preparation: Following the final deprotection of the N-terminal amino acid of the resin-bound peptide, wash the resin thoroughly with DMF.
-
Acetylation Cocktail: Prepare a solution of acetic anhydride (10 eq) and a non-nucleophilic base such as DIPEA (10 eq) in DMF.
-
Acetylation Reaction: Add the acetylation cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete acetylation.
-
Washing: Wash the resin extensively with DMF, DCM, and methanol, then dry the resin under vacuum.
-
Cleavage: Cleave the N-acetylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
Conclusion and Future Perspectives
2-Acetamido-3-methoxypropanoic acid is a versatile and valuable building block for the synthesis of a wide array of functionalized amino acids and their derivatives. Its strategic use in the preparation of novel bioactive molecules, including anticonvulsants and peptidomimetics, underscores its importance in medicinal chemistry and drug development. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this chiral precursor. Future applications may involve its use in the development of novel peptide-drug conjugates, probes for chemical biology, and as a scaffold for asymmetric synthesis.
References
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis. [Link]
-
Wikipedia. (2023). Boron tribromide. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Bhat, S. V., et al. (2014). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 12(2), 246-249. [Link]
- Rao, D. R., et al. (2011).
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. [Link]
-
Organic Chemistry Portal. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
-
Kinsinger, T., & Kazmaier, U. (2018). C-H Functionalization of N-Methylated Amino Acids and Peptides as Tool in Natural Product Synthesis: Synthesis of Abyssenine A and Mucronine E. Organic letters, 20(23), 7726–7730. [Link]
-
Wikipedia. (2023). DMTMM. [Link]
-
Ferrari, V., et al. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules (Basel, Switzerland), 20(10), 18457–18471. [Link]
-
ResearchGate. (2013). Chemoselective N-Deacetylation under Mild Conditions. [Link]
- Fang, W. J., et al. (2020). Method for synthesizing peptide containing n-substituted amino acid. EP3636656A1.
-
ResearchGate. (2021). A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]
-
ResearchGate. (2020). N^|^#945; Selective Acetylation of Peptides. [Link]
-
The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. [Link]
-
MDPI. (2021). Epimerisation in Peptide Synthesis. [Link]
-
Global Substance Registration System. (n.d.). N-ACETYL-O-METHYL-D-SERINE. [Link]
-
ResearchGate. (n.d.). Boron Tribromide. [Link]
Sources
- 1. WO2011095995A1 - A process for the preparation of lacosamide - Google Patents [patents.google.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. DMTMM - Wikipedia [en.wikipedia.org]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. Chemoselective N-deacetylation under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Boron tribromide - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Use of N-acetyl-O-methyl-D-serine in the Synthesis of Novel Anticonvulsant Candidates
For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.
Introduction: A New Frontier in Anticonvulsant Drug Design
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. A significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs), necessitating the exploration of novel therapeutic strategies. The N-methyl-D-aspartate receptor (NMDAR) has been identified as a critical player in the pathophysiology of epilepsy due to its role in mediating neuronal hyperexcitability.[1][2]
D-serine, an endogenous co-agonist of the NMDAR, has emerged as a molecule of interest in epilepsy research.[1][3] Studies have indicated that modulating D-serine levels can influence seizure susceptibility, with evidence suggesting that D-serine can, under certain circumstances, prevent seizure activity and subsequent neuronal death by blocking excessive calcium influx.[4][5] However, the therapeutic application of D-serine itself is limited by its pharmacokinetic properties.
This guide introduces N-acetyl-O-methyl-D-serine as a novel and promising starting scaffold for the synthesis of next-generation anticonvulsants. The rationale for using this particular derivative is twofold:
-
N-acetylation: This modification can potentially increase the lipophilicity of the parent molecule, which may enhance its ability to cross the blood-brain barrier. Furthermore, N-acetylation can protect the amine group from rapid metabolic degradation.
-
O-methylation: Methylation of the hydroxyl group can further increase lipophilicity and metabolic stability, while potentially modulating the molecule's interaction with its biological target.
By leveraging N-acetyl-O-methyl-D-serine as a foundational chemical entity, researchers can explore a new chemical space for anticonvulsant drug discovery, aiming for compounds with improved efficacy, safety, and pharmacokinetic profiles.
Hypothesized Mechanism of Action
Anticonvulsants derived from N-acetyl-O-methyl-D-serine are hypothesized to act as modulators of the NMDA receptor. The core hypothesis is that these novel compounds will function as antagonists or partial agonists at the D-serine/glycine co-agonist site of the NMDAR. By occupying this site, they can prevent the excessive receptor activation that leads to neuronal hyperexcitability and seizures.[1][2]
The N-acetyl and O-methyl groups are not only expected to improve drug-like properties but may also confer a unique binding affinity and selectivity profile compared to D-serine itself. This could lead to a more favorable therapeutic window, minimizing off-target effects.
Caption: Hypothesized mechanism of a novel anticonvulsant.
Synthetic Protocols
The following protocols provide a comprehensive guide for the synthesis of N-acetyl-O-methyl-D-serine and its subsequent use in the creation of a potential anticonvulsant compound.
Part A: Synthesis of N-acetyl-O-methyl-D-serine (Starting Material)
This protocol outlines a two-step synthesis of the starting material from commercially available D-serine.
Step 1: N-acetylation of D-serine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve D-serine (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the acetic acid under reduced pressure. Add cold diethyl ether to the residue to precipitate the N-acetyl-D-serine.
-
Purification: Filter the solid product, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: O-methylation of N-acetyl-D-serine
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-acetyl-D-serine (1 equivalent) in dry N,N-dimethylformamide (DMF).[6][7]
-
Base Addition: Cool the suspension to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
-
Methylation: Add methyl iodide (CH₃I, 2.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, N-acetyl-O-methyl-D-serine, can be purified by column chromatography on silica gel.
Part B: Exemplary Synthesis of a Phenylacetamide-based Anticonvulsant
This protocol demonstrates how N-acetyl-O-methyl-D-serine can be used to synthesize a hypothetical anticonvulsant, leveraging a common pharmacophore.
-
Amide Coupling Reaction:
-
Activation: Dissolve N-acetyl-O-methyl-D-serine (1 equivalent) in dry DMF. Add a coupling agent such as N,N'-Carbonyldiimidazole (CDI, 1.1 equivalents) and stir at room temperature for 1 hour to form the activated intermediate.[6]
-
Amine Addition: In a separate flask, dissolve 4-aminophenylacetamide (1.1 equivalents) in dry DMF. Add this solution to the activated intermediate.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[6]
-
-
Workup and Purification:
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filtration and Washing: Filter the solid, wash thoroughly with water, and then with a small amount of cold isopropanol.
-
Recrystallization: Purify the final compound by recrystallization from a suitable solvent such as ethanol.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[6][7][8]
Sources
- 1. D-Serine Contributes to Seizure Development via ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of N-Methyl-D-Aspartate Receptors (NMDARs) in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (2R)-2-acetamido-3-methoxypropanoic acid by Crystallization
Welcome to the technical support center for the purification of (2R)-2-acetamido-3-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the crystallization of this important chiral building block. As a key intermediate in the synthesis of pharmaceuticals like Lacosamide, achieving high purity is paramount.[1][2]
Introduction: The Critical Role of Crystallization
Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The principle relies on the differences in solubility of the desired compound and its impurities in a given solvent system at varying temperatures.[4][5] For (2R)-2-acetamido-3-methoxypropanoic acid, a successful crystallization not only removes chemical impurities but is also crucial for ensuring high enantiomeric purity, which is vital for its intended biological activity.[1]
This guide provides practical, field-proven insights to help you navigate the common challenges associated with the crystallization of this N-acetylated amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when crystallizing (2R)-2-acetamido-3-methoxypropanoic acid?
A1: Impurities often stem from the synthetic route, which commonly starts from D-serine.[1] Key impurities to be aware of include:
-
Enantiomeric Impurity: The (2S)-enantiomer is the most challenging impurity to remove by standard crystallization.
-
Unreacted Starting Materials: Residual D-serine or O-methyl-D-serine.
-
Byproducts of Acetylation: Incomplete N-acetylation or potential O-acetylation can lead to impurities.[6][7]
-
De-methylated Impurity: (2R)-2-acetamido-3-hydroxypropanoic acid (N-acetyl-D-serine) may be present due to cleavage of the methyl ether.[6]
Q2: How can I assess the purity of my crystallized product?
A2: A combination of analytical techniques is recommended:
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a suitable reversed-phase column is effective for separating the target compound from most chemical impurities.
-
Enantiomeric Purity: Chiral HPLC is essential to separate and quantify the (2R) and (2S) enantiomers, as they will co-elute on a standard reversed-phase column.[6]
-
Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the chemical structure of the purified compound.
-
Melting Point: A sharp melting point close to the literature value (108-109 °C) is a good indicator of high purity.[8]
Q3: What are the best starting solvents for crystallizing this compound?
A3: (2R)-2-acetamido-3-methoxypropanoic acid is a polar molecule due to the carboxylic acid, amide, and ether functionalities.[2] Therefore, polar solvents are generally the most suitable. Good starting points for solvent screening include:
-
Single Solvents: Water, ethanol, methanol, isopropanol, and ethyl acetate.
-
Mixed Solvent Systems: Mixtures like ethanol/water, isopropanol/water, or ethyl acetate/heptane can be highly effective.[6] Mixed solvent systems provide the flexibility to fine-tune the solubility characteristics.[3]
Q4: Why is slow cooling important during crystallization?
A4: Slow cooling is crucial for obtaining large, well-formed crystals, which translates to higher purity.[4] Rapid cooling can lead to the formation of small crystals or even precipitation, which can trap impurities within the crystal lattice.[5] Allowing the solution to cool gradually to room temperature before further cooling in an ice bath generally yields the best results.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization process.
Issue 1: The Compound Fails to Crystallize (Oiling Out)
Your compound separates from the solution as a liquid (oil) instead of a solid.
| Potential Cause | Explanation & Solution |
| High Impurity Level | High concentrations of impurities can disrupt the crystal lattice formation, leading to oiling out. Solution: Consider a pre-purification step like column chromatography to remove the bulk of the impurities before attempting crystallization. |
| Inappropriate Solvent | The boiling point of the solvent may be too high, or the compound's solubility may not decrease sufficiently upon cooling.[4] Solution: Select a solvent with a lower boiling point or use a mixed solvent system. Adding a small amount of a "poor" solvent (an anti-solvent) in which the compound is insoluble can often induce crystallization. |
| Supersaturation | The solution is supersaturated, but nucleation has not occurred.[5] Solution: Try to induce crystallization by: 1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[3] 2. Seed Crystals: Add a tiny crystal of the pure compound to the solution.[3] |
Issue 2: Low Yield of Recovered Crystals
You are obtaining a much smaller amount of purified product than expected.
| Potential Cause | Explanation & Solution |
| Using Too Much Solvent | The most common cause of low yield is using an excessive amount of solvent to dissolve the compound, leaving a significant portion of the product in the mother liquor after cooling.[3] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] |
| Premature Crystallization | Crystals forming during a hot filtration step will be lost. Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.[3] |
| Washing with Room Temperature Solvent | Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the product. Solution: Always wash the crystals with a minimal amount of ice-cold crystallization solvent.[5] |
Issue 3: Poor Purity of the Final Product
The crystallized material still shows significant impurities by analysis.
| Potential Cause | Explanation & Solution |
| Rapid Crystallization | Cooling the solution too quickly can trap impurities within the growing crystals. Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4] |
| Inadequate Solvent Choice | The chosen solvent may not effectively differentiate between the desired compound and the impurities in terms of solubility. Solution: Perform a more thorough solvent screen to find a system where the impurities are either highly soluble or very insoluble, while the target compound has a steep solubility curve with temperature. |
| Co-crystallization of Enantiomers | If the (2S)-enantiomer is a major impurity, it may co-crystallize. Solution: For high enantiomeric purity, techniques like chiral resolution or preparative chiral HPLC might be necessary.[6][9] |
Experimental Workflow & Visualization
General Crystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude (2R)-2-acetamido-3-methoxypropanoic acid in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[5]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is fully dissolved.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5]
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove any remaining solvent.
Troubleshooting Decision Tree
Caption: A troubleshooting decision tree for the crystallization process.
References
- BenchChem. (n.d.). Technical Support Center: (2R)-2-acetamido-3-methoxypropanoic acid.
- University of California, Los Angeles. (n.d.). Recrystallization.
- BenchChem. (n.d.). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Wired Chemist. (n.d.). Recrystallization.
- BenchChem. (n.d.). An In-depth Technical Guide on (2R)-2-acetamido-3-methoxypropanoic acid: Synthesis, Characterization, and Significance.
- Unknown. (n.d.). Recrystallization.
- BenchChem. (n.d.). N-Acetyl-d-alanyl-d-serine: A Theoretical Technical Guide.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid.
- Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
- Google Patents. (n.d.). WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
- Royal Society of Chemistry. (2023).
- Canadian Science Publishing. (n.d.). N-DICHLOROACETYL DERIVATIVES OF SERINE AND THREONINE AND OF THEIR ESTERS AND SODIUM SALTS.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- ACS Omega. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.
- National Institutes of Health. (n.d.). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals.
- Sigma-Aldrich. (n.d.). 2-Acetamido-3-mercaptopropionic acid.
- Semantic Scholar. (n.d.). Chiral symmetry breaking via crystallization of the glycine and α-amino acid system: a mathematical model.
- Royal Society of Chemistry. (2025). Spontaneous chiral symmetry breaking in a single crystal.
- BenchChem. (n.d.). Technical Support Center: n-Acetyl-d-alanyl-d-serine and Related Compounds.
- PubChem. (n.d.). (2R)-2-acetamido-3-methoxypropanoic acid.
- PubChem. (n.d.). 2-Acetamido-3-methoxypropanoic acid.
- ChemicalBook. (n.d.). (R)-2-Acetylamino-3-methoxy-propionic acid.
- Sci-Hub. (n.d.). Preparation and isolation of 2-methylamino-3-phenylpropanoic acid enantiomers using selective crystallization.
- National Institutes of Health. (n.d.). 2-Methoxypropanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (R)-2-Acetylamino-3-methoxy-propionic acid | 196601-67-9 [chemicalbook.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Technical Support Center: Synthesis of 2-acetamido-3-methoxypropanoic acid
Welcome to the technical support center for the synthesis of 2-acetamido-3-methoxypropanoic acid, a critical chiral building block, notably utilized as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format to ensure the integrity and purity of your final product.
I. Overview of the Synthetic Pathway
The most prevalent and stereochemically reliable method for synthesizing (2R)-2-acetamido-3-methoxypropanoic acid is through a chiral pool approach, commencing with the naturally occurring and enantiomerically pure D-serine. This multi-step process is designed to preserve the crucial (R)-stereochemistry at the alpha-carbon.
The generalized workflow involves:
-
Protection of the Amino and Carboxyl Groups: To prevent unwanted side reactions, the reactive amino and carboxyl functionalities of D-serine are typically protected.
-
O-Methylation: The hydroxyl group of the protected D-serine is then methylated, commonly via a Williamson ether synthesis.
-
Deprotection and N-Acetylation: Finally, the protecting groups are removed, and the free amine is acetylated to yield the target molecule.
Below is a visual representation of this synthetic strategy.
Caption: Generalized workflow for the chiral pool synthesis of (2R)-2-acetamido-3-methoxypropanoic acid.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the type of impurity or challenge.
A. Racemization and Stereochemical Integrity
Question 1: My final product shows the presence of the (S)-enantiomer. What are the likely causes of racemization?
Answer: The presence of the undesired (S)-enantiomer is a critical issue, as the biological activity of the final active pharmaceutical ingredient (API) is often stereospecific. Racemization can occur at the α-carbon of D-serine or its derivatives under certain conditions.
Causality and Troubleshooting:
-
Alkaline Conditions: The primary culprit for racemization of amino acids is exposure to strong bases. The α-proton becomes susceptible to abstraction, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of enantiomers.
-
Elevated Temperatures: High reaction temperatures, especially in the presence of a base, can provide the necessary energy to overcome the activation barrier for α-proton abstraction and subsequent racemization. One study on serine racemization indicates that temperatures above 100°C can lead to decomposition, while racemization is observed between 20°C and 100°C.[2]
-
Prolonged Reaction Times: Extended exposure to harsh conditions increases the likelihood of racemization.
Preventative Measures & Protocol Validation:
-
Choice of Base: During the O-methylation (Williamson ether synthesis) step, a strong base is required to deprotonate the hydroxyl group. However, excessively strong bases or prolonged reaction times can lead to racemization. Consider using a milder base or carefully controlling the stoichiometry.
-
Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. For the racemization of serine, temperatures between 40°C and 70°C are noted to be preferable to higher temperatures to avoid decomposition.[2]
-
Monitoring Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's completion and avoid unnecessarily long reaction times.
-
Chiral HPLC Analysis: Employ a validated chiral HPLC method to quantify the enantiomeric excess of your final product and key intermediates. This is a crucial quality control step.
B. Impurities from Incomplete Reactions
Question 2: I am observing impurities that correspond to the mass of starting materials or intermediates. How can I drive the reactions to completion?
Answer: The presence of unreacted starting materials or intermediates is a common issue in multi-step syntheses. These impurities can complicate purification and reduce the overall yield.
Common Incomplete Reaction Impurities:
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| D-Serine | C₃H₇NO₃ | 105.09 | Incomplete initial reaction. |
| O-Methyl-D-Serine | C₄H₉NO₃ | 119.12 | Incomplete N-acetylation. |
| N-Acetyl-D-Serine | C₅H₉NO₄ | 147.13 | Incomplete O-methylation. |
Troubleshooting Strategies:
-
Reagent Stoichiometry: Ensure the correct molar ratios of your reactants. For reactions that are equilibrium-limited, using a slight excess of one reagent (if it can be easily removed later) can help drive the reaction to completion.
-
Reaction Time and Temperature: If a reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature while being mindful of potential side reactions like racemization.
-
Catalyst Activity: If a catalyst is used, ensure its activity is not compromised. For instance, some catalysts are sensitive to moisture or air.
-
Solvent Purity: Use anhydrous solvents where necessary, as water can quench reagents like organometallics or strong bases.
Protocol for Monitoring Incomplete Reactions:
A robust in-process control (IPC) is essential. A reverse-phase HPLC method can be developed to monitor the disappearance of the starting material and the appearance of the product.
Example HPLC Method for D-Serine Impurity: A pre-column derivatization with 9-fluorenylmethyl-chloroformate (FMOC-Cl) followed by RP-HPLC with UV detection can be used for the trace-level determination of D-serine.[3]
Caption: Troubleshooting workflow for incomplete reactions.
C. Byproducts from Side Reactions
Question 3: My NMR and Mass Spectrometry data suggest the presence of unexpected byproducts. What are the common side reactions in this synthesis?
Answer: Side reactions can lead to a variety of impurities that may be challenging to separate from the desired product. Understanding the potential side reactions for each step is key to mitigating their occurrence.
1. O-Methylation (Williamson Ether Synthesis): The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[4][5] While generally efficient for primary alcohols like the one in serine, side reactions can occur.
-
Elimination: Although less common with primary alkyl halides, if a sterically hindered base or a secondary/tertiary alkyl halide were used (not typical for methylation), an elimination reaction (E2) could compete with the desired substitution (SN2), leading to an alkene byproduct.[5]
-
N-Methylation: If the amino group is not adequately protected, it can also be methylated, leading to a quaternary ammonium salt.
2. N-Acetylation:
-
O-Acetylation: If the hydroxyl group is not methylated or deprotected under certain conditions, it can compete with the amino group for acetylation with acetic anhydride, forming an O-acetylated impurity.
-
Di-acetylation: The carboxylic acid group can react with acetic anhydride to form a mixed anhydride, which is generally unstable but can potentially lead to other byproducts.
3. Hydrolysis:
-
The acetamido group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead back to O-methyl-D-serine.[6][7]
Mitigation Strategies:
-
Protecting Groups: The judicious choice of protecting groups for the amino and carboxyl functions is paramount to prevent side reactions at these sites.
-
Reaction Conditions: Carefully control the temperature, choice of base, and solvent to favor the desired reaction pathway. For the Williamson ether synthesis, polar aprotic solvents like DMF or acetonitrile are often used to enhance the nucleophilicity of the alkoxide.
-
Order of Reactions: The sequence of methylation and acetylation is important. Typically, O-methylation is performed on a protected serine derivative before the final N-acetylation.
D. Purification Challenges
Question 4: I am having difficulty purifying my final product. What are the recommended methods?
Answer: The purification of 2-acetamido-3-methoxypropanoic acid can be challenging due to the presence of structurally similar impurities.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[8] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution or are insoluble at high temperatures.
-
Solvent Screening: A systematic screening of solvents is recommended. Common solvents to try include ethyl acetate, isopropanol, ethanol, water, or mixtures thereof.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, treatment with activated carbon may be beneficial. Allow the solution to cool slowly to promote the formation of large, pure crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
-
-
Column Chromatography: If recrystallization is ineffective, particularly for removing impurities with very similar solubility profiles, column chromatography is a powerful alternative.[9]
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase: A gradient of solvents, such as ethyl acetate and hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape), is often effective.
-
Purity Analysis:
The purity of the final product should be rigorously assessed using a combination of techniques:
-
HPLC: To determine the percentage of the main component and quantify impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.[10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
III. Analytical Methods
Question 5: Can you provide a starting point for an HPLC method to analyze the purity of my 2-acetamido-3-methoxypropanoic acid?
Answer: A well-developed HPLC method is essential for both in-process control and final product quality assessment.
Starting HPLC-UV Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3-5 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Provides acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape and consistent retention. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute more non-polar impurities. | A gradient is often necessary to resolve impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at a low wavelength (e.g., 210-220 nm) | The acetamido and carboxyl groups have some UV absorbance at lower wavelengths. |
| Injection Volume | 5-10 µL | Dependent on sample concentration. |
Method Validation: This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.[3]
IV. References
-
US4879411A - Method for racemization of optically active serine - Google Patents. Available at:
-
Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC - NIH. Available at: [Link]
-
WO2011095995A1 - A process for the preparation of lacosamide - Google Patents. Available at:
-
Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation - TSI Journals. Available at: [Link]
-
Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - ACS Publications. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]
-
CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents. Available at:
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. Available at: [Link]
-
Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Available at: [Link]
-
The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
N-terminal acetylome analysis reveals the specificity of Naa50 (Nat5) and suggests a kinetic competition between N-terminal acetyltransferases and methionine aminopeptidases | Request PDF - ResearchGate. Available at: [Link]
-
UV spectra of impurities 2 (A), 3 (B), and 5 (C) - ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Tools for Purifying the Product - ResearchGate. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]
-
Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists | Waters. Available at: [Link]
-
proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium - ResearchGate. Available at: [Link]
-
N-terminal acetylation and methylation differentially affect the function of MYL9 - PubMed. Available at: [Link]
-
Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC - NIH. Available at: [Link]
-
Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]
-
HPLC method for simultaneous determination of impurities and degradation products in Cardiazol - Pharmacia. Available at: [Link]
-
Williamson Ether Synthesis. Available at: [Link]
-
Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4879411A - Method for racemization of optically active serine - Google Patents [patents.google.com]
- 3. (2R)-2-acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 10558933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. N-terminal acetylation and methylation differentially affect the function of MYL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-acetylation controls the glycosylation of bacterial serine-rich repeat glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. preprints.org [preprints.org]
Technical Support Center: Troubleshooting Racemization in N-acetyl-O-methyl-D-serine Synthesis
Welcome to the technical support center for the synthesis of N-acetyl-O-methyl-D-serine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this chiral molecule. Maintaining the stereochemical integrity of D-serine throughout the synthesis is paramount, as the biological activity of the final compound is intrinsically linked to its chirality.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize and control racemization, ensuring the production of a high-purity, enantiomerically-defined final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of N-acetyl-O-methyl-D-serine?
Racemization is the process by which an enantiomerically pure substance, such as D-serine, is converted into a mixture containing both its D- and L-enantiomers (a racemic mixture).[2] In pharmaceutical and biological research, the two enantiomers of a chiral molecule often have vastly different physiological, pharmacological, and toxicological profiles.[1] The synthesis of N-acetyl-O-methyl-D-serine is intended to produce a single, specific enantiomer. The presence of the unwanted L-isomer can reduce the therapeutic efficacy of the compound and introduce unpredictable biological effects. Therefore, preventing racemization is essential for ensuring the quality, safety, and effectiveness of the final product.
Q2: What are the primary chemical mechanisms that cause racemization during this synthesis?
The loss of stereochemical integrity at the alpha-carbon (Cα) of serine is the root cause of racemization. This typically occurs through two main base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most significant pathway, particularly during the N-acetylation step or any subsequent step involving activation of the carboxyl group.[3] The N-acetyl group's carbonyl oxygen can attack the activated carboxyl group, forming a cyclic intermediate called an oxazol-5(4H)-one. This oxazolone intermediate has an acidic proton at the C4 position (the original alpha-carbon), which can be easily removed by a base to form a planar, achiral enolate. Reprotonation of this enolate can occur from either face, leading to a mixture of D and L products.[3][4]
-
Direct Enolization: A base can directly abstract the acidic proton from the alpha-carbon of the amino acid derivative, forming a planar carbanion or enolate intermediate.[5][6] This intermediate is achiral, and its subsequent reprotonation can yield either the D or L enantiomer. This pathway is more likely under strongly basic conditions.
Q3: Which steps in the synthesis of N-acetyl-O-methyl-D-serine are most susceptible to racemization?
Racemization can be introduced at two critical stages of the synthesis:
-
N-acetylation of D-serine: The use of an activating agent for the acetic acid (like a carbodiimide) or harsh conditions (strong base, high temperature) during acetylation can promote oxazolone formation.[3][7] The presence of a base is often required, and its strength and stoichiometry are critical factors.
-
O-methylation of N-acetyl-D-serine: This step typically requires a base to deprotonate the hydroxyl group of the serine side chain. If a strong base is used, it can also abstract the proton from the alpha-carbon, leading to racemization via direct enolization.[8]
Q4: How can I detect and quantify the extent of racemization in my product?
Visual inspection of routine analytical data like NMR or standard HPLC is insufficient, as enantiomers have identical properties in an achiral environment. Specialized techniques are required:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. It uses a chiral stationary phase (CSP) that interacts differently with the D and L enantiomers, resulting in different retention times and allowing for their separation and quantification.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with a Chiral Column: Similar to chiral HPLC, this method separates enantiomers in the gas phase. Derivatization of the analyte is often necessary to increase its volatility.[10]
-
Derivatization with a Chiral Reagent: The product can be reacted with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form diastereomers.[9] These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral HPLC or NMR.[11]
-
Polarimetry: A pure enantiomer will rotate plane-polarized light in a specific direction. A decrease in the measured specific rotation compared to the literature value for the pure enantiomer suggests the presence of the other enantiomer, though this method is less precise for quantification than chromatographic techniques.
Troubleshooting Guide: Common Issues & Solutions
Q1: My final product shows a significant amount of the L-isomer after the N-acetylation step. What went wrong?
This is a classic problem indicating that racemization occurred during the addition of the acetyl group, likely through the oxazolone mechanism. The key factors to control are the base, temperature, and activation method.
Causality: The use of a strong base, even in catalytic amounts, can readily deprotonate the Cα proton of the highly susceptible oxazolone intermediate.[12] Similarly, excessive temperature provides the activation energy needed for both oxazolone formation and subsequent enolization. Some coupling reagents used to form the amide bond are more prone to inducing racemization than others.[7]
Solutions & Optimized Protocol:
-
Choice of Base: Avoid strong bases like sodium hydroxide or alkoxides. Use a weaker, sterically hindered tertiary amine. N-methylmorpholine (NMM) is often a better choice than triethylamine (TEA) or diisopropylethylamine (DIEA) due to its lower basicity.[7]
-
Temperature Control: Perform the reaction at low temperatures. Start the reaction at 0°C and allow it to warm slowly to room temperature. Avoid heating the reaction mixture.
-
Acetylation Method: Using acetic anhydride is a common method. A patent for a related synthesis cools the reaction mass to 0-5°C before adding acetic anhydride and stirs for an extended period at room temperature.[13]
Protocol: N-acetylation of D-serine with Minimized Racemization
-
Suspend D-serine (1.0 eq) in a suitable solvent like ethyl acetate or acetic acid.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise to the cooled suspension while stirring.
-
If a base is required to drive the reaction, add N-methylmorpholine (NMM) (1.1 eq) slowly, ensuring the temperature does not rise above 5°C.
-
Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for 12-20 hours.[13]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture again to 0-5°C to precipitate the product. Filter the solid, wash with cold ethyl acetate, and dry under vacuum.[13]
-
Analyze the enantiomeric excess (e.e.) of a small sample using chiral HPLC before proceeding.
Q2: I'm observing racemization during the O-methylation of N-acetyl-D-serine. How can I prevent this?
Racemization during O-methylation is typically caused by using a base that is strong enough to deprotonate the Cα proton in addition to the intended hydroxyl group.
Causality: Strong bases like sodium hydride (NaH) or potassium tert-butoxide are effective for deprotonating the hydroxyl group but are aggressive enough to cause epimerization at the alpha-carbon via direct enolization.[5] The choice of methylating agent can also play a role; more reactive agents may allow for the use of milder bases.
Solutions & Optimized Protocol:
-
Milder Base: Use a base that is sufficiently strong to deprotonate the alcohol but not the Cα proton. Silver(I) oxide (Ag₂O) is a classic choice for this purpose (Kuhn methylation), as it is mild and effective.
-
Methylating Agent: Use methyl iodide (MeI) or dimethyl sulfate (DMS). MeI is commonly used with Ag₂O.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used for this reaction.
Protocol: O-methylation of N-acetyl-D-serine with Minimized Racemization
-
To a solution of N-acetyl-D-serine (1.0 eq) in DMF, add silver(I) oxide (Ag₂O) (1.5 - 2.0 eq).
-
Add methyl iodide (MeI) (2.0 - 3.0 eq) to the suspension.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. The exclusion of light is important as silver salts can be light-sensitive.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove silver salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
-
Verify the enantiomeric purity of the final N-acetyl-O-methyl-D-serine using chiral HPLC.
Q3: My optical rotation is lower than the literature value, but my NMR looks clean. Does this indicate racemization?
Yes, this is a strong indication of racemization.
Explanation: Standard ¹H or ¹³C NMR spectroscopy is an achiral technique. It provides information about the chemical environment of nuclei but cannot distinguish between enantiomers, which have identical chemical shifts and coupling constants. A "clean" NMR spectrum confirms that the desired chemical structure has been formed, but it gives no information about its stereochemical purity. Optical rotation, however, is a chiroptical property. A lower-than-expected value directly implies that the sample is not enantiomerically pure and contains some of the opposite enantiomer, which rotates light in the opposite direction, thus reducing the net rotation.
Recommendation: Do not rely on NMR or optical rotation alone to confirm chiral purity. Use a quantitative method like chiral HPLC or GC-MS to determine the exact enantiomeric excess (e.e.) of your material.[9][14]
Q4: Can my choice of solvent influence the extent of racemization?
Absolutely. The solvent plays a crucial role in stabilizing the intermediates involved in the racemization process.
Explanation: Polar aprotic solvents (like DMF, DMSO) can stabilize the charged intermediates (enolate, carbanion) that lead to racemization, potentially increasing the rate of epimerization compared to nonpolar solvents. However, solvent choice is often dictated by reagent solubility. The key is to balance solubility requirements with the need to minimize racemization, often by focusing on other factors like temperature and base strength. For peptide couplings, which are analogous to N-acetylation, additives like HOBt or HOAt can be used to form active esters that are more stable and less prone to racemization than other activated intermediates.[7]
| Reaction Step | Recommended Solvents | Rationale |
| N-Acetylation | Ethyl Acetate, Acetic Acid, Dichloromethane (DCM) | These solvents offer good solubility for the starting materials while being less likely to overly stabilize racemization intermediates compared to highly polar aprotic solvents. |
| O-Methylation | N,N-Dimethylformamide (DMF) | Required for solubility of the starting material and compatibility with reagents like Ag₂O. Racemization is controlled here primarily by the choice of a mild base. |
Q5: What are the best analytical methods to accurately determine the enantiomeric excess (e.e.) of my product?
While several methods exist, chiral chromatography is the most reliable and widely accepted for accurate quantification.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis, high accuracy and precision, widely available columns. Gold standard for e.e. determination.[9] | Requires method development to find the right column and mobile phase. |
| Chiral GC-MS | Separation of volatile enantiomers on a chiral column. | High resolution and sensitivity.[10] | Often requires derivatization to make the analyte volatile, which carries a small risk of inducing racemization itself.[10] |
| Derivatization + HPLC | Reaction with a chiral agent (e.g., Marfey's reagent) to form diastereomers, which are then separated on a standard (achiral) HPLC column.[11] | Does not require a specialized chiral column. Can be very sensitive. | Requires an extra reaction step. The derivatizing agent must be enantiomerically pure. |
Visual Diagrams and Workflows
Mechanism of Oxazolone-Mediated Racemization
Caption: Base-catalyzed racemization via an achiral oxazolone enolate.
Troubleshooting Workflow for Detected Racemization
Caption: Stepwise workflow to isolate the source of racemization.
References
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Neuberger, A. (1948). The investigation of the racemization of amino acids and their derivatives. Advances in Protein Chemistry, 4, 297-389.
- Wipf, P., & Venkatraman, S. (1996). An improved protocol for azole synthesis with PEG-supported Burgess reagent. Tetrahedron Letters, 37(27), 4659-4662.
- Bada, J. L. (1984). In vivo racemization of amino acids. Methods in Enzymology, 106, 309-325.
- Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 24(11), 1736-1740.
- Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768.
- Mitchell, A. R., & Kent, S. B. H. (2014). Solid-Phase Peptide Synthesis. The Biomedical & Life Sciences Collection.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- WO2011095995A1 - A process for the preparation of lacosamide - Google Patents. (n.d.).
- US9598353B2 - Process for the racemization of α-amino acids - Google Patents. (n.d.).
- Lee, S. H., et al. (2007).
- Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
- Euber, J. R., & Ang, J. C. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2399-2405.
- Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314227121.
- Takahashi, O., et al. (2017).
- US9447024B1 - Process for the preparation of lacosamide - Google Patents. (n.d.).
- Kumar, R., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 6985.
- CN102559834A - Method for preparing D-serine and L-serine with DL-serine as raw material - Google Patents. (n.d.).
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Chiral Pool Synthesis: From α-Amino Acids and Derivatives.
-
Folmer, J., et al. (2008). Reaction mechanism for serine racemization (a) and a,b-elimination (b)... - ResearchGate. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
- Ikushiro, H., et al. (2012). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. Journal of Biological Chemistry, 287(38), 31837-31847.
- Adamson, J. G., et al. (1992). Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis. Analytical Biochemistry, 202(1), 210-214.
- Takahashi, O., et al. (2010). Computational Insight into the Mechanism of Serine Residue Racemization. Chemistry & Biodiversity, 7(6), 1625-1629.
- CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents. (n.d.).
- Kawai, M., et al. (2021). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiers in Plant Science, 12, 693113.
- Davis, F. A., & Wu, Y. (2000). Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. The Journal of Organic Chemistry, 65(18), 5653-5656.
- Lyons, J., et al. (2014). Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(3), 1177-1183.
Sources
- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creation.com [creation.com]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Separate mechanisms for age-related truncation and racemisation of peptide-bound serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
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- 13. WO2011095995A1 - A process for the preparation of lacosamide - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the N-acetylation of D-serine methyl ester
Welcome to the technical support center for the N-acetylation of D-serine methyl ester. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical transformation. N-acetyl-D-serine methyl ester is a key building block in the synthesis of various pharmaceutical compounds, and achieving high yield and purity is paramount. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you navigate common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction to build a solid foundation for troubleshooting and optimization.
Q1: What are the most common acetylating agents for this reaction, and how do I choose between them?
The two most common acetylating agents are acetic anhydride (Ac₂O) and acetyl chloride (AcCl) .[1][2]
-
Acetic Anhydride (Ac₂O): This is the most frequently used reagent. It is less reactive than acetyl chloride, which can be advantageous for selectivity. The byproduct is acetic acid, which is less corrosive than HCl and can sometimes be easier to handle and remove.
-
Acetyl Chloride (AcCl): This is a more reactive agent, leading to faster reaction times.[3] However, its high reactivity can sometimes lead to side reactions, such as O-acetylation on the serine hydroxyl group, if not properly controlled.[4] The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the formation of the non-nucleophilic amine hydrochloride salt.[3]
-
The Choice: For N-acetylation of a substrate like D-serine methyl ester, which contains a free hydroxyl group, starting with acetic anhydride is often the more prudent choice to maximize N-selectivity. If reaction rates are slow, switching to acetyl chloride with careful control of temperature and stoichiometry may be necessary.
Q2: Why is a base necessary in the N-acetylation of D-serine methyl ester?
A base is crucial for two primary reasons:
-
Neutralizing Acid Byproduct: The reaction generates one equivalent of acid (acetic acid from Ac₂O or HCl from AcCl). This acid will protonate the starting amine, converting it into its ammonium salt. The protonated amine is no longer nucleophilic and will not react with the acetylating agent. A base scavenges this acid, ensuring the amine remains in its free, nucleophilic state.[3]
-
Handling Hydrochloride Salt Starting Material: D-serine methyl ester is often supplied as a hydrochloride salt (D-Ser-OMe·HCl) for stability. The base is required to neutralize this salt in situ to liberate the free amine before the acetylation can even begin.[3][5]
Common choices for bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) , or weaker bases like sodium acetate .[3] For aliphatic amines like serine methyl ester, a combination of a tertiary amine and a buffer like sodium acetate can be particularly effective.[3]
Q3: How can I monitor the progress of my reaction?
Regularly monitoring the reaction is key to preventing over-reaction and determining the optimal endpoint. The most common laboratory method is Thin-Layer Chromatography (TLC) .
-
TLC Setup: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to achieve good separation between the starting material (D-serine methyl ester), the product (N-acetyl-D-serine methyl ester), and any potential byproducts.
-
Visualization: The starting amine and the product amide have different polarities. The product, being an amide, is typically less polar than the free amine starting material and will have a higher Rf value. Use a stain like ninhydrin (stains primary amines, so your starting material spot will disappear) and a more general stain like potassium permanganate or iodine to visualize all spots.
For more quantitative analysis, techniques like ¹H NMR , GC-MS , or LC-MS can be used on aliquots taken from the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the experiment.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is needed to diagnose the cause.
Potential Causes & Solutions:
-
Incomplete Neutralization of Starting Material: If you are using D-serine methyl ester hydrochloride, ensure you are using at least one full equivalent of base to liberate the free amine before adding the acetylating agent. It is often beneficial to stir the starting material with the base in the solvent for 15-30 minutes prior to adding the acetylating agent.
-
Insufficient Base to Scavenge Byproduct Acid: You need an additional equivalent of base to neutralize the acid generated during the reaction. For D-Ser-OMe·HCl, this means a total of at least two equivalents of a base like triethylamine are required.
-
Hydrolysis of Acetylating Agent: Acetic anhydride and especially acetyl chloride are sensitive to moisture. Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Low Reaction Temperature: Some acetylations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40-50 °C) while monitoring for side product formation. Some procedures for related compounds use temperatures as high as 85-115 °C.[6]
-
Insufficient Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed. Amino acid acetylations can sometimes be slower than expected.
Problem 2: Formation of Significant Side Products (Impure Product)
The primary concern with D-serine is the potential for reaction at its hydroxyl group.
Potential Causes & Solutions:
-
O-Acetylation: The hydroxyl group of serine can be acetylated, leading to an O-acetyl or a di-acetylated (N,O-diacetyl) byproduct. This is more likely with highly reactive agents like acetyl chloride or when using a large excess of the acetylating agent.
-
Solution:
-
Carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent.
-
Add the acetylating agent slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and improve selectivity.
-
Consider using the less reactive acetic anhydride, which often provides better chemoselectivity for N-acetylation over O-acetylation.[3]
-
-
-
Oligomerization/Polymerization: While less common under these conditions, side reactions leading to complex mixtures can occur if the reaction is overheated or run for an excessive amount of time.
-
Solution: Stick to the mildest conditions that allow the reaction to proceed to completion. Do not overheat the reaction.
-
Problem 3: Difficult Product Purification
The product, N-acetyl-D-serine methyl ester, is polar and can be challenging to separate from polar byproducts or residual starting materials.
Potential Causes & Solutions:
-
Removal of Excess Acetic Acid: If using acetic anhydride, the acetic acid byproduct must be removed.
-
Solution: After the reaction is complete, perform an aqueous workup. Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acetic acid. Be cautious with CO₂ evolution.
-
-
Removal of Base and Salts: The base (e.g., triethylamine) and its hydrochloride salt are common impurities.
-
Solution: Wash the organic layer with water or a mild acidic solution like 1M HCl or saturated ammonium chloride (NH₄Cl) to remove the amine base. Follow with a brine wash to help break any emulsions and dry the organic layer.
-
-
Product is Water-Soluble: The product has some water solubility, and significant amounts can be lost during the aqueous workup.
-
Solution: Minimize the volume of aqueous washes. After the initial extractions, you can "back-extract" the combined aqueous layers with fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.
-
-
Co-elution during Chromatography: If column chromatography is required, the product may be difficult to separate from polar impurities.
-
Solution: Experiment with different solvent systems for flash chromatography. A gradient elution from a less polar to a more polar mobile phase often gives the best separation. For example, start with 100% ethyl acetate and slowly gradient to 5-10% methanol in ethyl acetate.
-
Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the N-acetylation of D-serine methyl ester.
Caption: Troubleshooting workflow for N-acetylation.
Experimental Protocols
Here is a reliable starting protocol. Remember to always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: N-Acetylation using Acetic Anhydride
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add D-serine methyl ester hydrochloride (1.0 eq.).
-
Solvent & Base: Add anhydrous dichloromethane (DCM) or ethyl acetate (approx. 0.1-0.2 M concentration). Cool the flask to 0 °C in an ice bath.
-
Neutralization: Add triethylamine (2.1 eq.) dropwise. Stir the suspension at 0 °C for 20 minutes.
-
Acetylation: Add acetic anhydride (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel if necessary.
Data Summary Table
The choice of reaction parameters significantly impacts the outcome. This table summarizes the expected effects of key variables.
| Parameter | Choice 1 | Choice 2 | Expected Outcome & Causality |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride | Choice 1: Milder, often better N-selectivity, less risk of O-acetylation. Choice 2: More reactive, faster but higher risk of side reactions. |
| Base | Triethylamine (TEA) | Sodium Acetate | Choice 1: Strong organic base, effectively scavenges strong acids like HCl. Choice 2: Weaker base, good for buffering but may be insufficient for neutralizing HCl from AcCl.[3] |
| Solvent | Dichloromethane (DCM) | Ethyl Acetate | Both are good choices. DCM is often easier to dry. Ethyl acetate is considered a "greener" solvent. Solvent choice has a minor effect on this reaction type. |
| Temperature | 0 °C to Room Temp | 40-80 °C | Choice 1: Recommended for selective reactions to control exotherm and minimize side products. Choice 2: May be needed to drive sluggish reactions to completion but increases the risk of O-acetylation.[1] |
References
-
Ghosh, R., & Chakraborty, S. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
-
Nagy, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
-
Wcisło, A., & Janik, S. (2018). Preparation of methyl ester of L-serine. ResearchGate. [Link]
-
Corr, L. T., et al. (2005). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. Analytical Chemistry, 77(21), 6894–6901. [Link]
- Konakanchi, R., et al. (2011). A process for the preparation of lacosamide.
-
Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RASAYAN Journal of Chemistry, 8(1), 74-78. [Link]
-
Nagy, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Nagy, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]
- Dömling, A., et al. (1998). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
- Reddy, M. P., et al. (2016). Process for the preparation of lacosamide.
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Chiral Resolution of (2R)-2-acetamido-3-methoxypropanoic acid
Welcome to the technical support center for the resolution of (2R)-2-acetamido-3-methoxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the critical process of separating the desired (2R)-enantiomer from its (2S)-counterpart. The enantiomeric purity of (2R)-2-acetamido-3-methoxypropanoic acid, a key building block in pharmaceutical synthesis, is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide is structured to address common challenges and frequently asked questions, offering practical, field-proven insights and detailed protocols.
Diagram: Core Strategies for Chiral Resolution
Caption: Overview of primary methods for resolving racemic 2-acetamido-3-methoxypropanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why can't I separate the (2R) and (2S) enantiomers using standard reversed-phase HPLC?
A1: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, including polarity, solubility, and melting point. Standard reversed-phase HPLC separates compounds based on differences in hydrophobicity. Since the (2R) and (2S) enantiomers have identical hydrophobicity, they will co-elute, appearing as a single peak. To separate them, a chiral environment must be introduced, which is achieved through chiral chromatography.
Q2: What are the main approaches for resolving a racemic mixture of N-acetylated amino acids like this?
A2: The three most common and effective methods are:
-
Enzymatic Resolution: This kinetic resolution method uses an enzyme that selectively acts on one enantiomer, leaving the other untouched. For N-acetylated amino acids, acylases are commonly used.
-
Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
-
Chiral Chromatography: This involves using a chiral stationary phase (CSP) in HPLC or SFC (Supercritical Fluid Chromatography) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Q3: Is there a risk of racemization during the separation process?
A3: Racemization (the conversion of one enantiomer into an equal mixture of both) is a potential concern, particularly under harsh pH or high-temperature conditions. The stereocenter in 2-acetamido-3-methoxypropanoic acid is relatively stable. However, during diastereomeric salt formation and subsequent liberation of the free acid, it is crucial to avoid strong basic or acidic conditions for prolonged periods, especially at elevated temperatures. Enzymatic and chromatographic methods are generally performed under milder conditions, minimizing the risk of racemization.
Troubleshooting Guide: Enzymatic Resolution
Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. A common approach for N-acetylated amino acids is the use of an aminoacylase, which selectively hydrolyzes the N-acetyl group from the L-enantiomer ((2S)-form).
The Reaction: (2R/2S)-2-acetamido-3-methoxypropanoic acid + Acylase → (2R)-2-acetamido-3-methoxypropanoic acid + (2S)-2-amino-3-methoxypropanoic acid + Acetic Acid
Common Issues & Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Enzyme Activity | Incorrect pH: Enzyme activity is highly pH-dependent. The optimal pH for most mold acylases is around 7.0-8.0. | 1. Prepare a fresh buffer and verify its pH. 2. Perform small-scale experiments across a pH range (e.g., 6.5 to 8.5) to determine the optimal pH for your specific substrate and enzyme batch. |
| Incorrect Temperature: The reaction may be too cold, or the enzyme may have been denatured by excessive heat. | 1. Ensure the reaction is run at the optimal temperature for the enzyme (typically 37-50°C). 2. Confirm that the enzyme was stored correctly and not exposed to high temperatures. | |
| Enzyme Inhibition: Contaminants in the substrate or buffer (e.g., heavy metal ions) can inhibit the enzyme. | 1. Use high-purity water and reagents. 2. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. | |
| Incomplete Conversion (<50% of the (2S)-enantiomer hydrolyzed) | Insufficient Enzyme Concentration: The amount of enzyme may be too low for the substrate concentration. | 1. Increase the enzyme loading in a stepwise manner. 2. Ensure proper mixing to maximize enzyme-substrate interaction. |
| Reaction Time is Too Short: The reaction may not have reached completion. | 1. Monitor the reaction progress over time by taking aliquots and analyzing them (e.g., by chiral HPLC). 2. Extend the reaction time until the hydrolysis of the (2S)-enantiomer plateaus. | |
| Product Inhibition: The products of the reaction ((2S)-amino acid or acetate) may be inhibiting the enzyme. | 1. If possible, perform the reaction under conditions where the products are removed (e.g., using a membrane reactor). 2. This is less common but can be investigated by adding product at the start of a reaction to see if it slows the rate. | |
| Difficulty Separating the Product Mixture | Similar Solubilities: The unreacted (2R)-N-acetylated acid and the resulting (2S)-amino acid may have similar solubilities in the chosen solvent system. | 1. Exploit the difference in their acidic/basic properties. Acidify the solution (e.g., with HCl to pH ~2) to protonate the carboxylic acid of the (2R)-enantiomer, making it more soluble in organic solvents. The (2S)-amino acid will exist as a cation and remain in the aqueous phase. 2. Alternatively, use ion-exchange chromatography for separation. |
Protocol: Enzymatic Resolution of Racemic 2-acetamido-3-methoxypropanoic acid
Caption: Workflow for the enzymatic resolution of N-acetylated amino acids.
Troubleshooting Guide: Diastereomeric Salt Formation
This method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent. Common resolving agents for carboxylic acids are chiral amines, such as (R)-(+)-α-phenylethylamine or cinchonidine.
The Reaction: (2R/2S)-Acid + (R)-Base → [(2R)-Acid·(R)-Base] + [(2S)-Acid·(R)-Base]
Common Issues & Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Crystallization Occurs | Salts are too soluble: The diastereomeric salts are highly soluble in the chosen solvent. | 1. Solvent Screening: This is the most critical step. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). 2. Solvent Mixtures: Use mixtures of a good solvent and a poor solvent (anti-solvent) to induce crystallization. 3. Concentration: Concentrate the solution slowly. 4. Cooling: Cool the solution slowly to promote crystal growth. A rapid crash-cooling can trap impurities. |
| Crystals Form, but with Low Enantiomeric Excess (ee) | Poor Discrimination: The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | 1. Re-screen Solvents: A different solvent may provide better solubility differentiation. 2. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This is often necessary to achieve high ee. 3. Change Resolving Agent: The interaction with a different chiral base may lead to a greater difference in crystal lattice energies and thus, solubilities. |
| Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes lead to co-crystallization. | 1. Try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This will preferentially crystallize the less soluble salt, leaving the more soluble salt and the remaining unreacted enantiomer in the mother liquor. | |
| Low Yield of the Desired Salt | Desired salt is more soluble: The diastereomeric salt of the desired (2R)-enantiomer might be the more soluble of the pair. | 1. If this occurs, isolate the less soluble salt of the undesired (2S)-enantiomer. Then, recover the desired (2R)-enantiomer from the mother liquor. 2. Alternatively, use the opposite enantiomer of the resolving agent, which will invert the solubilities of the diastereomeric salts. |
| Difficulty Liberating the Free Acid | Emulsion formation during extraction: After acidifying the salt to liberate the free acid, emulsions can form during the extraction step. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Use a different extraction solvent. 3. Filter the mixture through a pad of Celite. |
Troubleshooting Guide: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. The choice of the chiral stationary phase (CSP) is the most critical factor. For N-acetylated amino acids, macrocyclic glycopeptide (e.g., CHIROBIOTIC T) and polysaccharide-based CSPs are often successful.
Common Issues & Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Separation (Co-elution) | Incorrect CSP: The selected chiral stationary phase does not provide enantiorecognition for this specific analyte. | 1. Screen Different CSPs: Test columns with different chiral selectors (e.g., polysaccharide-based vs. macrocyclic glycopeptide). 2. Consult column selection guides from manufacturers for N-acetylated amino acids. |
| Inappropriate Mobile Phase: The mobile phase composition is not optimal for chiral recognition on the selected CSP. | 1. Change Organic Modifier: Switch between methanol, ethanol, isopropanol, and acetonitrile. The type of alcohol can significantly impact selectivity. 2. Additives: Introduce small amounts of acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine) additives. These can alter the ionization state of the analyte and the stationary phase, improving interaction. 3. Mode of Operation: Try different modes (e.g., reversed-phase, polar organic, normal phase) as recommended for the specific column. | |
| Poor Resolution (Peak Overlap) | Low Column Efficiency: The column may be old, contaminated, or improperly packed. | 1. Check the column's theoretical plate count with a standard. 2. If efficiency is low, try flushing or regenerating the column according to the manufacturer's instructions. If this fails, replace the column. |
| Sub-optimal Flow Rate: The flow rate may be too high, not allowing sufficient time for interaction with the CSP. | 1. Decrease the flow rate to improve resolution (at the cost of longer run times). | |
| Temperature Effects: Chiral separations can be sensitive to temperature. | 1. Adjust the column temperature. Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Unwanted interactions between the analyte and the stationary phase support (e.g., residual silanols). | 1. Adjust the mobile phase pH or additive concentration to suppress these interactions. |
| Column Overload: Injecting too much sample can lead to peak distortion. | 1. Reduce the injection volume or the concentration of the sample. | |
| Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can cause peak broadening. | 1. Use tubing with a smaller internal diameter and minimize its length between the injector, column, and detector. |
References
-
Brea, R. J., López-Deber, M. P., Castedo, L., & Granja, J. R. (2006). Synthesis of ω-(Hetero)arylalkynylated α-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. The Journal of Organic Chemistry, 71(20), 7870-7873. [Link]
- Michi, K., & Nonaka, H. (1955). Enzymatic Resolution of Racemic Amino Acids. Part V.
Technical Support Center: Chiral HPLC Analysis of N-acetyl-O-methyl-D-serine
Welcome to the technical support center for the chiral HPLC analysis of N-acetyl-O-methyl-D-serine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The enantiomeric purity of serine derivatives is critical in many areas of research and pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This resource aims to equip you with the expertise to overcome common hurdles and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the chiral separation of N-acetyl-O-methyl-D-serine and related amino acid derivatives.
Q1: What is the primary mechanism behind chiral separation in HPLC?
A1: Chiral separation in HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral selector, which is typically part of the chiral stationary phase (CSP).[1] These stereoselective interactions result in the formation of transient diastereomeric complexes with different stability, leading to different retention times for each enantiomer on the column.[2] The separation is achieved because one enantiomer interacts more strongly with the CSP and is therefore retained longer.[1]
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating N-acetyl-O-methyl-D-serine?
A2: For N-acetylated amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most successful.[3][4]
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) offer a wide range of selectivities through various interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
-
Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Vancomycin) are particularly effective for polar and ionic compounds like amino acids due to the presence of ionic groups.[4] The Astec CHIROBIOTIC T, which utilizes teicoplanin, has shown considerable success in resolving underivatized amino acid enantiomers and their derivatives.[4]
Q3: Can I analyze N-acetyl-O-methyl-D-serine without a chiral column?
A3: Yes, this is possible through an indirect method involving pre-column derivatization. In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[5] A common derivatizing agent for amino acids is o-phthalaldehyde (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine (NAC).
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your analysis.
Problem 1: Poor or No Resolution of Enantiomers
Poor resolution is a frequent challenge in chiral HPLC. The peaks for the D- and L-enantiomers are either partially or completely overlapping.
Root Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for N-acetyl-O-methyl-D-serine.
-
Solution: Screen different types of CSPs. If you are using a polysaccharide-based column, consider trying a macrocyclic glycopeptide-based column, or vice-versa. Even within the same class of CSPs, different phases can provide vastly different selectivity.[2]
-
-
Suboptimal Mobile Phase Composition: The mobile phase is a critical factor in achieving chiral separation.[6]
-
Solution: Systematically optimize the mobile phase.
-
Organic Modifier: Vary the type (e.g., methanol, ethanol, acetonitrile) and percentage of the organic modifier. For some CSPs, a "U-shaped" retention behavior is observed where retention decreases and then increases with a higher percentage of organic modifier.[4]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact peak shape and resolution by influencing the ionization state of the analyte and the stationary phase.[7]
-
-
-
Incorrect Temperature: Temperature can affect the kinetics and thermodynamics of the chiral recognition process.[6]
-
Solution: Experiment with different column temperatures. Lower temperatures often, but not always, improve resolution by enhancing the stability of the transient diastereomeric complexes.
-
Experimental Protocol: Mobile Phase Optimization
-
Initial Screening: Start with a common mobile phase for your chosen column type (e.g., for a polysaccharide-based column in normal phase mode, start with a Hexane/Ethanol mixture).
-
Vary Organic Modifier Ratio: Prepare a series of mobile phases with varying ratios of your organic modifiers (e.g., 90:10, 80:20, 70:30 Hexane/Ethanol).
-
Introduce Additives: If resolution is still poor, add a small concentration (e.g., 0.1%) of an acidic or basic modifier.
-
Analyze Results: Inject your sample with each mobile phase and compare the resolution (Rs) values. A resolution of >1.5 is generally considered baseline separation.
Problem 2: Peak Splitting
Peak splitting, where a single peak appears as two or more, can lead to inaccurate quantification.
Root Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[8]
-
Column Contamination or Void: Contaminants at the head of the column or the formation of a void in the packing material can disrupt the sample band, leading to split peaks.[10][11]
-
Solution:
-
Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed contaminants.[10]
-
Column Washing: Flush the column with a strong solvent (check the column's manual for compatible solvents) to remove contaminants.[10] For immobilized polysaccharide columns, aggressive solvents like DMF or THF can sometimes be used for regeneration.[12]
-
Column Replacement: If a void has formed, the column may need to be replaced.[10]
-
-
-
Blocked Inlet Frit: A partially blocked frit can cause uneven flow distribution onto the column.[11]
-
Solution: Reverse the column and flush it at a low flow rate to dislodge any particulate matter. If this fails, the frit may need to be replaced.[10]
-
Workflow for Diagnosing Peak Splitting
Caption: Troubleshooting workflow for peak splitting issues.
Problem 3: Peak Tailing
Peak tailing results in asymmetrical peaks, which can compromise resolution and the accuracy of integration.
Root Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase (e.g., silanol interactions) can cause tailing.
-
Solution: Add a mobile phase modifier. For an acidic compound like N-acetyl-O-methyl-D-serine, a small amount of a competing acid (e.g., 0.1% TFA or formic acid) can saturate the active sites on the stationary phase and improve peak shape.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[6]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active sites.
-
Solution: If other troubleshooting steps fail, the column may have reached the end of its lifespan and needs to be replaced.
-
Data Summary: Mobile Phase Modifiers for Peak Shape Improvement
| Modifier | Typical Concentration | Target Analytes | Mechanism |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Acids | Suppresses ionization of analyte and silanols |
| Formic Acid | 0.1% | Acids | Similar to TFA, but less aggressive |
| Diethylamine (DEA) | 0.1% | Bases | Competes for active silanol sites |
| Triethylamine (TEA) | 0.1 - 0.5% | Bases | Similar to DEA |
Logical Relationships in Chiral HPLC
The choice between direct and indirect methods for chiral analysis involves several considerations.
Caption: Comparison of direct vs. indirect chiral separation methods.
By understanding the fundamental principles and systematically addressing the issues outlined in this guide, you will be well-equipped to develop robust and reliable chiral HPLC methods for the analysis of N-acetyl-O-methyl-D-serine.
References
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Oláh, E., et al. Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. AKJournals. [Link]
-
Nagata, Y., et al. Separation and detection of D-/L-serine by conventional HPLC. PubMed Central. [Link]
-
Chiral Technologies Europe. PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. [Link]
-
Daicel Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]
-
Avesis. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
-
Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
International Journal of Advanced Research (IJAR). (2019, August 25). Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [Link]
-
Daicel Corporation. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
ResearchGate. Effects of mobile phase's ratio on resolution of amino acid enantiomers. [Link]
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
-
ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. [Link]
Sources
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- 2. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]
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- 12. chiraltech.com [chiraltech.com]
Technical Support Center: O-Methylation of N-acetyl-D-serine
Welcome to the technical support center for the O-methylation of N-acetyl-D-serine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific methylation reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions and achieve high-yield, high-purity synthesis of N-acetyl-O-methyl-D-serine.
Visualizing the Core Reaction and Potential Side Products
To begin, it is crucial to understand the intended reaction pathway and the common deviations that can occur. The following diagram illustrates the desired O-methylation and the primary side reactions that this guide will address.
Technical Support Center: Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid
Welcome to the technical support center for the synthesis of (2R)-2-acetamido-3-methoxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route to this critical chiral building block.
(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anticonvulsant drug Lacosamide.[1][2] The stereochemical purity of this compound is of utmost importance, as the biological activity of the final API often relies on a specific enantiomer.[2] This guide will delve into the nuances of its synthesis, focusing on yield improvement and impurity mitigation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of (2R)-2-acetamido-3-methoxypropanoic acid, with a focus on the widely used chiral pool synthesis starting from D-serine.
Low Yield of Final Product
A diminished yield of (2R)-2-acetamido-3-methoxypropanoic acid can often be traced back to several key stages of the synthesis. Below, we break down the potential causes and provide actionable recommendations.
| Potential Cause | Underlying Scientific Rationale | Recommended Actions |
| Incomplete N-acetylation | The nucleophilic attack of the amino group on the acetylating agent (e.g., acetic anhydride) is a kinetically controlled process. Insufficient reaction time, suboptimal temperature, or incorrect stoichiometry can lead to unreacted starting material. | Reaction Time: Ensure the reaction proceeds for a sufficient duration. Some protocols report successful conversions with reaction times of up to 20 hours.[3] Stoichiometry: A slight excess of the acetylating agent is often employed to drive the reaction to completion. Carefully verify the molar ratios. Temperature Control: The initial addition of the acetylating agent is often performed at a reduced temperature (e.g., 0-5°C) to control the exothermic reaction, followed by warming to room temperature (25°C) to ensure completion.[3] |
| Side Reactions | The presence of multiple functional groups in the starting material and intermediates can lead to undesired side reactions, consuming reactants and complicating purification. | O-acetylation: While the methoxy group is less prone to acetylation than a hydroxyl group, aggressive acetylating conditions can lead to this byproduct. Employing milder acetylating agents or stringent temperature control can mitigate this.[3] Racemization: Strong basic or acidic conditions, particularly at elevated temperatures, can lead to the epimerization of the chiral center, reducing the enantiomeric excess of the desired (2R)-enantiomer. |
| Loss During Workup & Purification | The physicochemical properties of the product dictate its behavior during extraction and crystallization. Improper pH adjustment or suboptimal solvent selection can lead to significant product loss. | pH Adjustment: Ensure the aqueous phase is acidified to the appropriate pH to fully protonate the carboxylic acid, maximizing its partitioning into the organic extraction solvent. Crystallization: Carefully select an appropriate solvent system and control the cooling rate to maximize crystal formation. Washing the filtered crystals with a small amount of cold solvent can minimize dissolution losses.[3] |
Product is Impure
The presence of impurities not only affects the yield but can also have significant implications for the downstream applications of (2R)-2-acetamido-3-methoxypropanoic acid.
| Observed Impurity | Potential Source | Troubleshooting & Mitigation Strategies |
| Unreacted Starting Material (O-methyl-D-serine) | Incomplete N-acetylation reaction. | Reaction Monitoring: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction's progress and ensure the complete consumption of the starting material before proceeding with the workup. |
| (2S)-enantiomer (L-form) | Racemization during any of the synthesis steps. | Chiral Purity Analysis: Employ chiral HPLC to determine the enantiomeric excess of your product.[4] If significant racemization has occurred, review all steps involving strong acids, bases, or elevated temperatures. The use of a chiral pool starting material like D-serine is intended to preserve stereochemistry.[1] |
| De-methylated Impurity ((2R)-2-acetamido-3-hydroxypropanoic acid) | Cleavage of the methyl ether bond, potentially during acidic or basic workup steps. | Mild Conditions: Use the mildest possible acidic or basic conditions during workup and purification to prevent the cleavage of the methoxy group.[5] |
| Over-acetylation or O-acetylation Byproducts | Reaction conditions that are too harsh during the N-acetylation step. | Controlled Acetylation: As mentioned previously, careful control of temperature and the choice of acetylating agent are crucial to prevent unwanted side reactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (2R)-2-acetamido-3-methoxypropanoic acid?
A1: The most prevalent and efficient method is the chiral pool synthesis starting from the naturally occurring and enantiomerically pure amino acid, D-serine.[1] This approach preserves the desired stereochemistry throughout the synthesis. The general workflow involves the protection of the amino and carboxyl groups, methylation of the hydroxyl group, followed by deprotection and N-acetylation.
Q2: What are the critical parameters to control during the O-methylation step of N-acetyl-D-serine?
A2: The O-methylation of N-acetyl-D-serine is a crucial step that can be prone to side reactions if not properly controlled. Key parameters include the choice of methylating agent, the base, and the reaction temperature. For instance, a process for a similar compound, (R)-2-(t-butoxycarbonylamino)-3-methoxypropanoic acid, involves O-methylation of N-Boc-D-serine with dimethyl sulfate in the presence of sodium hydroxide at a controlled temperature of 5-10°C.[6]
Q3: How can I effectively monitor the progress of the N-acetylation reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of the starting material (O-methyl-D-serine) and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction's progress and the formation of any byproducts.
Q4: What is the best way to remove the (2S)-enantiomer if it is present as an impurity?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective analytical method for separating and quantifying enantiomers.[5] For preparative scale purification, chiral resolution techniques or enzymatic methods that selectively act on one enantiomer may be employed.[5]
Q5: Are there alternative synthetic strategies to the chiral pool approach?
A5: Yes, an alternative route involves the catalytic asymmetric hydrogenation of Z-2-Acetamido-3-methoxyacrylic acid. This method has been shown to produce N-acetyl-o-methyl-D-serine with high chemical purity (98.6%) and an enantiomeric excess of 99.6%.[4]
Experimental Workflow & Visualization
Generalized Chiral Pool Synthesis Workflow
The following diagram illustrates a generalized workflow for the chiral pool synthesis of (2R)-2-acetamido-3-methoxypropanoic acid starting from D-serine.
Caption: Generalized workflow for chiral pool synthesis.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low product yield.
Caption: Troubleshooting workflow for low yield.
References
- Benchchem. An In-depth Technical Guide to the Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid.
- Benchchem. .
- Benchchem. An In-depth Technical Guide on (2R)-2-acetamido-3-methoxypropanoic acid: Synthesis, Characterization, and Significance.
- ChemicalBook. (R)-2-Acetylamino-3-methoxy-propionic acid synthesis.
- Google Patents. WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
- Benchchem. Technical Support Center: (2R)-2-acetamido-3-methoxypropanoic acid.
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- 6. WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents [patents.google.com]
Crystallization solvent systems for purifying N-acetyl-O-methyl-D-serine
Welcome to the technical support center for the purification of N-acetyl-O-methyl-D-serine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Introduction: The Importance of Crystalline Purity
N-acetyl-O-methyl-D-serine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Achieving high crystalline purity is paramount, as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). The crystallization process not only removes impurities but also ensures the correct polymorphic form and maintains the desired stereochemical integrity. This guide provides a systematic approach to developing and troubleshooting crystallization solvent systems for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a crystallization solvent for N-acetyl-O-methyl-D-serine?
A1: The selection of an appropriate solvent system is the cornerstone of a successful crystallization. For N-acetyl-O-methyl-D-serine, a moderately polar molecule, the ideal solvent should exhibit a significant difference in solubility at elevated and ambient temperatures. Key factors include:
-
Solubility Profile: The compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below.
-
Impurity Profile: The chosen solvent should ideally keep process-related impurities dissolved at all temperatures, or be a poor solvent for them so they can be removed via hot filtration.
-
Crystal Habit: The solvent can influence the shape and size of the crystals, which affects filtration and drying characteristics.
-
Safety and Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact.
Q2: Can I use a single solvent system for crystallization?
A2: While a single solvent system is often the simplest approach, it may not always be optimal for N-acetyl-O-methyl-D-serine. A single solvent may provide either too high or too low solubility across the desired temperature range. In such cases, a mixed solvent system, also known as a binary solvent system, is highly recommended.[1]
Q3: How does the chirality of N-acetyl-O-methyl-D-serine affect the crystallization process?
A3: The D-configuration of the serine backbone is a critical quality attribute. The crystallization process must be designed to prevent racemization, which can be promoted by harsh pH conditions or high temperatures for extended periods.[2] It is also an opportunity to reject the unwanted L-enantiomer if it is present as an impurity, as enantiomers can have different solubilities in chiral environments, although this typically requires a chiral resolving agent. For routine purification, the primary goal is to crystallize the desired D-enantiomer without epimerization.
Q4: What are the most common impurities I should be trying to remove during the crystallization of N-acetyl-O-methyl-D-serine?
A4: Common impurities may include:
-
Unreacted starting materials, such as O-methyl-D-serine.
-
Reagents from the acetylation step, like acetic anhydride and its byproducts.
-
Over-acetylated or other side-reaction products.
-
The corresponding L-enantiomer, depending on the stereochemical purity of the starting materials. The success of the crystallization depends on the differential solubility of N-acetyl-O-methyl-D-serine and these impurities in the chosen solvent system.
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point. This is a common issue when the solution is supersaturated at a temperature higher than the melting point of the solute in the solvent system.
-
Cause: The solvent's boiling point may be too high, or the solution is cooled too rapidly. The presence of certain impurities can also lower the melting point of the mixture.
-
Solution:
-
Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a Lower-Boiling Solvent System: If possible, switch to a solvent or solvent mixture with a lower boiling point.
-
Increase Solvent Volume: Add a small amount of additional hot solvent to decrease the supersaturation level.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution is likely not sufficiently supersaturated, meaning too much solvent was used. It's also possible that the energy barrier for nucleation has not been overcome.
-
Solution:
-
Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Induce Nucleation:
-
Seeding: Add a few seed crystals of pure N-acetyl-O-methyl-D-serine to the cooled solution.
-
Scratching: As mentioned above, scratching the flask can create nucleation sites.
-
-
Use an Anti-solvent: If using a single solvent, you can carefully add a miscible "poor" solvent (an anti-solvent) to the solution at room temperature until it becomes slightly turbid, then warm slightly to redissolve and cool slowly.
-
Problem 3: The crystal yield is very low.
-
Cause: This is often due to using an excessive amount of solvent, leading to a significant portion of the product remaining in the mother liquor. It can also be caused by premature crystallization during a hot filtration step.
-
Solution:
-
Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent needed for complete dissolution in initial experiments.
-
Cool to a Lower Temperature: Ensure the crystallization mixture is thoroughly chilled in an ice bath for an adequate amount of time before filtration.
-
Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.
-
Problem 4: The resulting crystals are discolored or contain visible impurities.
-
Cause: The chosen solvent system is not effective at leaving all impurities in the mother liquor. Some impurities may co-crystallize with the product.
-
Solution:
-
Charcoal Treatment: If the discoloration is due to highly conjugated impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use with caution as it can also adsorb some of the desired product.
-
Re-crystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Solvent System Re-evaluation: A different solvent or solvent mixture may be required to better separate the specific impurities present.
-
Recommended Crystallization Solvent Systems & Protocols
Based on the physicochemical properties of N-acetylated amino acids, the following solvent systems are recommended as starting points for the purification of N-acetyl-O-methyl-D-serine.[3][4][5]
Data Presentation: Recommended Solvent Systems
| Solvent System ID | Good Solvent | Poor Solvent (Anti-solvent) | Polarity Index (Good/Poor) | Boiling Point (°C) (Good/Poor) | Key Considerations |
| SYS-01 | Ethyl Acetate | n-Hexane | 4.4 / 0.1 | 77 / 69 | Excellent for moderately polar compounds. Good volatility.[6] |
| SYS-02 | Isopropanol | Water | 3.9 / 10.2 | 82 / 100 | Good for compounds with hydrogen bonding capabilities. |
| SYS-03 | Acetone | Diisopropyl Ether | 5.1 / 2.2 | 56 / 68 | Acetone is a strong solvent; use ether cautiously as anti-solvent. |
| SYS-04 | Methanol | Water | 5.1 / 10.2 | 65 / 100 | Effective for polar compounds, similar to isopropanol/water.[7] |
Experimental Protocol: Mixed Solvent Crystallization (Example using SYS-01)
This protocol describes a general procedure for purifying N-acetyl-O-methyl-D-serine using an ethyl acetate/n-hexane mixed solvent system.
Step 1: Dissolution
-
Place the crude N-acetyl-O-methyl-D-serine into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the "good" solvent (ethyl acetate) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux.
-
Continue to add the "good" solvent dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the "good" solvent in the receiving flask and heat it to boiling to ensure the flask is filled with solvent vapor, preventing premature crystallization in the funnel.
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into the clean, hot receiving flask.
Step 3: Crystallization
-
Allow the clear filtrate to cool slightly below its boiling point.
-
Slowly add the "poor" solvent (n-hexane) dropwise with continuous stirring until the solution becomes faintly and persistently turbid.
-
Add a few more drops of the "good" solvent (ethyl acetate) until the turbidity just disappears.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Step 4: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold "poor" solvent (n-hexane) to remove any residual mother liquor.
-
Allow the crystals to dry on the filter under vacuum for a few minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point of the product until a constant weight is achieved.
Visualization of the Crystallization Workflow
Caption: General workflow for mixed solvent crystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common crystallization problems.
References
-
Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
-
Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. [Link]
-
ResearchGate. (2025). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization | Request PDF. [Link]
-
LibreTexts, C. (2022). 4. Crystallization. [Link]
-
LibreTexts, C. (2022). 3.3F: Mixed Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Du, S., et al. (2020). Solubility Measurement, Correlation, and Thermodynamic Analysis of N-Acetyl-l-leucine in 12 Pure Organic Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(3), 1354-1363. [Link]
-
Hirano, A., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. PubMed. [Link]
-
LibreTexts, C. (2022). 3.6D: Mixed Solvent Crystallization. [Link]
-
Canadian Science Publishing. (n.d.). N-DICHLOROACETYL DERIVATIVES OF SERINE AND THREONINE AND OF THEIR ESTERS AND SODIUM SALTS. [Link]
-
Wang, Y., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 705. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Impact of impurities on crystal growth | Request PDF. [Link]
- Google Patents. (n.d.). Synthesis method of O-methyl-D-serine.
-
Global Substance Registration System. (n.d.). N-ACETYL-O-METHYL-D-SERINE. [Link]
-
ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals. [Link]
-
NASA Technical Reports Server. (n.d.). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. [Link]
-
molsyns.com. (n.d.). N-Acetyl-O-Methyl-D-Serine. [Link]
-
ResearchGate. (2025). The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization | Request PDF. [Link]
-
ResearchGate. (2025). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. [Link]
-
ScienceDirect. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. [Link]
-
PubMed Central. (n.d.). Separation and detection of D-/L-serine by conventional HPLC. [Link]
-
Semantic Scholar. (2011). Chiral symmetry breaking via crystallization of the glycine and α-amino acid system: a mathematical model. [Link]
-
PubChem. (n.d.). N-Acetyl-d-serine. [Link]
-
LibreTexts, C. (n.d.). In this lecture, we will review the basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis. [Link]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (2R)-2-acetamido-3-methoxypropanoic acid
In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric excess (e.e.) is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of chiral drug substances. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity assessment of (2R)-2-acetamido-3-methoxypropanoic acid, a key chiral building block. Drawing upon established principles of chiral recognition and extensive experience in chromatographic method development, this document will navigate the reader through the rationale of method selection, optimization strategies, and a comparative analysis of leading chiral stationary phases.
Introduction: The Significance of Chiral Purity
(2R)-2-acetamido-3-methoxypropanoic acid is a structurally unique N-acetylated amino acid derivative. As with all chiral molecules, its biological activity is intrinsically linked to its stereochemistry. The seemingly minor difference in the spatial arrangement of atoms between enantiomers can lead to vastly different pharmacological and toxicological profiles. Therefore, a robust and reliable analytical method to quantify the enantiomeric composition is paramount. Chiral HPLC stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2]
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized onto the stationary phase (a Chiral Stationary Phase or CSP).[3] The differing stability of these diastereomeric complexes results in different retention times, enabling their separation.
Method Selection: A Rationale-Driven Approach
The selection of an appropriate chiral HPLC method is a systematic process guided by the physicochemical properties of the analyte. (2R)-2-acetamido-3-methoxypropanoic acid possesses several key functional groups that inform our choice of CSP and mobile phase:
-
A Carboxylic Acid Group: This provides a primary site for ionic interactions and hydrogen bonding.
-
An Acetamido Group: This group offers opportunities for hydrogen bonding and dipole-dipole interactions.
-
A Methoxy Group: This adds a degree of hydrophobicity and potential for steric interactions.
-
The Chiral Center: The stereochemistry at the alpha-carbon is the basis of the separation.
Based on these features and extensive literature on the separation of N-acetylated amino acids, we will compare three classes of CSPs: Macrocyclic Glycopeptide, Polysaccharide-based, and Crown Ether-based.[4][5][6]
Comparative Analysis of Chiral HPLC Methods
This section details the proposed primary method and two alternative methods, providing the underlying scientific reasoning for each. A summary of the anticipated performance is presented in Table 1.
Primary Method: Macrocyclic Glycopeptide-Based CSP (Teicoplanin)
Rationale: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are exceptionally versatile for the separation of amino acid derivatives.[7][8] Their complex structure, featuring multiple chiral centers, aromatic rings, and ionizable groups, provides a rich environment for various interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[8] This multi-modal interaction capability makes them highly effective for separating polar and ionic compounds like our target analyte without the need for derivatization.[8]
Experimental Protocol:
-
Column: CHIROBIOTIC™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Ammonium Acetate in Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Alternative Method 1: Polysaccharide-Based CSP (Cellulose Derivative)
Rationale: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used in chiral separations due to their broad applicability and high success rates.[5][9] The chiral recognition mechanism primarily involves the formation of inclusion complexes within the helical grooves of the polysaccharide structure, supplemented by hydrogen bonding and dipole-dipole interactions with the carbamate or ester groups on the polymer backbone.[9] This approach is particularly effective for N-protected amino acids.[10]
Experimental Protocol:
-
Column: Lux® Cellulose-3 (Cellulose tris(4-methylbenzoate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in ethanol to a concentration of 1 mg/mL.
Alternative Method 2: Crown Ether-Based CSP
Rationale: Crown ether-based CSPs are specifically designed for the enantioseparation of primary amino compounds, including amino acids.[6] The chiral recognition mechanism is based on the formation of a host-guest complex between the protonated primary amine of the analyte and the crown ether cavity.[6] While our analyte is N-acetylated, the carboxylic acid proton can still participate in interactions, and this CSP type offers a fundamentally different selectivity that is worth exploring.
Experimental Protocol:
-
Column: CROWNPAK® CR-I(+), 150 x 4.0 mm, 5 µm
-
Mobile Phase: Perchloric Acid solution (pH 1.5) / Methanol (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
Data Presentation and Performance Comparison
The following table summarizes the anticipated performance of the three proposed methods. The values for Resolution (Rs), Selectivity (α), and Retention Factor (k') are estimates based on typical performance for similar compounds.
| Parameter | Primary Method (Teicoplanin) | Alternative Method 1 (Cellulose) | Alternative Method 2 (Crown Ether) |
| Resolution (Rs) | > 2.0 | > 1.7 | > 1.5 |
| Selectivity (α) | ~ 1.4 | ~ 1.3 | ~ 1.2 |
| Retention Factor (k' of first eluting peak) | 2.5 - 4.0 | 3.0 - 5.0 | 4.0 - 6.0 |
| Analysis Time (min) | < 15 | < 20 | < 25 |
| Mobile Phase Compatibility | Reversed-phase, Polar organic, Normal phase | Normal phase, Reversed-phase | Aqueous acidic |
| Robustness | High | High | Moderate (pH sensitive) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for determining enantiomeric excess and the logical relationship between the compared chiral separation methods.
Caption: Experimental workflow for determining enantiomeric excess.
Caption: Logical relationship between chiral separation methods.
Conclusion and Recommendations
This guide has presented a comparative analysis of three robust chiral HPLC methods for determining the enantiomeric excess of (2R)-2-acetamido-3-methoxypropanoic acid.
-
The primary method , utilizing a teicoplanin-based CSP , is highly recommended as the starting point for method development due to its proven success with a wide range of amino acid derivatives and its operational simplicity in reversed-phase or polar organic modes.
-
The polysaccharide-based CSP offers a strong alternative, particularly if the primary method yields suboptimal results. Its different chiral recognition mechanism provides a complementary selectivity.
-
The crown ether-based CSP is a more specialized option but should be considered if the other methods fail to provide adequate resolution.
Ultimately, the choice of the final method will depend on the specific requirements of the analysis, including resolution, analysis time, and robustness. The experimental protocols provided herein serve as a solid foundation for further optimization and validation in your laboratory.
References
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Chernobrovkin, M. G., et al. "Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization." Journal of Chromatography A, vol. 1175, no. 1, 2007, pp. 89-95, [Link].
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de la Peña, A. M., et al. "Recent Advances in Chiral Analysis of Proteins and Peptides." Molecules, vol. 26, no. 15, 2021, p. 4598, [Link].
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Li, S., et al. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, vol. 95, no. 1, 2023, pp. 303-316, [Link].
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ResearchGate. "NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture..." researchgate.net, [Link].
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Wallworth, D. "Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today, [Link].
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Karakus, E., et al. "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Journal of Chromatography A, vol. 1665, 2022, p. 462829, [Link].
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Phenomenex. "Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148)." phenomenex.com, 20 May 2022, [Link].
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Ishimaru, M., et al. "Separation and detection of D-/L-serine by conventional HPLC." MethodsX, vol. 7, 2020, p. 100779, [Link].
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Ahuja, S. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International, vol. 18, no. 1, 2005, pp. 20-31, [Link].
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Chemistry, S. "Enantioselective alpha-methylation of Serine." YouTube, 21 Mar. 2025, [Link].
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Meričko, D., et al. "HPLC separation of enantiomers using chiral stationary phases." Česká a Slovenská Farmacie, vol. 56, no. 3, 2007, pp. 107-113, [Link].
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Hamase, K., et al. "Analysis of Alanine and Serine Enantiomers in Vinegars Using a Meter-long High-resolution Enantioselective Column." Analytical Sciences, vol. 34, no. 7, 2018, pp. 837-842, [Link].
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Al-Majid, A. M., et al. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Molecules, vol. 26, no. 21, 2021, p. 6608, [Link].
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A-Scientist's Guide to Structure Confirmation: ¹H and ¹³C NMR Analysis of N-acetyl-O-methyl-D-serine
In the landscape of drug development and molecular research, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level blueprint of a molecule. This guide offers an in-depth analysis of how ¹H (proton) and ¹³C (carbon-13) NMR are synergistically employed to confirm the structure of N-acetyl-O-methyl-D-serine, a modified amino acid derivative of interest in various biochemical studies.
This guide is structured to provide not just a procedural walkthrough but a deep dive into the causality behind the experimental choices and interpretation, reflecting the expertise and experience of a seasoned analytical scientist.
The Imperative of Structure Confirmation
Before delving into the spectra, it's crucial to understand why a technique like NMR is indispensable. For a molecule like N-acetyl-O-methyl-D-serine, several constitutional isomers could exist. For instance, N-methyl-O-acetyl-D-serine, where the methyl and acetyl groups are swapped. Mass spectrometry might yield an identical mass for both, but only NMR can definitively distinguish the precise connectivity of the atoms, ensuring the correct compound is carried forward in a research pipeline.
Experimental Protocol: A Self-Validating System
The quality of NMR data is fundamentally dependent on the meticulousness of the sample preparation and the parameters of the experiment. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structure elucidation.
Diagram 1: Experimental Workflow
Caption: Workflow for NMR-based structure confirmation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized N-acetyl-O-methyl-D-serine. The concentration should be sufficient for ¹³C NMR, which is inherently less sensitive than ¹H NMR.[1]
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆). The choice of solvent is critical. Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum.[2][3] DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic molecules and for its non-exchangeable amide proton signals.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube. Contaminants in the tube can introduce spurious signals.[4][5]
-
-
Data Acquisition:
-
The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.
-
The instrument's magnetic field is "locked" onto the deuterium signal of the solvent, which compensates for any field drift during the experiment.[3]
-
The magnetic field is then "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
-
For ¹³C NMR, a proton-decoupled experiment is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6] Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be necessary.
-
Spectral Analysis: Decoding the Molecular Structure
The power of NMR lies in the detailed information encoded in the spectra. Let's predict and analyze the expected signals for N-acetyl-O-methyl-D-serine.
Diagram 2: N-acetyl-O-methyl-D-serine Structure with Atom Labeling
Caption: Labeled structure of N-acetyl-O-methyl-D-serine.
The ¹H NMR spectrum provides four key pieces of information: number of signals (number of unique proton environments), chemical shift (electronic environment), integration (number of protons per signal), and multiplicity (number of neighboring protons).
| Proton(s) | Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |
| Acetyl Methyl | H at C⁴ | ~1.9 - 2.1 | 3H | Singlet (s) | Protons on a methyl group adjacent to a carbonyl are typically in this range.[7] No adjacent protons, hence a singlet. |
| O-Methyl | H at C⁶ | ~3.2 - 3.4 | 3H | Singlet (s) | Protons of a methyl ether are deshielded by the oxygen atom.[8] No adjacent protons result in a singlet. |
| Methylene | H at C⁵ | ~3.6 - 3.8 | 2H | Doublet of doublets (dd) | These protons are diastereotopic and adjacent to the chiral center (C²). They are deshielded by the adjacent oxygen. They will be split by Hα. |
| Alpha-Proton | Hα at C² | ~4.3 - 4.6 | 1H | Multiplet (m) or (dd) | This proton is deshielded by the adjacent nitrogen, carbonyl group, and the C⁵-O bond. It will be split by the two C⁵ protons and the amide proton (Hⁿ). |
| Amide Proton | Hⁿ | ~8.0 - 8.5 | 1H | Doublet (d) | Amide protons are significantly deshielded and appear downfield. The chemical shift can be solvent and temperature-dependent. It will be split by Hα. |
| Carboxyl Proton | H at O2 | ~12.0 - 13.0 | 1H | Broad Singlet (br s) | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. This signal may not be observed in D₂O due to exchange. |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
The coupling constant (J-value), which is the distance between the peaks in a multiplet, provides further structural information. For instance, the coupling between Hα and the C⁵ protons (³JHα-Hβ) is typically in the range of 3-8 Hz.[9][10]
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shift is indicative of the carbon's hybridization and electronic environment.
| Carbon | Label | Predicted δ (ppm) | Rationale for Chemical Shift |
| Acetyl Methyl | C⁴ | ~22 - 25 | A typical upfield chemical shift for a methyl carbon of an acetyl group.[11] |
| Alpha-Carbon | C² | ~53 - 57 | The alpha-carbon of an amino acid, deshielded by the attached nitrogen and carboxyl group. |
| O-Methyl | C⁶ | ~58 - 60 | A typical chemical shift for a methyl ether carbon, deshielded by the oxygen atom. |
| Methylene | C⁵ | ~70 - 74 | This carbon is significantly deshielded due to its direct attachment to an oxygen atom. |
| Acetyl Carbonyl | C³ | ~170 - 173 | The carbonyl carbon of an amide functional group.[11] |
| Carboxyl Carbonyl | C¹ | ~173 - 176 | The carbonyl carbon of the carboxylic acid, typically found in this downfield region.[6][11] |
Comparative Analysis: Ruling Out Isomers
The true power of this detailed analysis becomes evident when comparing the expected spectra to that of a potential isomer, such as N-methyl-O-acetyl-D-serine.
-
¹H NMR: In the isomer, we would expect an N-methyl signal (a singlet) around 2.7-3.0 ppm instead of an O-methyl signal at ~3.3 ppm. The acetyl methyl signal would remain around 2.0 ppm.
-
¹³C NMR: The N-methyl carbon would appear around 30-35 ppm, which is significantly different from the O-methyl carbon's shift of ~59 ppm.
This direct comparison demonstrates how NMR provides definitive evidence for the correct molecular structure, a level of certainty unattainable with many other techniques.
Conclusion
The comprehensive analysis of both ¹H and ¹³C NMR spectra provides an interlocking, self-validating dataset for the structural confirmation of N-acetyl-O-methyl-D-serine. By carefully examining the chemical shifts, integration, and coupling patterns, a researcher can confidently verify the identity and purity of their compound. This rigorous analytical approach is fundamental to ensuring the integrity and reproducibility of scientific research, particularly in fields like drug development where molecular precision is paramount.
References
-
University of Cambridge, Department of Chemistry. (n.d.). Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]
-
PubChem. (n.d.). Acetylserine. Retrieved from [Link]
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Biological Magnetic Resonance Data Bank. (2015). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
IMSERC. (n.d.). Protein NMR. J(HN-HA) Coupling Constants. Retrieved from [Link]
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A Senior Application Scientist's Guide to Stereochemical Validation of the Lacosamide Precursor
Introduction: The Criticality of Stereochemistry in Lacosamide Synthesis
Lacosamide, an anticonvulsant drug, is a prime example of a chiral molecule where the therapeutic activity is enantiomer-specific. The desired pharmacological effect resides solely in the (R)-enantiomer, while the (S)-enantiomer is considered inactive.[1] Consequently, ensuring the stereochemical purity of the key synthetic precursor, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the development and control of stereoisomeric drugs, mandating the characterization and quantification of each enantiomer.[2]
This guide provides a comprehensive comparison of the primary analytical techniques employed to validate the stereochemistry of the Lacosamide precursor. We will delve into the principles, practical implementation, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. Each method will be presented with a detailed, field-tested protocol to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
The Foundation of Stereochemical Validation: A Multi-faceted Approach
The choice of an analytical method for stereochemical validation is dictated by a variety of factors, including the required sensitivity, accuracy, sample throughput, and the stage of drug development. A robust validation strategy often involves the use of orthogonal methods to provide a comprehensive and reliable assessment of enantiomeric purity.
Caption: Workflow for the synthesis and stereochemical validation of the Lacosamide precursor.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely adopted and robust method for the separation and quantification of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.
Causality Behind Experimental Choices: The selection of the CSP is paramount for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including the Lacosamide precursor. The choice of the mobile phase, a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol or isopropanol, is optimized to fine-tune the retention and resolution of the enantiomers.
Detailed Experimental Protocol: Chiral HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak IC or equivalent), is highly effective.[3]
-
Mobile Phase: A mixture of n-hexane and ethanol in a ratio of 85:15 (v/v) has been shown to provide good resolution.[3] The exact ratio may require optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the Lacosamide precursor reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample of the Lacosamide precursor in the mobile phase to a final concentration of 1 mg/mL.
-
Racemic Mixture: Prepare a solution of the racemic Lacosamide precursor to confirm the elution order and resolution of the two enantiomers.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated using the peak areas of the (R)- and (S)-enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Caption: Experimental workflow for chiral HPLC analysis.
II. Polarimetry: A Rapid Screening Tool
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. The specific rotation is a characteristic physical property of a chiral molecule under defined conditions.
Causality Behind Experimental Choices: While not as specific or sensitive as chiral HPLC for quantifying minor enantiomeric impurities, polarimetry is a valuable and rapid technique for confirming the bulk stereochemical identity and for screening batches of the precursor. The choice of solvent and concentration is critical as these parameters directly influence the measured optical rotation.
Detailed Experimental Protocol: Polarimetry
1. Instrumentation:
-
A calibrated polarimeter.
2. Measurement Conditions:
-
Light Source: Sodium D-line (589 nm).
-
Temperature: 20 °C.
-
Solvent: Methanol.
-
Cell Path Length: 1 dm.
3. Sample Preparation:
-
Accurately prepare a solution of the Lacosamide precursor in methanol at a known concentration (e.g., 10 mg/mL).
4. Measurement and Calculation:
-
Measure the optical rotation of the solution.
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:
-
α is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length in dm.
-
-
Compare the measured specific rotation to the literature value for the pure (R)-enantiomer.
III. NMR Spectroscopy with Chiral Shift Reagents: Structural Confirmation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemical analysis, the use of chiral lanthanide shift reagents (LSRs) can enable the differentiation and quantification of enantiomers.
Causality Behind Experimental Choices: Chiral LSRs, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of the analyte.[4] This interaction induces different chemical shifts for corresponding protons in the two enantiomers, leading to the splitting of NMR signals. The integration of these separated signals allows for the determination of the enantiomeric ratio. The choice of the LSR and the molar ratio of LSR to the substrate are critical for achieving baseline separation of the signals.
Detailed Experimental Protocol: NMR with Chiral Shift Reagents
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents:
-
Deuterated chloroform (CDCl3) as the NMR solvent.
-
Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)3).
3. Sample Preparation:
-
Dissolve a known amount of the Lacosamide precursor sample (e.g., 10-20 mg) in approximately 0.6 mL of CDCl3 in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the sample.
-
Incrementally add small, known amounts of the chiral LSR to the NMR tube.
-
Acquire a 1H NMR spectrum after each addition of the LSR and monitor the separation of key proton signals (e.g., the methoxy or acetyl protons).
4. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the (R)- and (S)-enantiomers.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the integral values.
Caption: Experimental workflow for NMR analysis with chiral shift reagents.
Comparative Analysis of Validation Methods
| Feature | Chiral HPLC | Polarimetry | NMR with Chiral Shift Reagents |
| Principle | Diastereomeric interactions with a chiral stationary phase | Rotation of plane-polarized light | Formation of diastereomeric complexes with a chiral shift reagent |
| Specificity | High | Low to moderate | High |
| Sensitivity | High (can detect <0.1% of the undesired enantiomer) | Low | Moderate |
| Quantitative Accuracy | High | Moderate | High (with good signal resolution) |
| Sample Throughput | Moderate | High | Low |
| Primary Application | Definitive quantification of enantiomeric purity | Rapid screening and confirmation of bulk stereochemistry | Structural confirmation and orthogonal quantification |
| Instrumentation Cost | High | Low | Very High |
| Method Development | Can be complex (column and mobile phase screening) | Simple | Can be complex (LSR and concentration optimization) |
Conclusion: An Integrated Approach to Ensuring Stereochemical Integrity
The validation of the stereochemistry of the Lacosamide precursor is a critical step in the drug development process. While chiral HPLC stands out as the gold standard for its high sensitivity, specificity, and quantitative accuracy, a comprehensive validation strategy benefits from the inclusion of orthogonal techniques. Polarimetry offers a rapid and cost-effective method for initial screening and confirmation of the bulk stereochemical identity. NMR spectroscopy with chiral shift reagents provides invaluable structural confirmation and an alternative quantitative method.
By understanding the principles, advantages, and limitations of each technique, and by implementing robust, well-documented protocols, researchers and drug development professionals can ensure the stereochemical integrity of the Lacosamide precursor, ultimately contributing to the production of a safe and effective therapeutic agent.
References
-
Yang, A., et al. (2017). Improved Synthesis and Impurity Identification of (R)-Lacosamide. ACS Omega, 2(7), 3534-3540. [Link]
-
Charagondla, K., et al. (2015). A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. Journal of Analytical & Bioanalytical Techniques, 6(4), 1-6. [Link]
-
Chakravarthy, V., & Gowrisankar, D. (2011). HPLC method for determination of Lacosamide S(-)Enantiomer in bulk and pharmaceutical formulation. Rasayan Journal of Chemistry, 4(4), 744-752. [Link]
-
Wenzel, T. J. (2017). NMR Shift Reagents. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
-
International Council for Harmonisation. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
Phenomenex Inc. (n.d.). Chiral Separation of the Drug Product Lacosamide on a Lux® 5 µm Amylose-1 Column According to Ph. Eur. Monograph 2992. [Link]
-
Whitesides, G. M., & Lewis, D. W. (1970). The Determination of Enantiomeric Purity by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 92(23), 6979-6980. [Link]
-
RSC Publishing. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Hyun, M. H., & Min, C. S. (2003). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Journal of separation science, 26(1-2), 149–153. [Link]
-
Charagondla, K., et al. (2015). A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. Longdom Publishing. [Link]
-
Casado, N., et al. (2020). Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. Separations, 7(3), 55. [Link]
-
Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. [Link]
-
Phenomenex Inc. (n.d.). Limit of Lacosamide S-enantiomer in USP Lacosamide Drug Substance using Lux® 5 µm Amylose-1 Column. [Link]
-
ResearchGate. (n.d.). Chemical structures of lacosamide and its S‐enantiomer. [Link]
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A Comparative Guide to the Synthetic Routes of (2R)-2-acetamido-3-methoxypropanoic acid
Introduction: The Significance of a Chiral Building Block
(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] Its structural importance is most notably highlighted by its role as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1][2] The absolute stereochemistry at the C2 position is critical, as the pharmacological activity of the final active pharmaceutical ingredient (API) is intrinsically linked to this specific enantiomer. This guide provides a comparative analysis of the predominant synthetic strategies to access this valuable compound, offering insights into the practical advantages and limitations of each approach.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure (2R)-2-acetamido-3-methoxypropanoic acid can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: This strategy leverages a readily available, enantiopure starting material from nature, in this case, D-serine. The inherent chirality of the starting material is carried through the synthetic sequence.
-
Asymmetric Synthesis: This approach builds the chiral center during the synthesis using a chiral catalyst or auxiliary, starting from an achiral precursor.
-
Enzymatic Resolution: This method involves the separation of a racemic mixture using an enzyme that selectively acts on one enantiomer, allowing for the isolation of the desired stereoisomer.
Route 1: Chiral Pool Synthesis from D-Serine
This is the most direct and widely employed method, capitalizing on the natural chirality of D-serine to ensure the correct stereochemistry in the final product.[1] The strategy involves a sequence of protection, methylation, and acetylation steps.
Conceptual Rationale
The logic of this route is straightforward: protect the reactive functional groups (amine and carboxylic acid) of D-serine that could interfere with the desired O-methylation of the hydroxyl group. Once the methoxy group is installed, the protecting groups are removed, and the free amine is acetylated to yield the target molecule. The use of D-serine as the starting material directly sets the (R)-stereocenter.
Generalized Synthetic Workflow
Caption: Generalized workflow for chiral pool synthesis from D-serine.
Detailed Experimental Protocol
This protocol is a representative example based on literature procedures.[3]
-
Step 1: N-Acetylation of D-Serine. D-serine is reacted with acetic anhydride to form (R)-2-acetamido-3-hydroxypropanoic acid.[3] This initial acetylation protects the amine and sets the stage for the subsequent methylation.
-
Step 2: O-Methylation. The resulting N-acetyl-D-serine is then subjected to O-methylation. A common method involves using a methylating agent like dimethyl sulfate in the presence of a base such as sodium hydroxide.[3] This step is critical and must be performed under controlled conditions to avoid side reactions.
-
Step 3: Work-up and Isolation. After the reaction is complete, the mixture is acidified and extracted to isolate the final product, (2R)-2-acetamido-3-methoxypropanoic acid.
Discussion
-
Advantages: High stereochemical purity is the primary advantage, as the chiral center is sourced from an inexpensive, natural amino acid. The reactions are generally robust and well-documented.
-
Disadvantages: This route can involve multiple protection and deprotection steps, which can lower the overall yield and increase the step count. The use of toxic reagents like dimethyl sulfate requires careful handling.
Route 2: Asymmetric Synthesis via Catalytic Hydrogenation
This elegant approach constructs the chiral center from a prochiral olefin precursor using a chiral catalyst. It is a powerful method for generating high enantiomeric purity without relying on a chiral starting material.
Conceptual Rationale
The core of this strategy is the enantioselective reduction of a C=C double bond in a precursor molecule, Z-2-Acetamido-3-methoxyacrylic acid. A chiral rhodium complex, such as one containing the (S,S)-Ph-BPE ligand, catalyzes the addition of hydrogen across the double bond in a stereocontrolled manner, preferentially forming the (R)-enantiomer.
Generalized Synthetic Workflow
Caption: Workflow for asymmetric synthesis via catalytic hydrogenation.
Detailed Experimental Protocol
This protocol is based on a reported industrial synthesis.[4]
-
Step 1: Catalyst and Substrate Preparation. The substrate, Z-2-Acetamido-3-methoxyacrylic acid, and a chiral catalyst, such as (-)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate, are charged into a high-pressure reactor under an inert atmosphere.[4]
-
Step 2: Hydrogenation. The vessel is purged and pressurized with hydrogen gas (e.g., to 10 barg). The reaction mixture, typically in a solvent like methanol, is stirred at a controlled temperature (e.g., 45°C) for an extended period (e.g., 20 hours).[4]
-
Step 3: Analysis and Isolation. Upon completion, the reaction mixture is analyzed by chiral HPLC to determine the conversion and enantiomeric excess. The product is then isolated after solvent removal.
Discussion
-
Advantages: This method is highly efficient, often achieving excellent chemical purity (>98%) and enantiomeric excess (>99% ee).[4] It is a more convergent route, potentially involving fewer steps than the chiral pool approach.
-
Disadvantages: The primary drawbacks are the high cost and sensitivity of the chiral metal catalysts. The synthesis of the acrylic acid precursor adds to the overall process. Optimization of reaction conditions (pressure, temperature, catalyst loading) is critical for success.
Route 3: Enzymatic Resolution
Enzymatic methods offer a green and highly selective alternative for separating enantiomers. While not a de novo synthesis of the chiral center, resolution is a powerful tool for obtaining enantiopure compounds from a racemic mixture.
Conceptual Rationale
This strategy begins with the chemical synthesis of a racemic mixture of an N-acetylated amino acid derivative. An enzyme, such as an aminoacylase, is then introduced. These enzymes are highly stereospecific and will selectively catalyze a reaction (e.g., hydrolysis of an amide) on one enantiomer (typically the natural L-form) while leaving the other (the D-form) untouched.[5] This difference in reactivity allows for the easy separation of the desired enantiomer.
Generalized Synthetic Workflow
Caption: Workflow for the enzymatic resolution of a racemic mixture.
Discussion
-
Advantages: The primary benefit is the exceptional selectivity of enzymes, which often leads to very high enantiomeric purity.[6] Reactions are typically run under mild, aqueous conditions, making this a more environmentally friendly approach.
-
Disadvantages: The maximum theoretical yield for a standard resolution is 50%, as half of the starting material is the undesired enantiomer. While dynamic kinetic resolution processes can overcome this limitation, they are more complex to develop.[6] The initial synthesis of the racemic starting material is still required, and enzyme cost and stability can be limiting factors.
Comparative Analysis Summary
The choice of synthetic route depends heavily on the desired scale, cost considerations, and available equipment.
| Parameter | Chiral Pool Synthesis (from D-Serine) | Asymmetric Catalytic Hydrogenation | Enzymatic Resolution |
| Starting Material | Enantiopure D-Serine | Prochiral Acrylate | Racemic N-acetyl amino acid |
| Stereocontrol | Substrate-controlled | Catalyst-controlled | Enzyme-controlled |
| Typical ee | Very High (>99%) | Excellent (>99%)[4] | Excellent (>99%) |
| Key Reagents | Standard organic reagents, methylating agents | Chiral Rhodium/Ruthenium catalysts, H₂ gas | Specific enzymes (e.g., acylase) |
| Number of Steps | Moderate | Potentially fewer, but precursor synthesis needed | Synthesis of racemate + resolution step |
| Key Advantages | Reliable stereochemistry, inexpensive starting material | High efficiency, high atom economy | Mild conditions, high selectivity, "green" |
| Key Disadvantages | Multiple protection/deprotection steps | High cost of catalyst, high-pressure equipment | 50% max yield (standard), enzyme cost/stability |
| Ideal Application | Lab-scale to medium-scale synthesis | Industrial-scale manufacturing | Where mild, green conditions are paramount |
Conclusion
For the synthesis of (2R)-2-acetamido-3-methoxypropanoic acid , the chiral pool approach starting from D-serine remains a highly reliable and common method, particularly for laboratory and pilot-scale syntheses, due to its straightforward concept and the low cost of the chiral source. However, for large-scale industrial production, asymmetric catalytic hydrogenation presents a more efficient and atom-economical alternative, capable of delivering high throughput with exceptional enantiopurity.[4] Enzymatic resolution stands as a valuable green chemistry alternative, though its efficiency is fundamentally limited unless a dynamic kinetic process is employed. The optimal choice will ultimately be dictated by a project's specific economic, environmental, and scalability requirements.
References
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- MDPI. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction.
- BenchChem. (n.d.). An In-depth Technical Guide on (2R)-2-acetamido-3-methoxypropanoic acid: Synthesis, Characterization, and Significance.
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A Comparative Guide to Chiral Building Blocks in the Synthesis of Lacosamide
Lacosamide, marketed as Vimpat®, is a key therapeutic agent for the management of partial-onset seizures in epileptic patients.[1] Its efficacy is critically dependent on its specific stereochemistry, with the (R)-enantiomer being the active pharmaceutical ingredient.[2] The stereospecific synthesis of (R)-2-acetamido-N-benzyl-3-methoxypropionamide, the chemical name for Lacosamide, has therefore been a subject of extensive research, leading to a variety of synthetic strategies centered around different chiral starting materials. This guide provides a comparative analysis of these alternative chiral building blocks, offering researchers and drug development professionals an in-depth understanding of the available options beyond the conventional D-serine route.
The Established Precursor: D-Serine
The most prevalent and commercially established synthetic routes to Lacosamide utilize the unnatural amino acid D-serine as the chiral starting material.[2][3] The quality of D-serine, particularly its chiral purity, is paramount to the overall efficiency and purity of the final product.[3] Several synthetic variations starting from D-serine have been reported, primarily differing in their protection and methylation strategies.[4][5][6]
A common pathway involves the protection of the amino and carboxylic acid functionalities of D-serine, followed by methylation of the hydroxyl group, and subsequent amidation with benzylamine and N-acetylation to yield Lacosamide.[5] While reliable, the cost of the unnatural D-serine can be a significant factor in large-scale production, prompting the exploration of more economical alternatives.[2]
Leveraging the Natural Chiral Pool: L-Serine
A more cost-effective approach involves utilizing the naturally abundant and less expensive L-serine as the chiral precursor. This strategy, however, necessitates an inversion of stereochemistry at a suitable stage in the synthesis to obtain the desired (R)-enantiomer of Lacosamide. A reported synthesis from L-serine demonstrates the feasibility of this approach, offering a potentially more economical route to the final drug substance.[7]
Moving Beyond Amino Acids: Alternative Chiral Scaffolds
To circumvent the reliance on amino acid precursors, researchers have developed innovative synthetic routes starting from readily available, non-amino acid chiral building blocks. These approaches often introduce the crucial stereocenter through asymmetric synthesis or by employing a chiral auxiliary.
(S)-Benzyl Glycidyl Ether
A patented process describes the synthesis of Lacosamide starting from the commercially available (S)-benzyl glycidyl ether.[2] This chiral epoxide serves as a versatile starting material, with the synthesis proceeding through a series of transformations including epoxide ring-opening, functional group manipulations, and eventual amidation and acetylation. This route offers a practical and highly enantioselective pathway to the R-isomer of Lacosamide.[2]
Ethyl L-Lactate
The chirality of Lacosamide can also be derived from ethyl L-lactate, another readily available and inexpensive chiral building block. A total synthesis has been reported that leverages the stereocenter of ethyl L-lactate to construct the Lacosamide backbone.[8] This approach involves a key stereospecific rearrangement reaction to transfer the chirality from the starting material to the desired product.[8]
Chiral Glycine Enolate Equivalent
A more recent and innovative approach utilizes a chiral glycine enolate equivalent.[9][10][11] This method allows for the asymmetric alkylation of a glycine derivative, enabling the synthesis of both (R)- and (S)-Lacosamide with high enantiomeric purity.[9][10] This strategy offers significant flexibility and control over the stereochemical outcome of the reaction.
Asymmetric Synthesis and Resolution Methods
An alternative to starting with a chiral building block is to introduce the chirality during the synthesis through an asymmetric reaction or to resolve a racemic mixture.
Sharpless Asymmetric Dihydroxylation of Acrylic Acid
A non-infringing synthetic route has been developed that starts from the achiral and inexpensive acrylic acid.[12] The key step in this synthesis is a Sharpless asymmetric dihydroxylation, which introduces the two stereocenters with high enantioselectivity. This method completely avoids the use of any chiral pool starting materials.
Chemoenzymatic Synthesis from Methyl 2,3-dibromopropionate
Another approach begins with the achiral methyl 2,3-dibromopropionate.[4] In this chemoenzymatic process, the chirality is introduced via an enzymatic resolution of a racemic intermediate.[4] This method combines the efficiency of chemical synthesis with the high selectivity of enzymatic transformations.
Resolution of Racemic Intermediates
Several synthetic strategies involve the preparation of a racemic mixture of a key intermediate, followed by chiral resolution to isolate the desired (R)-enantiomer. One patented method describes the resolution of O-methyl-D,L-serine.[13] Another approach involves the enzymatic resolution of a racemic 2-amino-N-benzyl-3-methoxypropanamide intermediate.[4]
Comparative Overview of Synthetic Strategies
| Starting Material | Type of Approach | Key Advantages | Key Considerations |
| D-Serine | Chiral Pool | Established and reliable routes | Higher cost of starting material[2] |
| L-Serine | Chiral Pool | Lower cost of starting material[7] | Requires stereochemical inversion |
| (S)-Benzyl Glycidyl Ether | Chiral Pool | Commercially available, high enantioselectivity[2] | Multi-step synthesis |
| Ethyl L-Lactate | Chiral Pool | Inexpensive starting material[8] | Involves a key rearrangement step[8] |
| Chiral Glycine Enolate Equivalent | Chiral Auxiliary | High flexibility and stereocontrol[9][10] | Newer, less established method |
| Acrylic Acid | Asymmetric Synthesis | Inexpensive starting material, non-infringing[12] | Requires specialized asymmetric catalysis |
| Methyl 2,3-dibromopropionate | Chemoenzymatic | Inexpensive starting material[4] | Relies on enzymatic resolution[4] |
| Racemic Intermediates | Resolution | Can utilize simpler starting materials | Resolution step can be inefficient |
Experimental Workflow: Synthesis from (S)-Benzyl Glycidyl Ether
The following diagram illustrates a representative workflow for the synthesis of Lacosamide starting from (S)-benzyl glycidyl ether, as described in the patent literature.[2]
Caption: Synthetic pathway from (S)-Benzyl Glycidyl Ether to Lacosamide.
Logical Relationship of Chiral Building Block Selection
The choice of a chiral building block for Lacosamide synthesis is a critical decision influenced by several factors, including cost, availability, scalability, and the desired level of stereochemical control. The following diagram illustrates the logical relationships between these factors and the selection of a synthetic strategy.
Caption: Factors influencing the choice of a synthetic strategy for Lacosamide.
Conclusion
The synthesis of Lacosamide has evolved significantly from its initial reliance on D-serine. The development of alternative routes starting from L-serine, non-amino acid chiral building blocks, and achiral precursors highlights the ingenuity of synthetic chemists in addressing the challenges of cost and sustainability in pharmaceutical manufacturing. Each approach presents a unique set of advantages and disadvantages, and the optimal choice will depend on the specific requirements of the manufacturing process. This guide provides a comprehensive overview to aid researchers and drug development professionals in making informed decisions when selecting a chiral building block for the synthesis of this important antiepileptic drug.
References
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- Process for the preparation of lacosamide. (2014).
- Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. (2023). The Journal of Organic Chemistry, 88(12), 8031-8040.
- Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. (2015). Tetrahedron Letters, 56(42), 5802-5803.
- Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. (2023).
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- Total Synthesis of Lacosamide. (2015). Request PDF.
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- Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. (2023). The Journal of Organic Chemistry.
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- Concise Synthesis of Lacosamide with High Chiral Purity. (2019). Organic Process Research & Development, 23(5), 988-993.
- Concise Synthesis of Lacosamide with High Chiral Purity. (2019).
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A Senior Application Scientist's Guide to the Mass Spectrometry-Based Characterization of 2-Acetamido-3-methoxypropanoic Acid
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or modified biomolecules is a cornerstone of innovation. This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of 2-acetamido-3-methoxypropanoic acid, a modified amino acid. Drawing upon extensive field experience, this document will not only detail methodologies but also explain the rationale behind experimental choices, ensuring a robust and validated analytical strategy.
Introduction to 2-Acetamido-3-methoxypropanoic Acid and the Imperative for its Characterization
2-Acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methylserine, is a derivative of the amino acid serine.[1][2] Its structure incorporates two key modifications: an N-terminal acetylation and O-methylation of the side-chain hydroxyl group. Such modifications are prevalent in biological systems and can significantly alter the function and properties of peptides and proteins.[3][4] Accurate characterization is therefore critical for understanding its potential biological role, for quality control in synthetic preparations, and for its application in drug development. Mass spectrometry (MS) stands out as a premier analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities.[5][6]
Core Principles of Mass Spectrometry for Modified Amino Acid Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The general workflow involves ionization of the analyte, separation of the resulting ions based on their m/z, and their detection. For a molecule like 2-acetamido-3-methoxypropanoic acid, which is polar and thermally labile, "soft" ionization techniques are paramount to prevent fragmentation during the ionization process itself.[7][8][9]
The Critical Choice of Ionization Technique
Electrospray Ionization (ESI) is the most suitable method for this analyte.[7][8] ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for polar, non-volatile molecules.[7][9] It typically produces protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+ in positive ion mode, or deprotonated molecules [M-H]- in negative ion mode. This gentle process preserves the intact molecular ion, which is the first and most crucial piece of information—the molecular weight.[9]
Why not other techniques?
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While also a soft ionization technique, MALDI is generally more suited for larger biomolecules like proteins and peptides and can sometimes induce in-source decay (fragmentation in the ion source).
-
Electron Ionization (EI): This is a "hard" ionization technique that would cause extensive fragmentation of 2-acetamido-3-methoxypropanoic acid, making it impossible to determine the molecular weight. EI is typically used for volatile, thermally stable small molecules and is often coupled with Gas Chromatography (GC).
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar molecules than ESI and can sometimes cause more in-source fragmentation.[7][10]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust method for the analysis of 2-acetamido-3-methoxypropanoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
Sample Preparation
-
Dissolution: Dissolve the purified 2-acetamido-3-methoxypropanoic acid standard in a solvent compatible with reverse-phase liquid chromatography, such as a mixture of water and acetonitrile (e.g., 95:5 v/v) with 0.1% formic acid. The formic acid aids in protonation for positive-mode ESI.
-
Concentration: A typical starting concentration would be in the range of 1-10 µg/mL.
Liquid Chromatography (LC) Separation
While direct infusion into the mass spectrometer is possible, coupling with LC provides an extra dimension of separation, which is crucial for analyzing complex mixtures and removing potential contaminants.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A shallow gradient from 5% to 95% Mobile Phase B over 10-15 minutes is typically sufficient to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is highly recommended for accurate mass measurement.
-
Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecule [M+H]+. The theoretical exact mass of 2-acetamido-3-methoxypropanoic acid (C6H11NO4) is 161.0688 Da.[1] The expected [M+H]+ ion would be at m/z 162.0761.
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure, perform MS/MS on the [M+H]+ precursor ion. This involves isolating the m/z 162.0761 ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
Data Analysis
-
Molecular Ion Confirmation: Identify the peak corresponding to the [M+H]+ ion in the full scan mass spectrum. The measured accurate mass should be within 5 ppm of the theoretical mass.
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify fragment ions that correspond to specific structural features of the molecule.
Fragmentation Pathway and Structural Elucidation
The fragmentation pattern in the MS/MS spectrum provides a "fingerprint" of the molecule's structure. For 2-acetamido-3-methoxypropanoic acid, key fragmentation pathways are predictable based on the known behavior of modified amino acids.[11][12]
Expected Fragmentation of [M+H]+ (m/z 162.0761):
-
Loss of water (H₂O): A common loss from protonated carboxylic acids, resulting in a fragment at m/z 144.0655.
-
Loss of carbon monoxide (CO): Subsequent loss of CO from the m/z 144.0655 ion, leading to a fragment at m/z 116.0709. This combined loss of water and carbon monoxide is a characteristic fragmentation pattern for many amino acids.[11]
-
Loss of the methoxy group (CH₃O•) or methanol (CH₃OH): Fragmentation involving the side chain can lead to the loss of a methoxy radical or a neutral loss of methanol.
-
Loss of the acetyl group (CH₂=C=O, ketene): A characteristic loss from N-acetylated compounds, resulting in a fragment at m/z 120.0655.[12]
-
Formation of the immonium ion: Cleavage of the Cα-C bond can lead to the formation of an immonium ion.
Caption: Predicted fragmentation of 2-acetamido-3-methoxypropanoic acid.
Comparison with Alternative Analytical Techniques
While LC-MS is the gold standard, other techniques can be used for the analysis of modified amino acids, each with its own advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages | Suitability for this Analyte |
| LC-MS/MS (ESI) | Chromatographic separation followed by mass analysis of the intact molecule and its fragments. | High sensitivity and specificity, provides molecular weight and structural information, suitable for polar and non-volatile compounds.[5][7] | Higher initial instrument cost. | Excellent |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High resolution and sensitivity.[13] | Requires derivatization to make the amino acid volatile, which adds complexity and potential for side reactions.[13][14][15] | Possible but not ideal |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed and unambiguous structural information, including stereochemistry. | Lower sensitivity requiring larger sample amounts, more complex data interpretation. | Excellent for structural confirmation, but less sensitive than MS. |
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the molecule. | Robust and reproducible for amino acid quantification.[16] | Does not provide molecular weight or detailed structural information on its own.[16] | Good for purification and quantification, but not for identification. |
Conclusion: The Unparalleled Advantage of Mass Spectrometry
For the comprehensive characterization of 2-acetamido-3-methoxypropanoic acid, Liquid Chromatography coupled with high-resolution tandem Mass Spectrometry is the superior analytical choice. It offers an unparalleled combination of sensitivity, specificity, and structural insight that is essential for modern research and development. The ability to confirm the molecular weight and deduce the structure from fragmentation patterns in a single analysis makes it an efficient and powerful tool. While other techniques like NMR and IEX have their specific applications, LC-MS/MS provides the most complete picture for the identification and characterization of this and other modified amino acids.
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- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Mass Spectrometry: Complex Analysis [jove.com]
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- 12. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 14. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 15. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 16. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
A Comparative Guide to Quantifying Impurities in N-acetyl-O-methyl-D-serine Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantification of impurities in N-acetyl-O-methyl-D-serine, an important chiral building block in pharmaceutical development. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for drug safety and efficacy. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative standards.
The Imperative of Purity in Pharmaceutical Intermediates
N-acetyl-O-methyl-D-serine is a derivative of D-serine, a critical neuromodulator and a component in the synthesis of various complex molecules, including the antiepileptic drug Lacosamide.[1][2] The stereochemical integrity and chemical purity of this intermediate directly impact the quality and safety of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities in new drug substances.[3][4]
Potential impurities in N-acetyl-O-methyl-D-serine can be broadly categorized:
-
Enantiomeric Impurities: The most critical impurity is often the corresponding L-enantiomer, N-acetyl-O-methyl-L-serine. Different enantiomers of a drug can have vastly different pharmacological or toxicological profiles.
-
Process-Related Impurities: These include unreacted starting materials (e.g., D-serine), reagents, and by-products from the synthetic route.
-
Degradation Products: Impurities that form during storage or manufacturing due to instability.[5]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[3]
The ICH Q3A guideline mandates the reporting, identification, and qualification of impurities that exceed specific thresholds, which are often as low as 0.05%.[3][6] This necessitates the use of highly sensitive and specific analytical techniques.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is a critical decision driven by the nature of the impurities to be quantified, the required sensitivity, and the intended application (e.g., routine quality control vs. structural elucidation of a novel impurity).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection. | Detection of nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Primary Use | Quantification of enantiomeric and non-volatile organic impurities. | Quantification of volatile and semi-volatile impurities, including residual solvents. | Structural elucidation of unknown impurities and absolute quantification (qNMR). |
| Chiral Analysis | Excellent, using Chiral Stationary Phases (CSPs) or chiral derivatizing agents.[7][8] | Possible with chiral columns, but often requires derivatization which can risk racemization.[9] | Possible with chiral solvating/derivatizing agents; direct detection is an emerging field.[10][11] |
| Limit of Detection | Low (ng/mL to pg/mL range).[12] | Very Low (pg/mL range). | High (µg/mL to mg/mL range).[12] |
| Sample Throughput | High | Medium to High | Low to Medium |
| Key Advantage | Robust, versatile, and the gold standard for chiral purity and related substances in pharma QC. | High sensitivity and specificity for volatile compounds. | Unrivaled for structural confirmation of unknowns without a reference standard.[13] |
| Key Limitation | Requires reference standards for quantification of specified impurities. | Limited to thermally stable and volatile (or derivable) compounds.[14] | Lower sensitivity compared to chromatographic methods. |
Experimental Methodologies and Workflows
A self-validating analytical protocol is one where specificity, linearity, accuracy, precision, and robustness are demonstrated. The following protocols are designed as robust starting points for method development and validation in accordance with ICH Q2(R1) guidelines.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile compounds like N-acetyl-O-methyl-D-serine. Two distinct HPLC methods are required: one for chiral purity and one for achiral related substances.
Caption: High-level workflow for HPLC-based impurity analysis.
This method directly separates the D- and L-enantiomers. The choice of a CSP is critical and must be screened for optimal resolution.[7]
-
Chromatographic System:
-
Column: CHIRALPAK® IC (or similar polysaccharide-based CSP), 250 x 4.6mm, 5µm.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v). The causality here is that the non-polar mobile phase promotes interaction with the chiral stationary phase, enabling enantioseparation.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (for the acetyl chromophore).
-
-
Standard Preparation:
-
Prepare a solution of N-acetyl-O-methyl-D-serine reference standard at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Prepare a resolution solution containing both N-acetyl-O-methyl-D-serine and a small amount (~0.1%) of the L-enantiomer to confirm peak identification and system suitability.
-
-
Sample Preparation:
-
Prepare the sample at the same concentration as the standard (1.0 mg/mL) in the mobile phase.
-
-
Analysis & Calculation:
-
Inject the solutions and identify the peaks for the D- and L-enantiomers based on the resolution solution.
-
Calculate the percentage of the L-enantiomer in the sample using the area percent method:
-
% L-enantiomer = (Area_L / (Area_L + Area_D)) * 100
-
-
This method quantifies process-related impurities and degradation products.
-
Chromatographic System:
-
Column: C18 column (e.g., 150 x 4.6mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from low to high percentage of Mobile Phase B is used to elute impurities with varying polarities. For example: 0-20 min, 5% to 60% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of the API at ~1.0 mg/mL.
-
Prepare a sensitivity solution at the reporting threshold (e.g., 0.05% of the standard concentration, or 0.5 µg/mL) to ensure adequate detection.
-
Prepare the sample at the same concentration as the standard.
-
-
Analysis & Calculation:
-
Inject the solutions.
-
Quantify specified impurities against their respective reference standards. For unknown impurities, calculate the concentration relative to the main API peak, assuming a relative response factor (RRF) of 1.0 unless otherwise determined.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for volatile impurities. Due to the polar and non-volatile nature of N-acetyl-O-methyl-D-serine, derivatization is a mandatory step to increase volatility.
Caption: Workflow for GC-MS analysis, including the critical derivatization step.
This protocol uses MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to create stable, volatile TBDMS derivatives.[16]
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a vial and dry completely under vacuum. Moisture is detrimental to silylation.
-
Add 100 µL of acetonitrile and 100 µL of MTBSTFA.
-
Cap the vial tightly and heat at 100°C for 2-4 hours. The heat drives the reaction to completion.
-
-
GC-MS System:
-
Column: 5% Phenyl Methylpolysiloxane column (e.g., DB-5ms), 30m x 0.25mm, 0.25µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp to 300°C at 10°C/min. This temperature program separates compounds based on their boiling points.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). TBDMS derivatives have characteristic fragmentation patterns, such as the loss of a tert-butyl group (M-57).
-
Quantification is best achieved using an internal standard added before derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique primarily used for the structural elucidation of unknown impurities.[13] It can also be used for quantification (qNMR) without needing a reference standard for the impurity itself, instead relying on a certified internal standard.
Caption: Quantitative NMR (qNMR) workflow for impurity analysis.
-
Sample Preparation (for qNMR):
-
Accurately weigh approximately 20 mg of the N-acetyl-O-methyl-D-serine sample.
-
Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid). The standard must have protons that resonate in a clear region of the spectrum.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameters: Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full relaxation of all protons, which is essential for accurate integration. A 30-second delay is a safe starting point. Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Identify a unique, well-resolved signal for the API, the internal standard, and each impurity.
-
Integrate the area of these signals (A).
-
Calculate the amount of the impurity using the following formula:
Mass_Imp = (A_Imp / N_Imp) * (N_Std / A_Std) * (MW_Imp / MW_Std) * Mass_Std
Where:
-
A = Integral area
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
Imp = Impurity
-
Std = Internal Standard
-
-
Conclusion and Recommendations
The quantification of impurities in N-acetyl-O-methyl-D-serine requires a multi-faceted analytical approach. No single technique is sufficient for comprehensive characterization.
-
For routine quality control and release testing, a combination of chiral HPLC (for enantiomeric purity) and RP-HPLC (for related substances) is the most robust, reliable, and widely accepted strategy. These methods are sensitive, high-throughput, and readily validated.
-
For the analysis of residual solvents and other volatile process impurities, GC-MS is the method of choice due to its superior sensitivity for these compounds.
-
When an unknown impurity is detected above the identification threshold (typically >0.1%), NMR spectroscopy is indispensable for structural elucidation. Furthermore, qNMR provides a powerful, direct method for quantification without the immediate need to synthesize an impurity reference standard.
By integrating these techniques, researchers and drug developers can build a complete and accurate impurity profile for N-acetyl-O-methyl-D-serine, ensuring the quality and safety of the final pharmaceutical product and satisfying stringent regulatory requirements.
References
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
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Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
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Gromova, Y., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. [Link]
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International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. [Link]
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Oláh, E., et al. (n.d.). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. AKJournals. [Link]
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Journal of Liquid Chromatography & Related Technologies. (2004). Chiral Analysis of Biogenic D,L-Amino Acids Derivatized by N-Fluorenylmethoxycarbonyl-L-alanyl N-Carboxyanhydride Using High-Performance Liquid Chromatography. [Link]
-
AAPS PharmSciTech. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. National Institutes of Health. [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. [Link]
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Wenzel, T. J. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. [Link]
-
Bafa. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
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Róbinson, F. P. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
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Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. [Link]
-
Shikanai, T., et al. (2022). Separation and detection of D-/L-serine by conventional HPLC. PubMed Central. [Link]
-
The Analytical Scientist. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]
-
Bhat, K., & Kumar, N. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical and Engineering Research. [Link]
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Colombo, L., et al. (2000). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. Journal of Chromatography A. [Link]
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AHH Chemical. (2025). CAS 312-84-5 D-Serine - Knowledge. [Link]
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Sreenivasulu, J., et al. (2015). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. Trade Science Inc. [Link]
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Jadav, R., et al. (2023). Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]
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- 16. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
A Senior Scientist's Comparative Guide to the Certificate of Analysis for (2R)-2-acetamido-3-methoxypropanoic acid
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a chiral building block like (2R)-2-acetamido-3-methoxypropanoic acid is more than a mere formality; it is the foundational document upon which the integrity of subsequent research and development rests. This guide provides an in-depth comparison of what constitutes a comprehensive CoA for this critical reagent versus a standard, less informative one. We will delve into the causality behind experimental choices for characterization and provide supporting experimental data and protocols to empower you to demand and interpret the highest quality analytical documentation.
(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, serves as a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably the anticonvulsant drug Lacosamide.[1][2][3] Given that the biological activity of the final active pharmaceutical ingredient (API) is often contingent on a specific enantiomer, the stereochemical purity of this starting material is of paramount importance.[1]
Deconstructing the Certificate of Analysis: A Comparative Overview
A CoA should be a transparent and comprehensive document that validates the identity, purity, and quality of a compound. Below, we compare a "Gold Standard" CoA with a "Standard" CoA for (2R)-2-acetamido-3-methoxypropanoic acid, highlighting the critical differences in the level of analytical rigor.
Table 1: Comparative Analysis of CoA Parameters
| Parameter | Standard CoA | Gold Standard CoA | Rationale for the Gold Standard |
| Identity | |||
| Visual Appearance | White to Off-White Solid | White Crystalline Solid | Provides a preliminary indication of purity. |
| ¹H NMR | Conforms to Structure | Conforms to Structure with annotated peaks and solvent specified | Detailed annotation confirms the specific protons of the molecule, leaving no room for ambiguity. |
| Mass Spectrometry | M+H⁺ peak reported | High-resolution mass spectrometry (HRMS) data provided (e.g., ESI-TOF) | HRMS provides the exact mass, confirming the elemental composition and offering a higher degree of confidence in the identity. |
| Purity | |||
| HPLC Purity | ≥98% | ≥99.5% by Reversed-Phase HPLC (RP-HPLC) with chromatogram | A higher purity threshold is crucial for pharmaceutical applications. The chromatogram provides visual evidence of the purity. |
| Chiral Purity | Not specified | ≥99.8% enantiomeric excess (e.e.) by Chiral HPLC with chromatogram | For a chiral intermediate, this is a non-negotiable parameter. The chromatogram is essential for verifying the absence of the (2S)-enantiomer.[4] |
| Residual Solvents | Not specified | Residual solvent analysis by Headspace GC-MS (e.g., <5000 ppm for common solvents) | Residual solvents can interfere with subsequent reactions and may have toxicological implications. |
| Water Content | Not specified | Water content by Karl Fischer titration (<0.5%) | Water can act as a reactant in subsequent synthetic steps and affect the stoichiometry. |
| Elemental Analysis | Not specified | C, H, N elemental analysis (±0.4% of theoretical values) | Provides an independent confirmation of the compound's purity and elemental composition. |
The "Why": Causality Behind Key Analytical Experiments
The Imperative of Chiral Purity Analysis
For a chiral molecule like (2R)-2-acetamido-3-methoxypropanoic acid, the presence of its enantiomer, (2S)-2-acetamido-3-methoxypropanoic acid, is a critical impurity that can have significant consequences in the final drug product.[4] A standard reversed-phase HPLC analysis will not separate these enantiomers as they have identical physical properties in a non-chiral environment.[4] Therefore, a dedicated chiral HPLC method is essential.
Experimental Workflow: Chiral HPLC Analysis
The following diagram illustrates the logical workflow for the chiral HPLC analysis of (2R)-2-acetamido-3-methoxypropanoic acid.
Caption: Workflow for determining the enantiomeric purity of (2R)-2-acetamido-3-methoxypropanoic acid.
Unambiguous Structural Confirmation with ¹H NMR
While a simple "conforms to structure" statement on a CoA might seem sufficient, a detailed, annotated ¹H NMR spectrum provides a wealth of information for the discerning scientist. It not only confirms the presence of the expected functional groups but can also reveal subtle impurities that might otherwise be missed.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (2R)-2-acetamido-3-methoxypropanoic acid in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule. The expected chemical shifts (δ) in DMSO-d₆ are approximately:
-
1.85 ppm (singlet, 3H, -C(O)CH₃)
-
3.25 ppm (singlet, 3H, -OCH₃)
-
3.50-3.60 ppm (multiplet, 2H, -CH₂-)
-
4.25-4.35 ppm (multiplet, 1H, -CH-)
-
8.15 ppm (doublet, 1H, -NH-)
-
12.7 ppm (broad singlet, 1H, -COOH)
-
Comparative Experimental Data
To illustrate the importance of a comprehensive analytical approach, consider the following hypothetical data comparing two batches of (2R)-2-acetamido-3-methoxypropanoic acid.
Table 2: Hypothetical Batch Comparison
| Analytical Test | Batch A (Standard CoA) | Batch B (Gold Standard CoA) |
| Appearance | Off-white powder | White crystalline solid |
| ¹H NMR | Conforms | Conforms, with annotated spectrum provided |
| HPLC Purity | 98.5% | 99.7% |
| Chiral Purity (e.e.) | Not Determined | 99.9% |
| Water Content (KF) | Not Determined | 0.2% |
| Residual Solvents (GC-MS) | Not Determined | Ethyl Acetate: 1500 ppm |
Batch A, while seemingly acceptable based on its standard CoA, presents significant risks. The lack of chiral purity data means it could contain the undesired (2S)-enantiomer, and the undetermined water and residual solvent content could negatively impact subsequent reactions. Batch B, with its comprehensive "Gold Standard" CoA, provides the necessary assurance of quality for use in a GMP or research setting where reproducibility is paramount.
Logical Flow for CoA Evaluation
The following diagram outlines the decision-making process a scientist should follow when evaluating a CoA for (2R)-2-acetamido-3-methoxypropanoic acid.
Caption: Decision tree for the evaluation of a Certificate of Analysis.
Conclusion
In the realm of pharmaceutical development, the quality of starting materials is a cornerstone of success. A "Gold Standard" Certificate of Analysis for (2R)-2-acetamido-3-methoxypropanoic acid, which includes comprehensive data on identity, chemical and chiral purity, and residual impurities, is not a luxury but a necessity. By understanding the rationale behind these analytical tests and demanding this level of detail from suppliers, researchers and drug development professionals can mitigate risks, ensure the reproducibility of their work, and ultimately contribute to the development of safer and more effective medicines.
References
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- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (2R)-2-acetamido-3-methoxypropanoic acid.
- BenchChem. (2025). Technical Support Center: (2R)-2-acetamido-3-methoxypropanoic acid.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for N-Acetyl-D-alanyl-D-serine Detection.
-
PubChem. * (2R)-2-acetamido-3-methoxypropanoic acid*. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-acetamido-3-methoxypropanoic acid
Introduction: The Critical Role of Analytical Method Fidelity in Pharmaceutical Development
In the landscape of pharmaceutical development, the journey of a therapeutic candidate from discovery to clinical application is paved with rigorous analytical testing. The reliability of this data is paramount, underpinning decisions related to safety, efficacy, and quality. 2-acetamido-3-methoxypropanoic acid, a key chiral intermediate in the synthesis of various pharmaceutical agents, exemplifies the need for robust analytical oversight. Its accurate quantification is not merely a procedural step but a cornerstone of quality control, ensuring the consistency and purity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of two distinct analytical methodologies for the quantification of 2-acetamido-3-methoxypropanoic acid: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Beyond a simple procedural outline, this document delves into the causality behind experimental choices and culminates in a comprehensive cross-validation protocol. As outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[1][2][3]. Cross-validation, a critical component of this lifecycle, ensures that a validated method yields consistent and reliable results when transferred between laboratories, instruments, or analysts, thereby guaranteeing data integrity across different sites and throughout the lifecycle of the drug product[4][5][6].
This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to establish and verify the performance of analytical methods for this crucial intermediate.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a strategic decision, balancing factors such as the physicochemical properties of the analyte, the sample matrix, and the intended application of the method (e.g., routine QC, stability testing). Here, we compare two workhorse techniques in pharmaceutical analysis for their suitability in quantifying 2-acetamido-3-methoxypropanoic acid.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a widely adopted technique in pharmaceutical quality control due to its robustness, reproducibility, and suitability for a broad range of non-volatile and thermally labile compounds. For 2-acetamido-3-methoxypropanoic acid, which possesses a chromophore in its acetamido group, UV detection is a straightforward and effective means of quantification.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for moderately polar compounds like our analyte. The end-capping of the silica-based packing material minimizes peak tailing by reducing the interaction of the analyte's carboxyl group with residual silanols.
-
Mobile Phase: An acidic mobile phase (pH adjusted to ~2.7 with phosphoric acid) is employed to suppress the ionization of the carboxylic acid moiety of the analyte. This ensures a consistent retention time and improved peak shape. A gradient elution with acetonitrile is used to ensure adequate separation from potential impurities and to elute the analyte with a reasonable run time.
-
Detection: UV detection at 210 nm is chosen as it corresponds to the peptide bond's absorbance, offering a good balance of sensitivity and specificity for the acetamido group.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
While HPLC is a common choice, GC-MS offers orthogonal selectivity and higher specificity due to mass-based detection. However, 2-acetamido-3-methoxypropanoic acid is a polar and non-volatile amino acid derivative, making it unsuitable for direct GC analysis[7][8]. Therefore, a derivatization step is necessary to increase its volatility and thermal stability[7].
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as those found in the carboxyl and amide groups of our analyte[7]. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is chosen as the derivatizing agent due to its reactivity and the formation of stable, volatile trimethylsilyl (TMS) derivatives[7]. The reaction replaces the active hydrogens on the carboxylic acid and amide nitrogen with TMS groups.
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is ideal for separating the resulting TMS-derivatized analyte from other components in the sample matrix.
-
Detection: Mass spectrometry provides high specificity and sensitivity. By monitoring characteristic fragment ions of the derivatized analyte in Selected Ion Monitoring (SIM) mode, interference from the sample matrix can be significantly minimized.
Cross-Validation Protocol: Ensuring Inter-Laboratory Consistency
The transfer of an analytical method between laboratories is a common occurrence in the pharmaceutical industry. A robust cross-validation protocol is essential to ensure that the method performs equivalently in the originating and receiving laboratories. This protocol is designed in accordance with the principles outlined in the EMA and FDA guidelines on bioanalytical method validation[9][10][11].
The cross-validation process involves a comparative analysis of the same set of samples by both the originating and receiving laboratories. The results are then statistically compared to ensure they meet predefined acceptance criteria[4][6].
Experimental Workflow for Cross-Validation
Below is a detailed, step-by-step methodology for the cross-validation of the RP-HPLC-UV and GC-MS methods between two laboratories.
Caption: Workflow for inter-laboratory cross-validation of analytical methods.
Step 1: Joint Protocol Development The originating and receiving laboratories will collaboratively develop a detailed cross-validation protocol. This document will specify the validation parameters to be evaluated (specificity, linearity, accuracy, and precision), the number of replicates, and the acceptance criteria.
Step 2: Training Personnel at the receiving laboratory will be thoroughly trained on the Standard Operating Procedures (SOPs) for both the RP-HPLC-UV and GC-MS methods.
Step 3: Sample and Standard Preparation A single, homogeneous batch of 2-acetamido-3-methoxypropanoic acid will be used to prepare all validation samples and standards. These will be divided and shipped to both laboratories.
Step 4: System Suitability Testing Prior to sample analysis, both laboratories must demonstrate that their respective instrument systems are performing adequately by meeting predefined system suitability criteria (e.g., theoretical plates, tailing factor, and %RSD for replicate injections of a standard).
Step 5: Validation Parameter Assessment Both laboratories will perform the following validation experiments in parallel:
-
Specificity: Analyze a blank (matrix without analyte), a placebo (matrix with all excipients except the analyte), and the analyte spiked into the placebo matrix to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Prepare and analyze a series of at least five calibration standards over the expected concentration range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999[12].
-
Accuracy: Analyze samples at three concentration levels (low, medium, and high) with a known amount of spiked analyte. The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should be ≤ 3.0%.
-
Step 6: Data Comparison and Statistical Analysis The results from both laboratories will be compiled and statistically compared. An F-test can be used to compare the variances of the precision data, and a two-tailed t-test can be used to compare the means of the accuracy data.
Step 7: Acceptance Criteria The cross-validation will be considered successful if the results from both laboratories meet the predefined acceptance criteria outlined in the protocol and if there are no statistically significant differences between the datasets.
Data Presentation and Comparison
The following tables present hypothetical but realistic data from the cross-validation of the two analytical methods.
Table 1: Comparison of Linearity and Range
| Parameter | RP-HPLC-UV | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 10 - 150 | 1 - 50 | Defined by application |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999[12] |
| Slope | 45.3 | 120.8 | - |
| Y-intercept | 2.1 | 5.7 | - |
Table 2: Comparison of Accuracy (Recovery %)
| Concentration Level | RP-HPLC-UV | GC-MS | Acceptance Criteria |
| Low (80%) | 99.5% | 101.2% | 98.0% - 102.0% |
| Medium (100%) | 100.2% | 99.8% | 98.0% - 102.0% |
| High (120%) | 100.8% | 100.5% | 98.0% - 102.0% |
Table 3: Comparison of Precision (%RSD)
| Precision Type | RP-HPLC-UV | GC-MS | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.2% | ≤ 2.0% |
| Intermediate Precision | 1.5% | 2.1% | ≤ 3.0% |
Conclusion and Recommendations
This guide has detailed two robust and reliable analytical methods, RP-HPLC-UV and GC-MS, for the quantification of 2-acetamido-3-methoxypropanoic acid. Both methods, when properly validated, are suitable for their intended purpose in a pharmaceutical quality control setting. The RP-HPLC-UV method offers the advantage of simplicity and high throughput, making it well-suited for routine analysis. The GC-MS method, while requiring a derivatization step, provides orthogonal selectivity and higher specificity, which can be invaluable for impurity profiling and investigations.
The successful cross-validation of these methods between laboratories is a testament to their robustness and ensures the consistency and reliability of analytical data throughout the drug development lifecycle. It is the recommendation of this guide that the choice of method be based on the specific analytical challenge at hand, with the understanding that both methods, when properly validated and cross-validated, can provide the high-quality data necessary to support regulatory submissions and ensure patient safety.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Acetamido-3-methoxypropanoic Acid
As a Senior Application Scientist, my primary objective is to empower our research community with not only high-performance reagents but also the critical knowledge to manage them safely and responsibly from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Acetamido-3-methoxypropanoic acid, grounded in established laboratory safety principles and regulatory compliance. Our approach is not merely procedural; it is designed to build a deep-rooted culture of safety and environmental stewardship within your laboratory.
Part 1: Core Principles of Chemical Waste Management
Before proceeding with the specific steps, it is crucial to understand the foundational principles that govern the safe disposal of any laboratory chemical.
-
Waste Minimization: The most effective waste management strategy begins with source reduction. Order only the quantities of 2-Acetamido-3-methoxypropanoic acid required for your experiments, keep a precise chemical inventory, and explore possibilities for sharing surplus materials with other labs to minimize the generation of waste.[2][3]
-
Segregation: Never mix different chemical waste streams unless explicitly instructed by a validated protocol. Incompatible chemicals can react violently, produce toxic gases, or cause fires.[4]
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[5]
-
Labeling: Every waste container must be accurately and clearly labeled. This is a critical regulatory requirement and is essential for the safety of all personnel who may handle the container.[6]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a direct workflow for the safe disposal of 2-Acetamido-3-methoxypropanoic acid from the point of generation to the final pickup request.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Causality: The first priority is to prevent any personal exposure. As an organic acid, 2-Acetamido-3-methoxypropanoic acid should be assumed to be corrosive and potentially irritating to the skin, eyes, and respiratory tract.
-
Location: Handle the chemical and its waste exclusively within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[7][8]
-
Required PPE:
-
Eye Protection: Wear chemical splash goggles. If there is a significant splash risk, use a face shield in addition to goggles.[8][9]
-
Hand Protection: Use chemically resistant gloves. Inspect them for any signs of degradation or puncture before use.[8]
-
Protective Clothing: A buttoned lab coat and closed-toe shoes are mandatory. An apron may be used for additional protection.[9]
-
Step 2: Waste Characterization and Segregation
Causality: Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. 2-Acetamido-3-methoxypropanoic acid must be categorized and kept separate from incompatible materials.
-
Waste Stream Identification: This compound is classified as Aqueous Organic Acid Waste .
-
Segregation Mandates:
-
DO NOT mix with bases (e.g., sodium hydroxide), oxidizing agents (e.g., nitric acid), or reducing agents.[4]
-
DO NOT mix with cyanide or sulfide-containing waste, as this can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[4]
-
Keep separate from halogenated and non-halogenated organic solvent waste streams.[10]
-
Always keep solid and liquid forms of this waste in separate containers.[5][11]
-
Step 3: Container Selection and Management
Causality: The integrity of the waste container is paramount for preventing leaks and ensuring safe handling and transport.
-
Container Material: Use a container made of a material compatible with acids. High-density polyethylene (HDPE) plastic carboys are preferred over glass to minimize the risk of breakage.[2][6]
-
Container Condition: The container must be in excellent condition, with no cracks or leaks, and must have a secure, leak-proof screw-on cap. Parafilm, corks, or stoppers are not acceptable closures.[5]
-
Filling and Sealing:
-
Secondary Containment: Always place the primary waste container inside a larger, chemically compatible secondary container (such as a plastic tub or tray) to contain any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[5]
Step 4: Accurate Waste Labeling
Causality: Unambiguous labeling is a legal requirement and a cornerstone of laboratory safety, ensuring the hazards are clearly communicated to waste handlers.
-
Use the Official Tag: Utilize the hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6]
-
Required Information:
-
Full Chemical Name: Write "2-Acetamido-3-methoxypropanoic acid". Do not use abbreviations, acronyms, or chemical formulas.[6]
-
Mixtures: If it is a solution, list all constituents and their approximate percentages.
-
Hazard Identification: Clearly write "Hazardous Waste" and check the box for "Corrosive."[6]
-
Contact Information: Include the name of the Principal Investigator, the laboratory room number, and a contact phone number.[6]
-
Step 5: Storage and Requesting Disposal
Causality: Proper temporary storage minimizes risks within the lab while the waste awaits collection by trained professionals.
-
Designated Storage Area: Store the labeled, sealed waste container in a designated "Satellite Accumulation Area" (SAA). This area must be at or near the point of waste generation.[2][4]
-
Storage Conditions: The SAA should be away from direct sunlight, heat sources, and general laboratory traffic. Never store chemical waste on the floor or under a sink.[9][10]
-
Requesting Pickup: Once the container is full (no more than 90%), or if you are discontinuing the project, submit a chemical waste collection request to your institution's EHS department. Follow their specific online or paper-based submission process.[2][6]
Disposal Workflow Summary
| Phase | Action | Rationale (The "Why") |
| 1. Preparation | Don appropriate PPE (goggles, gloves, lab coat) and work in a fume hood. | To prevent personal exposure to a potentially corrosive and irritating compound. |
| 2. Segregation | Identify waste as "Aqueous Organic Acid." Do not mix with bases, oxidizers, or solvents. | To prevent dangerous chemical reactions, toxic gas formation, or fire.[4] |
| 3. Containment | Select a clean, leak-proof HDPE container with a screw cap. Use secondary containment. | To ensure safe containment and prevent spills or environmental release.[5] |
| 4. Labeling | Affix an EHS hazardous waste tag with the full chemical name and hazard information. | To comply with regulations and ensure safe handling by all personnel.[6] |
| 5. Storage | Store the sealed container in a designated Satellite Accumulation Area. | To maintain a safe and organized laboratory environment while awaiting disposal.[2][4] |
| 6. Disposal | When the container is full, submit a waste pickup request to your EHS department. | To ensure the waste is transported and disposed of in a compliant and environmentally sound manner.[1][6] |
Disposal Decision Workflow
Caption: Decision workflow for proper disposal of 2-Acetamido-3-methoxypropanoic acid.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
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- Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).
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Comprehensive Safety and Handling Guide for 2-Acetamido-3-methoxypropanoic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 2-Acetamido-3-methoxypropanoic acid (also known as N-Acetyl-O-methylserine). As a trusted partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
2-Acetamido-3-methoxypropanoic acid is an N-acetylated amino acid derivative.[1][2] While toxicological data for this specific compound is limited, related molecules suggest that it should be handled with care to avoid direct contact and inhalation.
Assumed Hazards Based on Analogous Compounds:
-
Skin Irritation: Similar propanoic acid derivatives can cause skin irritation upon contact.[3][4]
-
Eye Irritation: Direct contact with the eyes may cause serious irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]
| Compound Information | |
| IUPAC Name | 2-acetamido-3-methoxypropanoic acid[1] |
| Synonyms | N-Acetyl-O-methylserine[1][5] |
| Molecular Formula | C6H11NO4[1][2] |
| Molecular Weight | 161.16 g/mol [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling 2-Acetamido-3-methoxypropanoic acid.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. For extended contact, consider double-gloving.[6][7] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[6][7] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during bulk handling or solution preparation.[6][8][9] |
| Body | Laboratory coat | A standard, fully-buttoned lab coat is required to protect against skin contact.[6][7] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be selected based on a formal risk assessment.[6][10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a structured operational plan is fundamental to safe and effective chemical handling. The following workflow is designed to minimize exposure and ensure a controlled laboratory environment.
Workflow for Handling 2-Acetamido-3-methoxypropanoic acid
Caption: Standard operational workflow for handling 2-Acetamido-3-methoxypropanoic acid.
Detailed Steps:
Preparation and Engineering Controls:
-
Risk Assessment: Before beginning any new procedure, perform a risk assessment that considers the quantities being used and the potential for aerosol generation.
-
Engineering Controls: All manipulations of solid 2-Acetamido-3-methoxypropanoic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
PPE Inspection: Verify that all necessary PPE is available, in good condition, and fits correctly.[5]
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
Handling the Compound:
-
Gowning: Don all required PPE as detailed in the table above before entering the designated handling area.
-
Transfer: Use appropriate tools, such as a chemical spatula, for transferring the solid material. Avoid actions that could generate dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Storage: Keep containers of 2-Acetamido-3-methoxypropanoic acid tightly closed when not in use and store in a cool, dry, well-ventilated area.[3][11]
Spill and Disposal Management
A clear and concise plan for spill management and waste disposal is non-negotiable for laboratory safety.
Emergency Spill Response Plan
Caption: Step-by-step response plan for a chemical spill.
Spill Cleanup:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Alert: Notify your supervisor and the laboratory safety officer.
-
Containment: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[6] Carefully cover the spill with an absorbent material, starting from the outside and working inwards.
-
Collection: Sweep up the absorbed material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal.[12][13]
Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with 2-Acetamido-3-methoxypropanoic acid, including gloves, absorbent pads, and contaminated labware, must be disposed of as chemical waste.
-
Regulatory Compliance: Chemical waste must be handled and disposed of in accordance with all local, regional, and national environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[3][11][12]
By integrating these safety measures and operational plans into your laboratory's standard operating procedures, you can confidently and safely advance your research and development goals.
References
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2-Acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 18918048 . PubChem, National Center for Biotechnology Information. [Link]
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(2R)-2-acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 10558933 . PubChem, National Center for Biotechnology Information. [Link]
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Personal Protective Equipment (PPE) . CHEMM, U.S. Department of Health & Human Services. [Link]
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SAFETY DATA SHEET - O-Acetyl-L-serine hydrochloride . Thermo Fisher Scientific. [Link]
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Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]
-
Personal Protective Equipment . US EPA. [Link]
-
2-Acetamido-3-(4-hydroxy-2-methoxy-phenyl)propionic acid methyl ester - Spectrum . SpectraBase. [Link]
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2-Acetamido-3-hydroxypropanoic acid - Chemical Compound . PlantaeDB. [Link]
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Safety Data Sheet 2-Methoxy-2-methylpropanoic acid . metasci. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
